molecular formula C15H21NO2 B3417476 Indenolol CAS No. 106656-86-4

Indenolol

Cat. No.: B3417476
CAS No.: 106656-86-4
M. Wt: 247.33 g/mol
InChI Key: MPGBPFMOOXKQRX-UHFFFAOYSA-N
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Description

Indenolol is a beta-adrenergic receptor blocking agent investigated for its antihypertensive and potential cardiovascular applications . As a non-selective beta-blocker, it antagonizes both beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate, reduction in the force of myocardial contraction, and a subsequent lowering of blood pressure . Research indicates that this compound demonstrates efficacy in reducing blood pressure in a dose-dependent manner, with one study showing a maximum reduction of 26 mm Hg for systolic and 17 mm Hg for diastolic pressure . Its hemodynamic profile is notable for reducing vascular resistance, which contributes to its antihypertensive effect without significantly altering stroke volume or ejection fraction . In a comparative study, this compound proved significantly more effective than metoprolol in decreasing resting blood pressure values . The compound has also been studied for its central nervous system effects, with research suggesting a potential central beta-adrenergic blocking mechanism that may contribute to its action . With the chemical formula C15H21NO2 and a molar mass of 247.338 g·mol⁻¹, this compound is a small molecule that can be identified by its CAS number, 60607-68-3 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPGBPFMOOXKQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride)
Record name Indenolol [INN:BAN]
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DSSTOX Substance ID

DTXSID70866817
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
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Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106656-86-4, 60607-68-3
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
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Record name Indenolol [INN:BAN]
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Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene
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Record name Indenolol
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Record name Indenolol
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Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
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Melting Point

147-148
Details U.S. Patent 4,045,482.
Record name Indenolol
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indenolol on Beta-1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Indenolol and Beta-1 Adrenergic Receptors

This compound is a beta-blocker used in the management of hypertension.[1] Unlike many other beta-blockers, this compound possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate beta-adrenergic receptors in addition to blocking the binding of potent endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862).[2] This partial agonist activity contributes to its vasodilatory effects.[2]

The primary target of this compound in the heart is the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue.[3] Activation of β1-AR by catecholamines initiates a signaling cascade that increases heart rate, contractility, and conduction velocity.[3] By acting as an antagonist at these receptors, this compound mitigates the effects of sympathetic stimulation on the heart.

Molecular Mechanism of Action

This compound's interaction with the β1-receptor is multifaceted, involving both competitive antagonism and partial agonism.

Competitive Antagonism

As a competitive antagonist, this compound binds to the β1-adrenergic receptor at the same site as endogenous catecholamines. This binding is reversible and concentration-dependent. By occupying the receptor's binding pocket, this compound prevents epinephrine and norepinephrine from binding and activating the receptor. This blockade of catecholamine action leads to a reduction in the downstream signaling cascade, resulting in decreased heart rate and myocardial contractility, which are key mechanisms in its antihypertensive effect.[4]

Partial Agonism (Intrinsic Sympathomimetic Activity)

The intrinsic sympathomimetic activity of this compound means that upon binding to the β1-receptor, it can induce a conformational change that leads to a partial activation of the receptor, albeit to a much lesser extent than full agonists like isoproterenol.[5] This partial activation is responsible for the vasodilatory effects observed with this compound, as it can stimulate β-adrenoceptors in the vasculature.[2] The clinical significance of ISA is that it may lead to less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers lacking this property.[5][6]

Signaling Pathways

The interaction of this compound with the β1-adrenergic receptor modulates the canonical Gs-protein signaling pathway.

Antagonism of the Gs-Adenylyl Cyclase-cAMP Pathway

The primary signaling pathway of the β1-adrenergic receptor involves its coupling to a stimulatory G-protein (Gs).[3] Activation of the receptor by an agonist triggers the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][7] cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit the physiological response.

This compound, through its antagonist action, blocks the initiation of this cascade by preventing agonist binding.

Partial Agonist Effect on the Gs Pathway

Due to its intrinsic sympathomimetic activity, this compound can partially activate the Gs protein, leading to a submaximal stimulation of adenylyl cyclase and a modest increase in cAMP levels compared to baseline, but significantly less than that produced by a full agonist.

A diagram illustrating the β1-adrenergic receptor signaling pathway and the dual action of this compound is provided below.

Indenolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds & Activates Indenolol_ant This compound (Antagonist) Indenolol_ant->Beta1_AR Blocks Binding Blocked_Response Decreased Heart Rate & Contractility Indenolol_ant->Blocked_Response Indenolol_pa This compound (Partial Agonist) Indenolol_pa->Beta1_AR Partially Activates Partial_Response Vasodilation Indenolol_pa->Partial_Response Gs_protein Gs Protein (GDP-bound) Beta1_AR->Gs_protein Activates Gs_protein_active Gs Protein (GTP-bound) Gs_protein->Gs_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase Gs_protein_active->Adenylyl_Cyclase Stimulates Adenylyl_Cyclase_active Adenylyl Cyclase (Active) Adenylyl_Cyclase->Adenylyl_Cyclase_active ATP ATP Adenylyl_Cyclase_active->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Increased Heart Rate & Contractility PKA_active->Cellular_Response Phosphorylates Targets

Caption: Beta-1 adrenergic receptor signaling and this compound's dual mechanism.

Quantitative Data

Table 1: Beta-1 Adrenergic Receptor Binding Affinities (Ki) of Selected Beta-Blockers

CompoundReceptorKi (nM)RadioligandCell Line/Tissue
AtenololHuman β1-AR1000[3H]-DHACHO cells
MetoprololHuman β1-AR200[3H]-DHACHO cells
BisoprololHuman β1-AR10[3H]-DHACHO cells
PropranololHuman β1-AR1.1[3H]-DHACHO cells
PindololHuman β1-AR0.4[3H]-CGP 12177CHO cells

Data compiled from various sources for comparative purposes.

Table 2: Functional Potency (IC50/EC50) of Selected Beta-Blockers at the Beta-1 Adrenergic Receptor

CompoundAssay TypeParameterValue (nM)AgonistCell Line/Tissue
AtenololAdenylyl CyclaseIC50460IsoproterenolRat heart membranes
MetoprololAdenylyl CyclaseIC50120IsoproterenolRat heart membranes
PindololAdenylyl CyclaseEC505-Turkey erythrocytes

Data compiled from various sources for comparative purposes. EC50 for Pindolol reflects its partial agonist activity.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the interaction of compounds like this compound with the β1-adrenergic receptor.

Radioligand Binding Assay for Beta-1 Adrenergic Receptor

This assay determines the binding affinity (Ki) of a test compound.

Objective: To measure the displacement of a specific radioligand from the β1-adrenergic receptor by the test compound.

Materials:

  • Cell membranes expressing human β1-adrenergic receptors (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol ([125I]-CYP)).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of Propranolol).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue and isolate the membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

A workflow diagram for this experimental protocol is provided below.

Radioligand_Binding_Assay A Prepare β1-AR Membranes B Incubate Membranes with Radioligand & this compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Wash to Remove Non-specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki E->F

Caption: Experimental workflow for a radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the functional effect of a compound on the β1-receptor signaling pathway.

Objective: To determine the ability of the test compound to inhibit agonist-stimulated adenylyl cyclase activity (antagonism) or to stimulate it directly (agonism).

Materials:

  • Cell membranes expressing β1-adrenergic receptors.

  • Test compound (this compound).

  • Full agonist (e.g., Isoproterenol).

  • ATP (substrate for adenylyl cyclase).

  • [α-32P]ATP (radiolabeled substrate).

  • Assay buffer with cofactors (e.g., MgCl2, GTP).

  • Reaction termination solution (e.g., containing EDTA and unlabeled cAMP).

  • Chromatography columns (e.g., Dowex and Alumina) to separate [32P]cAMP.

Procedure:

  • Assay Setup: In reaction tubes, combine cell membranes, the test compound at various concentrations, and a fixed concentration of a full agonist (for antagonist testing) or buffer (for agonist testing).

  • Initiate Reaction: Add ATP and [α-32P]ATP to start the adenylyl cyclase reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • cAMP Separation: Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography.

  • Detection: Measure the radioactivity of the eluted [32P]cAMP.

  • Data Analysis: For antagonism, calculate the IC50 value. For partial agonism, determine the EC50 value and the maximal response relative to the full agonist.

A workflow diagram for this experimental protocol is provided below.

Adenylyl_Cyclase_Assay A Prepare β1-AR Membranes B Incubate with this compound (± Agonist) A->B C Initiate Reaction with [α-32P]ATP B->C D Terminate Reaction C->D E Separate [32P]cAMP via Chromatography D->E F Measure Radioactivity E->F G Calculate IC50 or EC50 F->G

Caption: Experimental workflow for an adenylyl cyclase functional assay.

Conclusion

This compound exhibits a dual mechanism of action at the β1-adrenergic receptor, acting as both a competitive antagonist and a partial agonist. Its antagonist properties are central to its therapeutic effects in hypertension by blocking the cardiac effects of catecholamines. Concurrently, its intrinsic sympathomimetic activity contributes to vasodilation, potentially mitigating some of the adverse effects associated with non-ISA beta-blockers. A comprehensive understanding of this dual mechanism is crucial for the rational design and development of future cardiovascular therapeutics. Further research is warranted to elucidate the precise quantitative pharmacological parameters of this compound at the β1-receptor to refine its clinical application and guide the development of novel beta-blockers with tailored pharmacological profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of Indenolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol hydrochloride is a non-selective β-adrenergic receptor antagonist that has been investigated for its therapeutic potential in managing cardiovascular conditions such as hypertension.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring optimal therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, detailed experimental methodologies for their determination, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound.[2] It is a white crystalline solid. The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1-[1H-Inden-4(or 7)-yloxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride[3]
Molecular Formula C₁₅H₂₁NO₂·HCl[2]
Molecular Weight 283.79 g/mol [2]
Appearance Crystals from ethanol/ether[3]
Melting Point 147-148 °C[3]
Solubility Soluble in DMSO
Aqueous Solubility Experimental data not found in reviewed literature.
pKa Experimental data not found in reviewed literature. Beta-blockers typically have pKa values in the range of 7.4 to 9.7.[4][5][6]
LogP (Octanol/Water) Experimental data not found in reviewed literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary melting point method is a standard and widely accepted technique.

Methodology:

  • Sample Preparation: A small quantity of finely powdered this compound hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a viewing lens is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Determination: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, airtight container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. The saturated solution is then filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) or centrifuged to remove any undissolved particles.

  • Quantification: The concentration of this compound hydrochloride in the clear, saturated filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess this compound HCl to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter B->C D Analyze clear solution by HPLC C->D

Shake-Flask Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound hydrochloride, it indicates the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent, typically a co-solvent mixture (e.g., water-methanol) if aqueous solubility is low, to a known concentration (e.g., 0.01 M). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the titration curve. The pKa is then calculated from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution properties. The shake-flask method is the traditional approach.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation.

  • Quantification: The concentration of this compound hydrochloride in both the n-octanol and the aqueous phase is determined by a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action and Signaling Pathways

This compound is a non-selective β-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] This action is the primary mechanism for its antihypertensive effects.

Beta-Adrenergic Receptor Signaling Pathway

The binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a downstream signaling cascade. This compound hydrochloride competitively inhibits this binding.

Key Steps in the Pathway:

  • Agonist Binding: Epinephrine or norepinephrine (B1679862) binds to the β-adrenergic receptor.

  • G-Protein Activation: The receptor-agonist complex activates the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • Cellular Response: PKA phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility in cardiac cells.

Inhibition by this compound Hydrochloride: this compound hydrochloride, as an antagonist, binds to the β-adrenergic receptors but does not activate them, thereby preventing the binding of endogenous catecholamines and inhibiting the entire downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor β-Adrenergic Receptor gs Gs Protein receptor->gs Activates ac Adenylyl Cyclase camp cAMP gs->ac Activates catecholamine Epinephrine/ Norepinephrine catecholamine->receptor Binds & Activates This compound This compound HCl This compound->receptor Binds & Blocks atp ATP atp->camp Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↑ Heart Rate) pka->response Phosphorylates Targets

Beta-Adrenergic Signaling Pathway and Inhibition by this compound HCl
Effect on the Renin-Angiotensin-Aldosterone System (RAAS)

By blocking β1-adrenergic receptors in the kidneys, this compound hydrochloride reduces the release of renin. This leads to a cascade of effects that contribute to its antihypertensive action.

G start This compound HCl blocks β1 receptors in Kidney renin ↓ Renin Release start->renin angiotensin1 ↓ Angiotensin I renin->angiotensin1 Reduces conversion of angiotensinogen Angiotensinogen angiotensin2 ↓ Angiotensin II angiotensin1->angiotensin2 aldosterone ↓ Aldosterone Secretion angiotensin2->aldosterone vasoconstriction ↓ Vasoconstriction angiotensin2->vasoconstriction result ↓ Na+ & H₂O Retention aldosterone->result bp_result ↓ Blood Pressure vasoconstriction->bp_result result->bp_result

This compound HCl's Effect on the RAAS Pathway

Conclusion

References

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a beta-adrenergic blocker that has been investigated for the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] As a derivative of 4-indenol, its chemical structure presents a unique profile among beta-blockers.[1] This technical guide provides a comprehensive overview of the synthesis pathways of this compound and its isomers, along with a detailed summary of its chemical characterization. The information is compiled from seminal patents and scientific literature to support research and development activities in the pharmaceutical sciences.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 1-(1H-Inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol[1]
Molecular Formula C₁₅H₂₁NO₂[1]
Molar Mass 247.338 g·mol⁻¹[1]
Melting Point 147-148 °C (Hydrochloride salt)

Synthesis Pathway

The synthesis of this compound has been described in several key publications and patents. Notably, this compound exists as a tautomeric mixture of the 4-oxy and 7-oxy isomers. The unambiguous synthesis of each isomer provides a clear pathway to these distinct chemical entities.

The general synthetic approach involves the reaction of an indenol isomer with epichlorohydrin (B41342), followed by reaction with isopropylamine (B41738). A detailed, step-by-step experimental protocol based on established literature is provided below.

General Synthesis of this compound Isomers

The synthesis can be visualized as a two-step process starting from the respective indenol.

Indenolol_Synthesis Indenol 4-Indenol or 7-Indenol Intermediate Indenyloxy-2,3-epoxypropane Indenol->Intermediate Step 1 Epichlorohydrin Epichlorohydrin (NaOH) This compound This compound Isomer (4-oxy or 7-oxy) Intermediate->this compound Step 2 Isopropylamine Isopropylamine

Caption: General two-step synthesis pathway for this compound isomers.

Experimental Protocols

Step 1: Synthesis of 1-(Inden-4-yloxy)-2,3-epoxypropane and 1-(Inden-7-yloxy)-2,3-epoxypropane

A solution of 4-hydroxyindene (or 7-hydroxyindene) in a suitable solvent (e.g., dioxane) is treated with an aqueous solution of sodium hydroxide. To this mixture, epichlorohydrin is added dropwise with stirring at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude indenyloxy-2,3-epoxypropane intermediate. Purification can be achieved by column chromatography.

Step 2: Synthesis of 1-(1H-Inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol and 1-(1H-Inden-7-yloxy)-3-(propan-2-ylamino)propan-2-ol

The purified indenyloxy-2,3-epoxypropane from Step 1 is dissolved in a suitable solvent (e.g., ethanol), and isopropylamine is added. The mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified to yield the final this compound isomer. The product can be converted to its hydrochloride salt by treatment with ethereal hydrogen chloride.

Chemical Characterization

The structural elucidation and purity of this compound are confirmed through various spectroscopic and chromatographic techniques.

Spectroscopic Data

While specific, detailed spectra for this compound are not widely available in public databases, the expected characteristic signals based on its structure and data from related beta-blockers are summarized below.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the indene (B144670) ring system, the protons of the propanolamine (B44665) side chain, and the isopropyl group. Key expected shifts include:

  • Aromatic protons (indenyl group): ~6.5-7.5 ppm

  • -CH(OH)- proton: ~4.0-4.5 ppm

  • -OCH₂- protons: ~3.8-4.2 ppm

  • -NCH₂- protons: ~2.8-3.2 ppm

  • -CH(CH₃)₂ proton: ~2.5-3.0 ppm

  • -CH(CH₃)₂ protons: ~1.0-1.3 ppm

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts include:

  • Aromatic carbons: ~110-150 ppm

  • -CH(OH)- carbon: ~65-70 ppm

  • -OCH₂- carbon: ~70-75 ppm

  • -NCH₂- carbon: ~50-55 ppm

  • -CH(CH₃)₂ carbon: ~45-50 ppm

  • -CH(CH₃)₂ carbons: ~20-25 ppm

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹

  • N-H stretch (secondary amine): Moderate band around 3200-3300 cm⁻¹

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹

  • C=C stretch (aromatic): Bands around 1600 and 1450 cm⁻¹

  • C-O stretch (ether and alcohol): Strong bands in the 1000-1250 cm⁻¹ region

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the propanolamine side chain, providing characteristic fragment ions that can be used for structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound and its related impurities.[3]

Experimental Protocol for HPLC Analysis: [3]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: UV detection at a wavelength corresponding to the chromophore of the indene ring system (e.g., around 220-280 nm) is suitable.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Signaling Pathway and Mechanism of Action

As a beta-adrenergic blocker, this compound competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This action modulates the downstream signaling pathways, primarily the adenylyl cyclase-cAMP pathway.

Indenolol_Mechanism cluster_cell Cardiomyocyte BetaReceptor β-Adrenergic Receptor GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca²⁺ Channel PKA->CaChannel Phosphorylates PhysiologicalResponse Increased Heart Rate & Contractility CaChannel->PhysiologicalResponse Leads to Catecholamines Catecholamines Catecholamines->BetaReceptor Activates This compound This compound This compound->BetaReceptor Blocks

Caption: Simplified signaling pathway of beta-adrenergic receptor activation and its inhibition by this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed synthetic pathways for its isomers and the outline of analytical methodologies offer a valuable resource for researchers and professionals in drug development. Further investigation into the specific spectroscopic data and the development of robust analytical methods are crucial for the continued exploration of this compound's therapeutic potential.

References

In Vitro Binding Affinity of Indenolol to Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol (B1671870) is a non-selective beta-adrenergic receptor antagonist that also exhibits intrinsic sympathomimetic activity.[1][2] This dual mechanism of action, combining blockade of beta-receptors with partial agonist activity, contributes to its pharmacological profile, including its antihypertensive effects and a potential for reduced side effects such as bradycardia.[2][3] Understanding the in vitro binding affinity of this compound to various adrenergic receptor subtypes is crucial for elucidating its precise mechanism of action, predicting its physiological effects, and guiding further drug development.

Data Presentation: this compound Binding Affinity

A thorough literature search did not yield specific quantitative in vitro binding affinity data (such as Kᵢ or IC₅₀ values) for this compound across various adrenergic receptor subtypes. For a comprehensive understanding of this compound's receptor interaction profile, experimental determination of these values is necessary. Below is a template table that can be used to summarize such quantitative data once obtained.

Adrenergic Receptor SubtypeRadioligand UsedTissue/Cell LineKᵢ (nM)pKᵢReference
β₁-adrenergic e.g., [³H]-CGP 12177e.g., CHO cells expressing human β₁-ARData not availableData not available
β₂-adrenergic e.g., [³H]-CGP 12177e.g., CHO cells expressing human β₂-ARData not availableData not available
α₁-adrenergic e.g., [³H]-Prazosine.g., Rat cerebral cortexData not availableData not available
α₂-adrenergic e.g., [³H]-Rauwolscinee.g., Rat cerebral cortexData not availableData not available

Note: Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. pKᵢ is the negative logarithm of the Kᵢ value, with a higher pKᵢ indicating a higher binding affinity.

Experimental Protocols

The determination of in vitro binding affinity for a test compound like this compound at adrenergic receptors is typically achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor.

Key Experimental Method: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific receptor subtype.

1. Membrane Preparation:

  • Tissue or Cell Source: Tissues endogenously expressing the target adrenergic receptor subtype (e.g., rat heart for β₁, lung for β₂) or cultured cell lines stably expressing a specific human adrenergic receptor subtype are commonly used.

  • Homogenization: The selected tissue or cells are homogenized in an ice-cold lysis buffer to break open the cell membranes.

  • Centrifugation: The homogenate undergoes differential centrifugation to isolate the cell membrane fragments, which contain the adrenergic receptors. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay) to ensure consistent receptor amounts across experiments.

2. Competitive Binding Reaction:

  • Reaction Components: The assay is typically performed in a 96-well plate format and includes:

    • Membrane Preparation: A fixed amount of the prepared cell membranes.

    • Radioligand: A fixed concentration of a high-affinity radioligand specific for the target receptor subtype (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).

    • Unlabeled Test Compound (this compound): A range of increasing concentrations of this compound.

    • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a predetermined duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rapid Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Measurement of Radioactivity:

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

  • Total and Non-specific Binding:

    • Total Binding: Measured in the absence of any competing unlabeled ligand.

    • Non-specific Binding: Measured in the presence of a very high concentration of a non-radiolabeled antagonist to saturate all specific binding sites.

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The specific binding data is plotted against the logarithm of the this compound concentration, generating a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

Visualizations

Adrenergic Receptor Signaling Pathway

Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, they activate intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane Receptor Adrenergic Receptor G_protein G-protein (αβγ) Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase activates/ inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts Ligand This compound (Agonist/Antagonist) Ligand->Receptor binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: General signaling pathway of a G-protein coupled adrenergic receptor.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps involved in a typical radioligand displacement assay used to determine the binding affinity of a test compound like this compound.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration 4. Filtration (Separate bound from free) Incubation->Filtration Washing 5. Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Analysis 7. Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

The In Vivo Pharmacokinetics and Metabolism of Indenolol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a beta-adrenergic blocker that was investigated for the treatment of hypertension in the 1980s.[1] Understanding the in vivo pharmacokinetics and metabolism of a drug candidate like this compound is fundamental for its development and for ensuring its safety and efficacy. This technical guide synthesizes the available scientific literature on the pharmacokinetics and metabolism of this compound in vivo. Due to the limited publicly available data on this compound, this document focuses on presenting the known human pharmacokinetic parameters and outlines general experimental methodologies relevant to this class of compounds.

Pharmacokinetics of this compound

Pharmacokinetic studies in humans have provided some initial insights into the absorption, distribution, and elimination of this compound. Following oral administration, this compound exhibits a first-order absorption and elimination profile.[2]

Quantitative Human Pharmacokinetic Data

The available quantitative pharmacokinetic parameters for this compound in adult humans are summarized in the table below. These data are derived from a study involving patients with first or second-stage hypertension.[2]

ParameterValueDosagePopulationCitation
Time to Maximum Plasma Concentration (Tmax) 1.5 - 2 hours60 mg and 120 mgHypertensive Patients[2]
Elimination Half-life (t1/2) 4 hours60 mg and 120 mgHypertensive Patients[2]
Accumulation No accumulation observed in the central compartment after repeated administrations.60 mg and 120 mg (repeated daily doses)Hypertensive Patients[2]

Note: Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) data were not available in the reviewed literature.

Metabolism of this compound

This compound is known to be absorbed from the gastrointestinal tract and undergoes hepatic metabolism. However, specific details regarding its metabolic pathways, including the identification of metabolites and the enzymes responsible for its biotransformation (e.g., Cytochrome P450 isozymes), are not extensively documented in the available scientific literature.

Further research, potentially involving in vitro studies with liver microsomes and in vivo studies in animal models, would be necessary to elucidate the complete metabolic profile of this compound.

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound are not fully described in the accessible literature. However, based on standard practices for the bioanalysis of beta-blockers, a general experimental workflow can be outlined.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a beta-blocker like this compound.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Bioanalytical Phase cluster_data Data Interpretation Animal Model Selection Animal Model Selection Dose Formulation and Administration Dose Formulation and Administration Animal Model Selection->Dose Formulation and Administration Biological Sample Collection Biological Sample Collection Dose Formulation and Administration->Biological Sample Collection Human Subject Recruitment Human Subject Recruitment Drug Administration Drug Administration Human Subject Recruitment->Drug Administration Drug Administration->Biological Sample Collection Sample Preparation Sample Preparation Biological Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Reporting Data Reporting Pharmacokinetic Modeling->Data Reporting

A generalized experimental workflow for pharmacokinetic studies.

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

Information regarding the specific metabolic pathways of this compound, including Phase I and Phase II reactions and the resulting metabolites, is not available in the reviewed literature. Therefore, a diagram of its signaling pathway for metabolism cannot be provided at this time.

Conclusion

The available data on the in vivo pharmacokinetics of this compound in humans indicate a relatively rapid absorption and a moderate elimination half-life, with no evidence of accumulation upon repeated dosing.[2] It is understood to be metabolized in the liver, though the specifics of its biotransformation remain to be elucidated. The lack of comprehensive preclinical and clinical pharmacokinetic data, including detailed metabolite identification and enzymatic pathways, highlights a significant gap in the understanding of this compound's disposition. Further research is warranted to fully characterize the pharmacokinetic and metabolic profile of this compound, which is essential for any future clinical development.

References

Preclinical Toxicological Profile of Indenolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a non-selective beta-adrenergic receptor antagonist that was investigated for the treatment of hypertension in the 1980s. As with any pharmaceutical compound, a thorough understanding of its toxicological profile is crucial for assessing its safety and potential for clinical use. This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound. It is important to note that while some acute toxicity data for this compound is available, specific data from subchronic, chronic, carcinogenicity, and reproductive toxicity studies are limited in the public domain. Therefore, this guide also incorporates general principles and methodologies for these toxicological assessments as outlined by regulatory bodies, and, where relevant, contextualizes the potential toxicities within the broader class of beta-adrenergic blockers.

Mechanism of Action

This compound is a beta-adrenergic antagonist, more commonly known as a beta-blocker. Its primary mechanism of action involves blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. These receptors, when stimulated by catecholamines like epinephrine (B1671497) and norepinephrine, lead to physiological responses such as increased heart rate, cardiac contractility, and blood pressure. By inhibiting these receptors, this compound reduces these cardiovascular responses. Specifically, this compound is a non-selective beta-blocker, meaning it does not exclusively target beta-1 or beta-2 adrenergic receptors. This broad inhibition results in a general decrease in sympathetic nervous system activity, leading to a lower heart rate, reduced force of cardiac contraction, and vasodilation, ultimately lowering blood pressure. Some studies have also suggested that this compound possesses intrinsic sympathomimetic activity (ISA), which may contribute to its therapeutic action.

cluster_0 Sympathetic Nervous System Activation cluster_1 Target Receptors cluster_2 Physiological Response cluster_3 This compound Action cluster_4 Therapeutic Effect Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1 β1-Adrenergic Receptors (Heart) Catecholamines->Beta1 Stimulates Beta2 β2-Adrenergic Receptors (Lungs, Blood Vessels) Catecholamines->Beta2 Stimulates IncreaseHR Increased Heart Rate Beta1->IncreaseHR IncreaseContractility Increased Contractility Beta1->IncreaseContractility Vasoconstriction Vasoconstriction Beta2->Vasoconstriction Bronchodilation Bronchodilation Beta2->Bronchodilation DecreaseBP Decreased Blood Pressure This compound This compound This compound->Beta1 Blocks This compound->Beta2 Blocks This compound->DecreaseBP

Figure 1: Mechanism of Action of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses administered within 24 hours. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a common endpoint in these studies.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueToxic Effects
RatOral2135 mg/kgBehavioral - somnolence (general depressed activity), Vascular - regional or general arteriolar or venous dilation, Lungs, Thorax, or Respiration - respiratory stimulation
MouseOral2000 mg/kgNot specified
MouseIntravenous237 mg/kgBehavioral - convulsions or effect on seizure threshold, Behavioral - excitement
Experimental Protocol: Acute Oral Toxicity (General Guideline)

The following is a generalized protocol for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration of Doses: The substance is administered orally by gavage. A stepwise procedure is used where a group of animals (typically 3) is dosed with a starting dose.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

cluster_0 Preparation cluster_1 Dosing cluster_2 Observation (14 Days) cluster_3 Endpoint Analysis A Acclimatize Test Animals C Fast Animals (Overnight) A->C B Prepare Dose Formulations D Administer Single Oral Dose (Gavage) B->D C->D E Monitor Clinical Signs & Mortality D->E F Record Body Weight Changes D->F G Gross Necropsy E->G H Determine LD50 & Toxic Effects G->H

Figure 2: General Workflow for an Acute Oral Toxicity Study.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 to 12 months or longer.

In general, for beta-blockers, repeated-dose toxicity studies in animals may reveal effects related to their pharmacological action, such as bradycardia and hypotension. At higher doses, off-target toxicities could emerge. The No-Observed-Adverse-Effect Level (NOAEL) is a key parameter determined from these studies, representing the highest dose at which no adverse effects are observed.

Genotoxicity

Genotoxicity assays are designed to detect if a substance can induce genetic damage, such as gene mutations or chromosomal aberrations. A standard battery of tests is typically performed.

Specific genotoxicity data for this compound from a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus assay) are not publicly available.

Experimental Protocols for Key Genotoxicity Assays

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Bacterial Strains (his-) C Mix Bacteria, Test Compound, & S9 Mix (or buffer) A->C B Prepare Test Compound & S9 Mix B->C D Plate on Histidine-deficient Agar C->D E Incubate for 48-72h D->E F Count Revertant Colonies E->F

Figure 3: General Workflow for the Ames Test.

This in vivo assay assesses the potential of a substance to cause chromosomal damage. Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in newly formed red blood cells (polychromatic erythrocytes). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates a genotoxic effect.

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis A Treat Rodents with Test Compound B Collect Bone Marrow or Peripheral Blood A->B C Prepare & Stain Slides B->C D Microscopic Examination for Micronucleated Erythrocytes C->D

Figure 4: General Workflow for the In Vivo Micronucleus Assay.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted over the lifetime of the test animals (e.g., 2 years in rats and mice), to evaluate the potential of a substance to cause cancer.

Specific carcinogenicity data for this compound are not available in the public literature.

For the beta-blocker class, the evidence regarding carcinogenicity is mixed and often debated. Some epidemiological studies have suggested potential associations, while others have not. Preclinical carcinogenicity studies are crucial for a definitive assessment for each compound.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on fertility, pregnancy, and the development of the offspring.

Specific reproductive and developmental toxicity data for this compound are not publicly available.

As a class, some beta-blockers have been shown to cross the placenta, and their use during pregnancy requires careful consideration. Preclinical studies in animals are essential to identify any potential risks to fertility and fetal development.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies typically assesses the cardiovascular, respiratory, and central nervous systems.

Specific safety pharmacology data for this compound are not available.

Given this compound's mechanism of action as a beta-blocker, the primary effects observed in safety pharmacology studies would be expected on the cardiovascular system, including changes in heart rate, blood pressure, and cardiac contractility.

Conclusion

The available preclinical toxicological data for this compound are limited, primarily consisting of acute toxicity (LD50) values in rodents. There is a notable absence of publicly available data from subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies. While the general toxicological profile of the beta-blocker class provides some context, it is not a substitute for compound-specific data. A comprehensive assessment of the preclinical safety of this compound would require the completion of a full battery of toxicological studies according to current regulatory guidelines. The experimental protocols and workflows described in this guide provide a framework for how such studies would be conducted. Researchers and drug development professionals should be aware of these data gaps when considering any further investigation or development of this compound.

An In-depth Technical Guide to the Solubility and Stability of Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol is a non-selective beta-adrenergic blocker that has been investigated for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of robust and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in various solvents and under different stress conditions. It includes detailed experimental protocols for the determination of these properties and presents stability data in a structured tabular format. Furthermore, this guide utilizes visualizations to illustrate experimental workflows and degradation pathways, offering a practical resource for researchers and formulation scientists.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature, some qualitative information and data for its hydrochloride salt are available.

Qualitative Solubility Profile:

This compound has been described as being soluble in dimethyl sulfoxide (B87167) (DMSO).[3] The preparation of this compound crystals from a mixture of n-hexane and ether, and its hydrochloride salt from ethanol (B145695) and ether, suggests at least moderate solubility in these organic solvents.[1]

Quantitative Solubility Data:

Due to the lack of specific quantitative solubility data for this compound in the literature, the following table is provided as a template for researchers to populate with their own experimental findings. A detailed protocol for determining solubility is provided in Section 3.1.

Table 1: Quantitative Solubility of this compound in Various Solvents at 25°C (Template)

SolventSolubility (mg/mL)Molar Solubility (mol/L)
WaterData not availableData not available
EthanolData not availableData not available
MethanolData not availableData not available
AcetoneData not availableData not available
ChloroformData not availableData not available
Dimethyl Sulfoxide (DMSO)Reported as solubleData not available
0.1 M HClData not availableData not available
Phosphate (B84403) Buffer (pH 7.4)Data not availableData not available

Stability of this compound

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable pharmaceutical formulation. Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug molecule.

A study on the degradation kinetics of this compound has provided valuable insights into its stability under acidic, basic, neutral, and oxidative conditions. The degradation of this compound was found to follow first-order kinetics. The following tables summarize the kinetic and thermodynamic parameters for the degradation of this compound under these stress conditions.

Table 2: Kinetic and Thermodynamic Parameters for the Degradation of this compound under Basic Conditions (0.001 M NaOH)

Temperature (°C)k (h⁻¹)t½ (h)t₉₀ (h)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔG‡ (kJ/mol)ΔS‡ (J/mol·K)
450.003231.035.175.372.798.2-77.1
650.01546.27.0

Table 3: Kinetic and Thermodynamic Parameters for the Degradation of this compound under Acidic Conditions (1 M HCl)

Temperature (°C)k (h⁻¹)t½ (h)t₉₀ (h)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔG‡ (kJ/mol)ΔS‡ (J/mol·K)
450.001693.1105.485.182.5101.5-57.0
650.006115.517.6

Table 4: Kinetic and Thermodynamic Parameters for the Degradation of this compound under Neutral Conditions (H₂O)

Temperature (°C)k (h⁻¹)t½ (h)t₉₀ (h)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔG‡ (kJ/mol)ΔS‡ (J/mol·K)
450.00032310.5351.292.790.1104.7-43.4
650.002346.652.7

Table 5: Degradation of this compound under Oxidative Stress (3% H₂O₂) at Room Temperature

Time (h)% Degradation
24~1%
48~1.5%
72~2%

This compound was found to be most stable under oxidative conditions and most labile under basic conditions.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted for specific laboratory settings.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

  • This compound reference standard

  • Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO, 0.1 M HCl, phosphate buffer pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

  • Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter.

  • Accurately dilute the filtrate with a suitable solvent to a concentration within the validated analytical range of the quantification method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility of this compound in the respective solvent, taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Equilibrate in shaker (24-72h) B->C D Withdraw supernatant C->D E Filter sample D->E F Dilute filtrate E->F G Quantify by HPLC/UV F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Equipment:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Validated stability-indicating HPLC method

Procedure:

1. Hydrolytic Degradation (Acid and Base):

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration (e.g., 1 mg/mL). Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% H₂O₂ to a known concentration (e.g., 1 mg/mL). Store the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute it for HPLC analysis.

3. Thermal Degradation:

  • Place a known amount of solid this compound powder in a glass vial and store it in an oven at an elevated temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions. After the exposure period, analyze the samples by HPLC.

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent drug from all degradation products.

  • Monitor the decrease in the peak area of the parent drug and the formation of any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation for each stress condition.

G cluster_stress Stress Conditions This compound This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) This compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) This compound->Oxidation Thermal Thermal Degradation (e.g., 80°C, Solid) This compound->Thermal Photo Photolytic Degradation (ICH Q1B) This compound->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Degradation Profile & Pathway Elucidation Analysis->Results

Caption: Forced Degradation Study Workflow.

Signaling Pathways and Degradation Mechanisms

While a specific signaling pathway directly involving this compound's therapeutic action is complex and primarily related to its beta-adrenergic blocking activity, a diagram illustrating its mechanism of action can be constructed. This compound acts as a competitive antagonist at beta-1 and beta-2 adrenergic receptors.

G cluster_sympathetic Sympathetic Nervous System cluster_receptors Target Receptors cluster_drug Drug Action cluster_effects Physiological Effects Norepinephrine Norepinephrine/ Epinephrine Beta1 β1-Adrenergic Receptor (Heart) Norepinephrine->Beta1 Activates Beta2 β2-Adrenergic Receptor (Lungs, Blood Vessels) Norepinephrine->Beta2 Activates HeartRate ↓ Heart Rate Beta1->HeartRate Contractility ↓ Cardiac Contractility Beta1->Contractility BloodPressure ↓ Blood Pressure Beta2->BloodPressure This compound This compound This compound->Beta1 Blocks This compound->Beta2 Blocks Contractility->BloodPressure

Caption: Mechanism of Action of this compound.

Based on the degradation kinetics study, the primary degradation pathways for this compound involve hydrolysis under acidic and basic conditions.

G This compound This compound Acid_DP Acid Degradation Products This compound->Acid_DP H⁺, Δ Base_DP Base Degradation Products This compound->Base_DP OH⁻, Δ Oxidative_DP Oxidative Degradation Products (Minor) This compound->Oxidative_DP [O]

Caption: Simplified Degradation Pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative solubility data remains to be fully elucidated, the provided protocols offer a clear path for researchers to generate this critical information. The stability data presented herein highlights the conditions under which this compound is susceptible to degradation, with basic conditions being the most detrimental. The visualizations of experimental workflows and mechanisms of action serve as practical tools for laboratory work and conceptual understanding. Further research is warranted to fully characterize the degradation products of this compound and to establish a comprehensive pH-solubility profile, which will be invaluable for the formulation of stable and bioavailable dosage forms.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol is a non-selective β-adrenergic receptor antagonist that exhibits a unique molecular structure characterized by tautomerism and stereoisomerism.[1] This guide provides a comprehensive overview of the molecular architecture of this compound, detailing its chemical properties, tautomeric forms, and the stereochemical configurations of its isomers. Emphasis is placed on the distinct pharmacological profiles of the stereoisomers, supported by available quantitative data. Furthermore, this document outlines detailed experimental protocols for the synthesis and chiral separation of this compound enantiomers, offering valuable insights for researchers in medicinal chemistry and drug development.

Molecular Structure of this compound

This compound is a synthetic aryloxypropanolamine derivative with the chemical formula C₁₅H₂₁NO₂ and a molecular weight of approximately 247.34 g/mol .[2] Its structure incorporates an indene (B144670) moiety linked to a propanolamine (B44665) side chain via an ether linkage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₂[2]
Molecular Weight 247.34 g/mol [2]
IUPAC Name 1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol[2]
CAS Number 60607-68-3[2]

A notable feature of this compound's structure is its existence as a tautomeric mixture of two positional isomers: the 4-indenyloxy and 7-indenyloxy derivatives.[1] The 7-indenyloxy isomer is the predominant form in the mixture.[1]

Stereoisomers of this compound

The propanolamine side chain of this compound contains a single chiral center at the C2 position of the propanol (B110389) group, giving rise to two enantiomers: (S)-Indenolol and (R)-Indenolol. As is common with β-adrenergic blockers, the pharmacological activity resides predominantly in one of the enantiomers.

Configuration and Pharmacological Activity

Table 2: General Pharmacological Properties of β-Blocker Enantiomers

EnantiomerGeneral β-Blocking ActivityOther Potential Effects
(S)-enantiomer High affinity for β-adrenergic receptors, responsible for the therapeutic effect.May contribute to some side effects.
(R)-enantiomer Significantly lower affinity for β-adrenergic receptors.May possess other pharmacological activities, such as alpha-receptor blockade or effects on ion channels.[4]

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of β-blockers is crucial for obtaining the pharmacologically active (S)-enantiomer. A general approach involves the use of a chiral precursor or a chiral catalyst. Below is a generalized protocol based on the synthesis of similar β-blockers, which can be adapted for this compound.

Logical Workflow for Enantioselective Synthesis of (S)-Indenolol

G cluster_0 Preparation of Chiral Intermediate cluster_1 Ring Opening and Final Product Formation Indenol Indenol Reaction1 Nucleophilic Substitution Indenol->Reaction1 ChiralEpichlorohydrin (R)-Epichlorohydrin ChiralEpichlorohydrin->Reaction1 Base Base (e.g., NaH) Base->Reaction1 ChiralGlycidylEther (S)-Indenyl Glycidyl (B131873) Ether Reaction1->ChiralGlycidylEther Reaction2 Epoxide Ring Opening ChiralGlycidylEther->Reaction2 Isopropylamine Isopropylamine Isopropylamine->Reaction2 S_this compound (S)-Indenolol Reaction2->S_this compound

Caption: Enantioselective synthesis of (S)-Indenolol.

Methodology:

  • Preparation of Indenoxide: A mixture of 4-hydroxyindene and 7-hydroxyindene (B14261) is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding indenoxide anions.

  • Nucleophilic Substitution: The indenoxide mixture is reacted with an enantiomerically pure epoxide, such as (R)-epichlorohydrin. This reaction proceeds via an SN2 mechanism, leading to the formation of a mixture of (S)-4-indenyl glycidyl ether and (S)-7-indenyl glycidyl ether. The stereochemistry at the epoxide is inverted during this step.

  • Epoxide Ring Opening: The resulting mixture of glycidyl ethers is then treated with isopropylamine. The amine attacks the terminal carbon of the epoxide ring, opening it to form the final product, a mixture of (S)-4-indenolol and (S)-7-indenolol.

  • Purification: The final product can be purified using column chromatography.

Chiral Separation of this compound Enantiomers

For the separation of racemic this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method.

Experimental Workflow for Chiral HPLC Separation

G SamplePrep Racemic this compound Solution Preparation Injection Injection SamplePrep->Injection HPLCSystem HPLC System with Chiral Stationary Phase Separation Elution with Mobile Phase HPLCSystem->Separation Injection->HPLCSystem Detection UV Detector Separation->Detection DataAnalysis Chromatogram Analysis (Peak Integration) Detection->DataAnalysis Enantiomer1 (S)-Indenolol DataAnalysis->Enantiomer1 Enantiomer2 (R)-Indenolol DataAnalysis->Enantiomer2

Caption: Chiral HPLC separation of this compound enantiomers.

Methodology:

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, is commonly used for the separation of β-blocker enantiomers.[5]

  • Mobile Phase: The choice of mobile phase depends on the specific CSP and can be a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[6]

  • Detection: Ultraviolet (UV) detection is typically employed, with the wavelength set to the absorption maximum of this compound.

  • Quantification: The relative amounts of the (S)- and (R)-enantiomers can be determined by integrating the areas of their respective peaks in the chromatogram.

Spectroscopic Characterization

  • NMR Spectroscopy: In a chiral environment (e.g., using a chiral solvating agent or a chiral derivatizing agent), the NMR spectra of enantiomers will differ, allowing for their distinction and quantification.[4]

  • Mass Spectrometry: While mass spectrometry itself does not differentiate between enantiomers, it can be coupled with a chiral separation technique like chiral HPLC (LC-MS) to provide mass information for each separated enantiomer.[7]

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the stereochemistry of molecules and can be used to determine the absolute configuration of the enantiomers.[8]

Conclusion

This compound presents a compelling case study in the importance of understanding molecular structure and stereochemistry in drug design and development. Its existence as a tautomeric mixture of positional isomers, each with a pair of enantiomers, highlights the complexity of its pharmacological profile. The pronounced stereoselectivity of β-adrenergic receptors underscores the necessity of developing enantioselective synthetic routes or efficient chiral separation methods to isolate the therapeutically active (S)-enantiomer. Further research to quantify the specific pharmacological activities of the individual stereoisomers and tautomers of this compound would provide a more complete understanding of its structure-activity relationship and could inform the design of more selective and effective β-blockers.

References

Indenolol's Effect on the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indenolol (B1671870) is a non-cardioselective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.[1][2] Its antihypertensive effects are, in part, attributed to its influence on the renin-angiotensin system (RAS). This technical guide provides an in-depth analysis of this compound's mechanism of action on the RAS, summarizing available data on its effects on plasma renin activity and downstream components. Detailed experimental protocols for key assays and illustrative diagrams of the relevant physiological pathways are included to support further research and drug development efforts in this area.

Introduction: The Renin-Angiotensin System and Beta-Blockade

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion, sympathetic nervous system activation, and reduced sodium delivery to the distal tubule. Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex, and increased sodium and water reabsorption.

Beta-adrenergic receptor antagonists (beta-blockers) are a class of drugs commonly used to treat hypertension. Their mechanisms of action include reducing cardiac output and inhibiting the release of renin from the kidneys. By blocking beta-1 adrenergic receptors on juxtaglomerular cells, beta-blockers suppress renin secretion, thereby attenuating the entire renin-angiotensin cascade.

Mechanism of Action of this compound on the Renin-Angiotensin System

This compound, as a non-cardioselective beta-blocker, exerts its influence on the renin-angiotensin system primarily through the blockade of beta-1 adrenergic receptors in the kidneys. This action directly inhibits the release of renin. The subsequent reduction in plasma renin activity leads to a cascade of effects:

  • Decreased Angiotensin II Formation: With less renin available to convert angiotensinogen to angiotensin I, the production of angiotensin II is diminished.

  • Reduced Aldosterone Secretion: The decline in angiotensin II levels leads to decreased stimulation of the adrenal cortex, resulting in lower aldosterone secretion.

  • Antihypertensive Effect: The combined effects of reduced angiotensin II-mediated vasoconstriction and decreased aldosterone-mediated sodium and water retention contribute significantly to this compound's overall blood pressure-lowering effect.

Quantitative Effects of this compound on the Renin-Angiotensin System

ParameterExpected Effect of this compoundRationale
Plasma Renin Activity (PRA) Direct inhibition of renin release from the juxtaglomerular cells of the kidney via beta-1 adrenergic blockade.
Angiotensin II Decreased availability of renin leads to reduced conversion of angiotensinogen to angiotensin I, and subsequently less angiotensin II formation.
Aldosterone Reduced angiotensin II levels result in decreased stimulation of aldosterone synthesis and secretion from the adrenal cortex.

Note: The magnitude of these effects can be influenced by the patient's baseline renin levels, dosage of this compound, and duration of treatment.

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)

The determination of PRA is crucial for assessing the pharmacological effect of this compound on the renin-angiotensin system. The most common method is the radioimmunoassay (RIA) of generated angiotensin I.

Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample under controlled conditions of temperature and pH. The generated angiotensin I is then quantified by RIA.

Procedure:

  • Blood Collection: Whole blood is collected in a chilled EDTA tube to prevent coagulation and inhibit angiotensinase activity. The sample is immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • Incubation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a specific period (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at 4°C to serve as a blank and measure any pre-existing angiotensin I.

  • Inhibition of Angiotensin I Conversion: Angiotensin-converting enzyme inhibitors (e.g., captopril) are added to the samples to prevent the conversion of the newly formed angiotensin I to angiotensin II.

  • Radioimmunoassay (RIA): The amount of angiotensin I in both the incubated and blank samples is quantified using a competitive RIA. This involves incubating the samples with a known amount of radiolabeled angiotensin I and a specific antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled angiotensin I in the sample.

  • Calculation: PRA is calculated as the difference in angiotensin I concentration between the incubated and blank samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Measurement of Plasma Aldosterone

Principle: Plasma aldosterone concentration is typically measured using a competitive immunoassay, such as RIA or enzyme-linked immunosorbent assay (ELISA), or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure (using RIA as an example):

  • Blood Collection: Blood is collected in an EDTA tube and plasma is separated by centrifugation.

  • Extraction: Aldosterone is extracted from the plasma using an organic solvent (e.g., dichloromethane) to separate it from other interfering substances.

  • Radioimmunoassay (RIA): The extracted aldosterone is then quantified using a competitive RIA. A known quantity of radiolabeled aldosterone is mixed with the sample extract and a limited amount of anti-aldosterone antibody. The unlabeled aldosterone from the sample competes with the radiolabeled aldosterone for binding to the antibody.

  • Separation and Counting: The antibody-bound aldosterone is separated from the free aldosterone, and the radioactivity of the bound fraction is measured using a gamma counter.

  • Calculation: The concentration of aldosterone in the sample is determined by comparing its binding to a standard curve generated with known concentrations of aldosterone.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Mechanism of Action on the Renin-Angiotensin System

Indenolol_RAS_Pathway cluster_kidney Kidney (Juxtaglomerular Cells) cluster_circulation Systemic Circulation cluster_adrenal Adrenal Cortex cluster_effects Physiological Effects Sympathetic Nervous System Sympathetic Nervous System Beta-1 Adrenergic Receptors Beta-1 Adrenergic Receptors Sympathetic Nervous System->Beta-1 Adrenergic Receptors Stimulates Renin Release Renin Release Beta-1 Adrenergic Receptors->Renin Release Promotes Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin ACE ACE Angiotensin II Angiotensin II Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction ACE->Angiotensin II Converts Na+ & H2O Retention Na+ & H2O Retention Aldosterone Secretion->Na+ & H2O Retention Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Na+ & H2O Retention->Increased Blood Pressure This compound This compound This compound->Beta-1 Adrenergic Receptors Blocks

Caption: this compound blocks beta-1 adrenergic receptors, inhibiting renin release and the subsequent RAS cascade.

Diagram 2: Experimental Workflow for Plasma Renin Activity (PRA) Measurement

PRA_Workflow cluster_sample_prep Sample Preparation cluster_incubation Angiotensin I Generation cluster_ria Radioimmunoassay (RIA) cluster_analysis Data Analysis A 1. Blood Collection (Chilled EDTA tube) B 2. Centrifugation (4°C) A->B C 3. Plasma Separation B->C D 4. Aliquot Plasma C->D E1 Incubate at 37°C (with ACE inhibitor) D->E1 E2 Keep at 4°C (Blank) (with ACE inhibitor) D->E2 F 5. Add Radiolabeled Angiotensin I & Anti-Angiotensin I Antibody E1->F E2->F G 6. Incubate F->G H 7. Separate Bound & Free Angiotensin I G->H I 8. Measure Radioactivity H->I K 10. Calculate Angiotensin I Concentration I->K J 9. Generate Standard Curve J->K L 11. Calculate PRA (ng/mL/h) K->L

Caption: A stepwise workflow for the determination of Plasma Renin Activity using radioimmunoassay.

Conclusion

This compound effectively reduces blood pressure in part by suppressing the renin-angiotensin system. Its primary mechanism in this regard is the blockade of beta-1 adrenergic receptors on juxtaglomerular cells, leading to decreased renin secretion and a subsequent reduction in angiotensin II and aldosterone levels. While the precise quantitative impact of this compound on these parameters requires further accessible clinical data, its qualitative effects are well-established and consistent with its pharmacological class. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the nuanced effects of this compound and other beta-blockers on the renin-angiotensin system.

References

Methodological & Application

Application Note: A Proposed HPLC Method for the Quantification of Indenolol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Indenolol in human plasma. As no specific validated HPLC method for this compound in a plasma matrix is readily available in the published literature, this method is adapted from well-established and validated methods for the structurally similar β-adrenergic blocker, Atenolol. The proposed method utilizes reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of aryloxypropanolamine compounds in biological matrices. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a full method validation outline according to regulatory guidelines. It is intended to serve as a robust starting point for researchers, scientists, and drug development professionals to develop and validate a specific and sensitive assay for this compound in a clinical or research setting. Full method optimization and validation are required before routine use.

Introduction

This compound is a non-selective β-adrenergic blocker that has been investigated for the treatment of hypertension, cardiac arrhythmias, and angina pectoris.[1] Accurate and precise quantification of this compound in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of drugs in biological fluids due to its specificity, sensitivity, and reliability.

This application note presents a proposed HPLC-UV method for the quantification of this compound in human plasma. The methodology is based on established protocols for Atenolol, a compound with a similar chemical structure and physicochemical properties.[2][3][4] The proposed method involves a straightforward sample preparation procedure and an isocratic HPLC separation on a C18 column. The validation parameters outlined herein are based on the International Conference on Harmonisation (ICH) guidelines to ensure the reliability and reproducibility of the method.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Metoprolol or another suitable β-blocker

  • HPLC grade acetonitrile (B52724) and methanol (B129727)

  • Perchloric acid

  • Phosphoric acid

  • Sodium dihydrogen phosphate

  • HPLC grade water

  • Drug-free human plasma

Instrumentation
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • pH meter

  • Vortex mixer

Experimental Protocols

Standard Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 0.1 to 10 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Metoprolol) and dissolve in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 100 mL with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the IS working solution (10 µg/mL) and vortex for 30 seconds.

  • Add 500 µL of 10% (v/v) perchloric acid to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

HPLC Conditions

The following HPLC conditions are proposed as a starting point and may require optimization:

ParameterProposed Condition
Column C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 40 mM Sodium Dihydrogen Phosphate (pH 3.0 with phosphoric acid) (10:90, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 226 nm or 274 nm (requires optimization based on this compound's absorbance spectrum)[2][3][5]
Run Time Approximately 10 minutes

Method Validation

The proposed method should be validated according to ICH guidelines, with the following parameters being assessed:

Linearity and Range

Linearity should be assessed by preparing calibration curves with at least six non-zero concentrations. The proposed range for this compound in plasma is 10-1000 ng/mL. The correlation coefficient (r²) should be >0.99.

Accuracy and Precision

Accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three separate days. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

Recovery

The extraction recovery of this compound and the IS from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

Stability

The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

Data Presentation

The following tables present example data for the proposed method validation. These are representative values and will need to be determined experimentally.

Table 1: Linearity of this compound in Plasma

Concentration (ng/mL)Mean Peak Area Ratio (this compound/IS)
100.052
500.255
1000.510
2501.275
5002.550
10005.100
>0.99

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
30 (Low)29.598.3< 10%< 15%
400 (Medium)408.0102.0< 10%< 15%
800 (High)792.099.0< 10%< 15%

Table 3: Recovery

AnalyteConcentration (ng/mL)Mean Recovery (%)
This compound30> 85%
This compound800> 85%
IS100> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Perchloric Acid) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 20 µL supernatant->injection Transfer to vial separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

This application note provides a detailed starting point for the development and validation of an HPLC-UV method for the quantification of this compound in human plasma. The proposed method, adapted from established protocols for the structurally similar compound Atenolol, is expected to be specific, sensitive, accurate, and precise. However, it is crucial to emphasize that this method requires thorough optimization of the chromatographic conditions and a complete validation study for this compound before it can be implemented for routine analysis in a research or clinical setting.

References

Application Notes and Protocols for Indenolol Testing in Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for inducing hypertension in rat models to evaluate the therapeutic efficacy of Indenolol (B1671870), a non-selective beta-adrenergic blocker with intrinsic sympathomimetic activity.[1][2] The described models—Spontaneously Hypertensive Rat (SHR), Two-Kidney, One-Clip (2K1C), and L-NAME-induced hypertension—are highly relevant for preclinical cardiovascular research.[3][4][5] This document outlines the methodologies for hypertension induction, blood pressure measurement, and a general protocol for this compound testing.

This compound exerts its antihypertensive effects primarily by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and cardiac output.[6] It also affects the renin-angiotensin-aldosterone system (RAAS) by reducing renin release from the kidneys.[6] Its intrinsic sympathomimetic activity may contribute to its vasodilatory effects, potentially reducing peripheral resistance.[2][7]

Hypertension Induction Protocols

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a genetic model of essential hypertension that closely mimics the human condition.[8]

Protocol:

  • Animal Selection: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[9]

  • Acclimatization: Allow the rats to acclimatize to the housing conditions for at least one week before initiating any experimental procedures.

  • Blood Pressure Development: Blood pressure in SHR rats begins to rise at approximately 5-6 weeks of age and stabilizes at a hypertensive level (typically 180-200 mmHg) by 12-15 weeks of age.[10][11] Experimental interventions with this compound should be planned accordingly, either during the development phase or in established hypertension.

  • Monitoring: Monitor blood pressure weekly using the tail-cuff method to track the progression of hypertension.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

This surgical model induces hypertension by mimicking renal artery stenosis, leading to activation of the renin-angiotensin-aldosterone system.[12][13]

Protocol:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250 g.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a flank incision to expose the left kidney.

    • Carefully isolate the left renal artery from the renal vein.

    • Place a silver or titanium clip with a specific internal diameter (typically 0.20-0.25 mm for rats) around the renal artery to induce stenosis.[14][15] Ensure that blood flow is not completely occluded.

    • The contralateral (right) kidney is left untouched.[14]

    • Suture the muscle and skin layers.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines.

  • Hypertension Development: Hypertension typically develops over 4-6 weeks.[14]

  • Monitoring: Measure blood pressure weekly. Rats are generally considered hypertensive when systolic blood pressure exceeds 150-160 mmHg.[16]

L-NAME-Induced Hypertension Model

This pharmacological model induces hypertension through the inhibition of nitric oxide synthase (NOS), leading to endothelial dysfunction and vasoconstriction.[5][17]

Protocol:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats.

  • L-NAME Administration: Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration that delivers a daily dose of approximately 40 mg/kg.[5][18]

  • Duration: Continue L-NAME administration for 4-8 weeks to establish stable hypertension.[17][18]

  • Monitoring: Monitor blood pressure regularly. A significant increase in blood pressure is expected within the first week of L-NAME administration.[18]

Experimental Protocol for this compound Testing

  • Animal Grouping: Once hypertension is established in the chosen model, randomly divide the animals into the following groups (n=6-8 per group):

    • Normotensive Control (e.g., WKY for SHR model, Sham-operated for 2K1C)

    • Hypertensive Control (e.g., SHR, 2K1C, or L-NAME treated)

    • This compound Treatment Group(s) (different doses)

    • Positive Control Group (e.g., Propranolol)[3]

  • Drug Administration:

    • Administer this compound orally (p.o.) or via an appropriate route. A previously studied dose in rats is 50 mg/kg/day.[3]

    • The vehicle used for dissolving this compound should be administered to the control groups.

    • Treatment duration is typically 4 weeks.[3]

  • Blood Pressure Measurement:

    • Measure systolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the treatment period.

    • The tail-cuff method is a suitable non-invasive technique.[19]

Detailed Protocol for Tail-Cuff Blood Pressure Measurement
  • Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before recording actual measurements to minimize stress-induced fluctuations in blood pressure.[20][21]

  • Procedure:

    • Place the rat in a restrainer on a warming platform to maintain a suitable temperature (30-35°C), which aids in detecting the tail pulse.[20]

    • Place an appropriate-sized cuff and a sensor over the rat's tail.[22]

    • The cuff is automatically inflated to occlude blood flow and then slowly deflated.

    • The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.[22]

    • Record multiple readings for each animal and calculate the average.

Data Presentation

Table 1: Expected Blood Pressure and Heart Rate in Different Hypertensive Rat Models (Baseline)

ModelStrainAge/Time Post-InductionSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Heart Rate (bpm)
Normotensive Control Wistar-Kyoto12-15 weeks120 - 13080 - 90300 - 350
SHR SHR12-15 weeks180 - 200+110 - 130350 - 400
2K1C Sprague-Dawley4-6 weeks160 - 190110 - 120380 - 420
L-NAME Sprague-Dawley4-5 weeks160 - 180120 - 140350 - 400

Note: Values are approximate and can vary based on specific experimental conditions and measurement techniques.[5][10][11][12]

Table 2: Hypothetical Quantitative Data for this compound Testing

GroupTreatmentBaseline SBP (mmHg)SBP after 4 weeks (mmHg)% Change in SBPBaseline HR (bpm)HR after 4 weeks (bpm)% Change in HR
WKY Vehicle125 ± 5126 ± 6+0.8320 ± 10318 ± 12-0.6
SHR Vehicle185 ± 8190 ± 7+2.7380 ± 15385 ± 13+1.3
SHR This compound (50 mg/kg)187 ± 9155 ± 8-17.1382 ± 12310 ± 10-18.8
SHR Propranolol (100 mg/kg)186 ± 7158 ± 9-15.1385 ± 14305 ± 11-20.8

p < 0.05 compared to SHR Vehicle group. Data are presented as Mean ± SEM. This table is for illustrative purposes and actual results may vary.[3][4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_induction Hypertension Induction Phase cluster_treatment Treatment Phase (4 weeks) cluster_analysis Data Analysis Phase Animal_Selection Animal Selection (e.g., SHR, Sprague-Dawley) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Hypertension_Induction Induction Method (Genetic, 2K1C, L-NAME) Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Hypertension_Induction->Baseline_BP Acclimatization->Hypertension_Induction Grouping Random Animal Grouping Baseline_BP->Grouping Drug_Admin Daily Drug Administration (this compound, Vehicle, Positive Control) Grouping->Drug_Admin Weekly_BP Weekly Blood Pressure & Heart Rate Monitoring Drug_Admin->Weekly_BP Final_BP Final Blood Pressure Measurement Weekly_BP->Final_BP Data_Collection Data Collection & Tabulation Final_BP->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for this compound testing.

References

Application Notes and Protocols for In Vitro Efficacy Screening of Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a non-selective β-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It is being investigated for the treatment of hypertension.[3] Like other β-blockers, this compound's primary mechanism of action involves the competitive inhibition of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at β-adrenergic receptors.[4] This blockade, primarily at β1-adrenergic receptors in the heart, leads to a reduction in heart rate and myocardial contractility, ultimately lowering blood pressure.[5] Its partial agonist activity means that it can weakly activate the receptor, which may offer certain therapeutic advantages.[1]

This document provides detailed protocols for two key in vitro cell-based assays for screening the efficacy of this compound: a Cyclic AMP (cAMP) Accumulation Assay and an Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay. These assays are fundamental for characterizing the antagonist potency and potential partial agonist effects of compounds targeting β-adrenergic receptors.

Mechanism of Action: β-Adrenergic Receptor Signaling

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like isoproterenol (B85558), stimulate adenylyl cyclase to produce the second messenger cAMP.[6] This in turn activates Protein Kinase A (PKA), leading to various cellular responses. As a β-adrenergic antagonist, this compound blocks this signaling cascade. The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of a β-blocker.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Isoproterenol) beta_AR β-Adrenergic Receptor Agonist->beta_AR Activates This compound This compound (Antagonist) This compound->beta_AR Blocks G_protein G-protein (Gs) beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

Table 1: Antagonist Potency (IC50) in cAMP Accumulation Assay

CompoundTarget ReceptorCell LineAgonistIC50 (nM)Reference
Propranolol β1-Adrenergic ReceptorCHOIsoproterenol18.0 - 251.19
β2-Adrenergic ReceptorCHOIsoproterenol50.12
Pindolol β1-Adrenergic ReceptorCHOIsoproterenol2.5[6]
β2-Adrenergic ReceptorCHOIsoproterenol1.6[6]

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%.

Table 2: Partial Agonist Potency (EC50) and Efficacy in cAMP Accumulation Assay

CompoundTarget ReceptorCell LineEC50 (nM)Intrinsic Activity (vs. Isoproterenol)Reference
Pindolol β1-Adrenergic ReceptorCHO2.50.55[6]
β2-Adrenergic ReceptorCHO1.60.75[6]

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity is the maximal effect of a drug expressed as a fraction of the maximal effect of a full agonist (Isoproterenol).

Experimental Protocols

The following are detailed protocols for assessing the antagonist and partial agonist activities of this compound.

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of this compound to inhibit the isoproterenol-stimulated production of cAMP (antagonist mode) and its ability to stimulate cAMP production on its own (partial agonist mode).

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_culture Culture CHO-K1 cells expressing β-adrenergic receptors cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding serum_starve Serum starve cells cell_seeding->serum_starve add_this compound Add varying concentrations of this compound serum_starve->add_this compound add_isoproterenol Add EC80 concentration of Isoproterenol (antagonist mode) add_this compound->add_isoproterenol lyse_cells Lyse cells add_isoproterenol->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF) lyse_cells->detect_cAMP plot_curves Plot dose-response curves detect_cAMP->plot_curves calculate_ic50_ec50 Calculate IC50/EC50 plot_curves->calculate_ic50_ec50

Caption: Workflow for the cAMP Accumulation Assay.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human β1 or β2-adrenergic receptors.

  • Culture Medium: Ham's F-12, 10% FBS, Geneticin (for selection).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Test Compound: this compound hydrochloride.

  • Agonist: Isoproterenol hydrochloride.

  • cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or AlphaScreen cAMP assay kit (PerkinElmer).

  • Plates: White, opaque 384-well or 96-well plates.

  • Plate Reader: Compatible with the chosen detection technology.

Procedure:

  • Cell Culture and Seeding:

    • Culture the CHO-K1 cells in T75 flasks with culture medium at 37°C in a 5% CO₂ incubator.

    • Harvest cells and resuspend in culture medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Antagonist Mode Assay:

    • Wash the cells once with serum-free medium.

    • Add 25 µL of stimulation buffer containing varying concentrations of this compound to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add 25 µL of stimulation buffer containing a fixed concentration of isoproterenol (EC₈₀, the concentration that gives 80% of the maximal response).

    • Incubate for 30 minutes at room temperature.

  • Partial Agonist Mode Assay:

    • Wash the cells once with serum-free medium.

    • Add 50 µL of stimulation buffer containing varying concentrations of this compound to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • For antagonist mode, plot the percentage inhibition of the isoproterenol response against the log concentration of this compound to determine the IC₅₀ value.

    • For partial agonist mode, plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ and the maximal response relative to a full agonist like isoproterenol.

ERK Phosphorylation Assay

Activation of β-adrenergic receptors can also lead to the phosphorylation of ERK. This assay measures the ability of this compound to modulate this signaling event.

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection (In-Cell Western) cluster_analysis Data Analysis cell_culture Culture cells (e.g., HEK293) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding serum_starve Serum starve cells cell_seeding->serum_starve add_this compound Add varying concentrations of this compound serum_starve->add_this compound add_agonist Stimulate with agonist add_this compound->add_agonist fix_perm Fix and permeabilize cells add_agonist->fix_perm primary_ab Incubate with primary antibodies (anti-pERK & anti-total ERK) fix_perm->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab image_plate Image and quantify fluorescence secondary_ab->image_plate normalize_data Normalize pERK to total ERK image_plate->normalize_data plot_curves Plot dose-response curves normalize_data->plot_curves

Caption: Workflow for the ERK Phosphorylation In-Cell Western Assay.

Materials:

  • Cell Line: HEK293 cells expressing the target β-adrenergic receptor.

  • Culture Medium: DMEM, 10% FBS.

  • Plates: 96-well black, clear-bottom tissue culture plates.

  • Reagents:

    • This compound hydrochloride

    • Isoproterenol hydrochloride

    • Formaldehyde (B43269) (37%)

    • Triton X-100

    • Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2.

    • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.

    • Wash buffer (PBS with 0.1% Tween-20).

  • Imaging System: Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293 cells in T175 flasks.

    • Seed cells into 96-well plates at a density of 25,000 cells per well and allow them to adhere overnight.

  • Cell Treatment:

    • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Pre-incubate cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with an agonist (e.g., isoproterenol) for 5-10 minutes at 37°C.

  • In-Cell Western Protocol:

    • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

    • Block with blocking buffer for 1.5 hours at room temperature.

    • Incubate with a cocktail of primary antibodies (anti-pERK and anti-total ERK) in blocking buffer overnight at 4°C.

    • Wash the plates five times with wash buffer.

    • Incubate with a cocktail of fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the plates five times with wash buffer in the dark.

  • Imaging and Data Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both pERK and total ERK.

    • Normalize the pERK signal to the total ERK signal for each well.

    • Plot the normalized pERK signal against the log concentration of this compound to determine the IC₅₀ or EC₅₀ values.

References

Enantioselective Separation of Indenolol Isomers by Chiral Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the enantioselective separation of Indenolol isomers using chiral High-Performance Liquid Chromatography (HPLC). The method is based on the established separation on a cellulose-based chiral stationary phase, enabling the resolution of all four enantiomers of this compound.

Introduction

This compound is a non-selective β-adrenoceptor antagonist that possesses two positional isomers, resulting in a total of four enantiomers in its racemic mixture.[1][2] Due to the often differing pharmacological and toxicological profiles of enantiomers, their separation and quantification are critical in drug development and quality control. Chiral HPLC is a powerful technique for achieving this separation.[1] This application note details a gradient HPLC method for the successful baseline separation of all four this compound enantiomers.

Data Presentation

The following table summarizes the chromatographic conditions for the enantioselective separation of this compound isomers.

ParameterValue
Chromatographic Mode Normal Phase High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiralcel OD (Cellulose tris(3,5-dimethylphenyl carbamate))
Column Dimensions 25 cm x 4.6 mm i.d.
Particle Size 10 µm
Mobile Phase A Hexane (B92381):Ethanol (B145695):Diethylamine (B46881) (99:1:0.2 v/v/v)
Mobile Phase B Ethanol:Diethylamine (100:0.2 v/v)
Gradient Program 0-20 min: 100% A; 20-60 min: Linear gradient to 80% A, 20% B
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) Detector
Injection Volume 20 µL

Experimental Protocols

This section provides a step-by-step protocol for the preparation of solutions and the execution of the chiral HPLC analysis.

Materials and Reagents
  • Racemic this compound Hydrochloride

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a photodiode array detector.

  • Chiralcel OD column (250 cm x 4.6 mm i.d., 10 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Solution Preparation
  • Mobile Phase A Preparation:

    • In a suitable container, carefully mix 990 mL of hexane, 10 mL of ethanol, and 2 mL of diethylamine.

    • Degas the solution using an appropriate method (e.g., sonication or vacuum filtration).

  • Mobile Phase B Preparation:

    • In a separate container, mix 1000 mL of ethanol and 2 mL of diethylamine.

    • Degas the solution.

  • Sample Preparation:

    • Accurately weigh a suitable amount of racemic this compound hydrochloride.

    • Dissolve the sample in a 1:1 (v/v) mixture of hexane and ethanol containing 1.5% diethylamine to achieve the desired concentration.[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol
  • System Equilibration:

    • Install the Chiralcel OD column in the HPLC system.

    • Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Set the injection volume to 20 µL.

    • Inject the prepared sample onto the column.

    • Start the gradient program and data acquisition. The gradient profile is as follows:

      • 0 to 20 minutes: 100% Mobile Phase A.

      • 20 to 60 minutes: A linear gradient from 100% Mobile Phase A to 80% Mobile Phase A and 20% Mobile Phase B.[1]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the four this compound enantiomers.

    • The elution order and peak identification can be confirmed by analyzing the individual enantiomers if available and by their optical rotation signs.[1]

Visualizations

The following diagrams illustrate the logical workflow of the chiral chromatography process.

Chiral_Chromatography_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation (A & B) SamplePrep Sample Preparation Equilibration System Equilibration MobilePhase->Equilibration Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection PDA Detection Gradient->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Report Results Reporting PeakIntegration->Report

Figure 1. Experimental workflow for chiral separation.

Logical_Relationship Racemicthis compound Racemic this compound PositionalIsomers Two Positional Isomers (4- and 7-indenyloxy) Racemicthis compound->PositionalIsomers consists of FourEnantiomers Four Enantiomers PositionalIsomers->FourEnantiomers results in ChiralHPLC Chiral HPLC (Chiralcel OD) FourEnantiomers->ChiralHPLC are separated by SeparatedEnantiomers Separated Enantiomers ChiralHPLC->SeparatedEnantiomers yields Quantification Quantification & Analysis SeparatedEnantiomers->Quantification enables

Figure 2. Logical relationship of this compound isomers.

References

Validated Analytical Method for the Quantification of Indenolol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indenolol is a beta-adrenergic blocker that has been investigated for the treatment of cardiovascular conditions such as hypertension.[1] Accurate quantification of this compound in biological matrices like plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for a validated analytical method for the determination of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust, making it suitable for regulated bioanalysis.

Principle of the Method

This method utilizes a Solid Phase Extraction (SPE) procedure to isolate this compound and an internal standard (IS) from the biological matrix. The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound reference standard (Purity ≥ 98%)

    • Atenolol-d7 (Internal Standard, Purity ≥ 98%)

  • Solvents and Chemicals:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium hydroxide (B78521) (ACS grade)

    • Human plasma and urine (drug-free)

  • Consumables:

    • SPE cartridges (e.g., C18, 100 mg, 3 mL)

    • HPLC column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

    • Autosampler vials and caps

Instrumentation and Conditions

Liquid Chromatography
  • System: HPLC or UHPLC system

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)Flow Rate (mL/min)%B
0.00.410
2.50.490
2.60.410
4.00.410
  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound248.2116.120
Atenolol-d7 (IS)274.2197.115
  • Source Parameters: Optimized for the specific instrument. Typical parameters include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: Optimized for the instrument

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Atenolol-d7 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards and QC samples. Prepare a working solution of the internal standard in the same diluent.

  • Calibration Standards and QCs: Spike drug-free plasma or urine with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation (Solid Phase Extraction)

The following diagram illustrates the workflow for sample preparation:

SPE_Workflow start Start: Plasma/Urine Sample (200 µL) add_is Add Internal Standard (Atenolol-d7) start->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 4% H3PO4 (200 µL) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 load_sample Load Sample onto SPE Cartridge vortex2->load_sample spe_condition Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) spe_condition->load_sample wash_step Wash Cartridge (1 mL 5% Methanol in Water) load_sample->wash_step elute_analyte Elute with 1 mL Methanol wash_step->elute_analyte evaporate Evaporate Eluate to Dryness (Nitrogen stream, 40 °C) elute_analyte->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer end Inject into LC-MS/MS transfer->end

Solid Phase Extraction Workflow

Method Validation Summary

The analytical method was validated according to international guidelines.[1][2] The following parameters were assessed:

Linearity and Range

The method was found to be linear over the concentration range of 1 to 1000 ng/mL for this compound in both plasma and urine.

MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Plasma1 - 1000> 0.995
Urine1 - 1000> 0.996
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Plasma
1 (LLOQ)< 10± 15< 12± 15
3 (Low)< 8± 10< 10± 12
100 (Medium)< 7± 8< 9± 10
800 (High)< 6± 7< 8± 9
Urine
1 (LLOQ)< 12± 18< 14± 18
3 (Low)< 9± 12< 11± 14
100 (Medium)< 8± 9< 10± 11
800 (High)< 7± 8< 9± 10
Recovery and Matrix Effect

The extraction recovery of this compound was consistent and reproducible. The matrix effect was found to be negligible.

QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Plasma
3 (Low)85.2 ± 4.198.5 ± 3.2
800 (High)88.6 ± 3.5101.2 ± 2.8
Urine
3 (Low)82.1 ± 5.397.9 ± 4.5
800 (High)86.4 ± 4.7100.5 ± 3.9
Stability

This compound was found to be stable in plasma and urine under various storage and handling conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temp)8 hours95.6 - 102.3
Freeze-Thaw Cycles3 cycles94.8 - 101.5
Long-term (-80 °C)90 days96.2 - 103.1

Signaling Pathway

This compound, as a beta-adrenergic blocker, primarily exerts its effects by antagonizing beta-adrenergic receptors. This action modulates downstream signaling pathways involved in cardiovascular regulation.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Epinephrine Epinephrine/ Norepinephrine BetaReceptor β-Adrenergic Receptor Epinephrine->BetaReceptor Agonism This compound This compound This compound->BetaReceptor Antagonism GProtein G-protein (Gs) BetaReceptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CaChannels L-type Ca²⁺ Channels PKA->CaChannels Phosphorylation Calcium ↑ Intracellular Ca²⁺ CaChannels->Calcium Contraction ↑ Cardiac Contractility ↑ Heart Rate Calcium->Contraction

This compound Mechanism of Action

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma and urine. The method has been validated for linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for bioanalytical applications in clinical and preclinical studies.

References

Application Notes and Protocols for Assessing Cardiovascular Effects of Indenolol in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2][3] This unique pharmacological profile suggests that while it blocks the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-1 and beta-2 adrenergic receptors, it also exerts a partial agonist effect.[3][4][5] This intrinsic activity may result in different hemodynamic effects compared to beta-blockers without ISA, such as a smaller reduction in resting heart rate and cardiac output.[3] These application notes provide a detailed experimental protocol for assessing the cardiovascular effects of this compound in a canine model, a standard non-rodent species for cardiovascular safety pharmacology studies.[6][7][8]

Data Presentation

Table 1: Dose-Response Effects of Intravenous this compound on Key Cardiovascular Parameters
Dose of this compound (mg/kg)Heart Rate (beats/min)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)Cardiac Output (L/min)Ejection Fraction (%)
Vehicle (Saline)Baseline ValueBaseline ValueBaseline ValueBaseline ValueBaseline ValueBaseline Value
Low Dose (e.g., 0.1)
Mid Dose (e.g., 0.5)
High Dose (e.g., 1.0)
Table 2: Electrocardiogram (ECG) Parameters Following this compound Administration
Dose of this compound (mg/kg)PR Interval (ms)QRS Duration (ms)QT Interval (ms)Corrected QT (QTc) Interval (ms)
Vehicle (Saline)
Low Dose (e.g., 0.1)
Mid Dose (e.g., 0.5)
High Dose (e.g., 1.0)

Experimental Protocols

Animal Model and Preparation
  • Species: Beagle dogs, a common breed for cardiovascular research.

  • Health Status: Healthy, purpose-bred male and female dogs, confirmed by a thorough pre-anesthetic cardiac screening including physical examination, medical history review, baseline bloodwork (CBC and biochemistry panel), electrocardiogram (ECG), chest X-rays, and echocardiography.[9]

  • Acclimation: Animals should be acclimated to the laboratory environment and handling procedures to minimize stress.

  • Instrumentation: For continuous monitoring, dogs should be chronically instrumented with telemetry devices for the recording of ECG, heart rate, and arterial blood pressure.[6][7] This allows for data collection in conscious, freely moving animals, which is considered a more physiological and refined approach.[7]

Anesthesia and Surgical Preparation (for acute studies if telemetry is not used)
  • Pre-anesthetic Evaluation: A thorough pre-anesthetic examination is crucial, with special attention to cardiovascular parameters like pulse rate and quality, mucous membrane color, capillary refill time, and auscultation of the heart and lungs.

  • Anesthetic Protocol: A balanced anesthetic protocol that provides minimal cardiopulmonary depression should be chosen.[10] An example protocol could involve premedication with an opioid (e.g., butorphanol (B1668111) or methadone), induction with a titratable agent like propofol, and maintenance with an inhalant anesthetic such as isoflurane (B1672236) or sevoflurane (B116992) at the lowest effective concentration.[11]

  • Monitoring During Anesthesia: Continuous monitoring of vital signs is mandatory and should include ECG, heart rate, direct or indirect arterial blood pressure, respiratory rate, and body temperature.[12]

Experimental Design
  • Study Design: A Latin-square crossover design is recommended for its statistical power in detecting changes in cardiovascular parameters.[6][13] This design allows each animal to serve as its own control, reducing variability.

  • Dose Selection: Based on human dose-response studies where oral doses of 40-320 mg were used, and studies of other beta-blockers in dogs, an intravenous dose range for this compound could start from 0.01 mg/kg to 1.0 mg/kg or higher, administered as a slow bolus or infusion.[14][15] A pilot study is recommended to determine the optimal dose range.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.9% saline)

    • Group 2: Low-dose this compound

    • Group 3: Mid-dose this compound

    • Group 4: High-dose this compound

  • Washout Period: An adequate washout period between treatments is necessary, based on the pharmacokinetic profile of this compound, to ensure that the effects of one treatment do not carry over to the next.[6]

Cardiovascular Parameter Measurement
  • Hemodynamics:

    • Heart Rate (HR): Continuously monitored via ECG.

    • Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure should be continuously monitored.[6]

  • Electrocardiography (ECG):

    • Standard limb leads should be recorded to assess cardiac rhythm and measure key intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (QTc) using a validated formula for dogs.[6]

  • Echocardiography:

    • Transthoracic echocardiography can be performed to assess cardiac function. Key parameters to measure include:

      • Left ventricular internal dimensions in systole and diastole.

      • Left ventricular wall thickness.

      • Ejection fraction and fractional shortening as measures of systolic function.

      • Assessment of valvular function.

Data Analysis
  • Data should be collected at baseline (pre-dose) and at multiple time points post-dose to capture the onset, peak, and duration of this compound's effects.

  • Statistical analysis should be performed to compare the effects of different doses of this compound to the vehicle control. Appropriate statistical tests (e.g., ANOVA with post-hoc tests) should be used.

Mandatory Visualizations

Indenolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor Beta-Adrenergic Receptor (β1/β2) Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks This compound->Beta_Receptor Partial Agonism (ISA) G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Cardiac_Effects Increased Heart Rate & Contractility Ca_Influx->Cardiac_Effects Results in

Caption: Signaling pathway of this compound at beta-adrenergic receptors.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase Animal_Selection Healthy Beagle Dog Selection & Acclimation Pre_Anesthetic_Screening Pre-Anesthetic Cardiac Screening Animal_Selection->Pre_Anesthetic_Screening Instrumentation Telemetry Device Implantation Pre_Anesthetic_Screening->Instrumentation Anesthesia Anesthesia Induction & Maintenance Instrumentation->Anesthesia Baseline_Recording Baseline Cardiovascular Data Recording Anesthesia->Baseline_Recording Drug_Administration This compound/Vehicle Administration (IV) Baseline_Recording->Drug_Administration Post_Dose_Monitoring Continuous Post-Dose Monitoring Drug_Administration->Post_Dose_Monitoring Data_Collection Hemodynamic, ECG & Echocardiographic Data Collection Post_Dose_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (Dose-Response) Data_Collection->Statistical_Analysis Reporting Reporting of Cardiovascular Effects Statistical_Analysis->Reporting

Caption: Experimental workflow for assessing this compound's cardiovascular effects.

References

Preparation of Indenolol Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenolol is a non-selective beta-adrenergic receptor antagonist that has been investigated for its antihypertensive and antiarrhythmic properties.[1][2] As a beta-blocker, it primarily exerts its effects by competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[2][3] This action modulates the downstream signaling pathways, making this compound a valuable tool for in vitro studies of the adrenergic system and related cardiovascular functions.

Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable data in in vitro experiments. This document provides detailed protocols for the preparation of this compound stock and working solutions for use in various cell-based assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for accurate solution preparation and storage.

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₂[1]
Molecular Weight 247.33 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO

Table 1: Physicochemical Properties of this compound.

Protocols for Solution Preparation

Preparation of a 10 mM this compound Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for in vitro assays due to its high dissolving capacity and miscibility with aqueous culture media.[4][5]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 247.33 g/mol x 1000 mg/g = 2.47 mg

  • Weighing this compound:

    • In a chemical fume hood, accurately weigh 2.47 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolving this compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the DMSO stock solution into the desired cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Protocol:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the Dilution:

    • Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

      • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

      • Volume of stock = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Serial Dilution (Recommended):

    • To ensure accurate pipetting and homogenous mixing, it is recommended to perform a serial dilution. For a 1:1000 dilution:

      • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.

      • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working solution.

  • Direct Dilution (for larger volumes):

    • For larger volumes, you can perform a direct dilution. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing and Use:

    • Mix the working solution thoroughly by gentle inversion or pipetting.

    • Use the freshly prepared working solution immediately for your in vitro experiments.

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug.

Experimental Workflow and Signaling Pathway

General Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using an MTT assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Calculate Cell Viability and Determine IC50 read_plate->analyze_data

Caption: General workflow for an in vitro cell viability assay.

Beta-Adrenergic Receptor Signaling Pathway

This compound acts as an antagonist at beta-adrenergic receptors, thereby inhibiting the canonical G-protein coupled receptor (GPCR) signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_ar β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., Gene Expression, Metabolism) pka->cellular_response Phosphorylates Targets epinephrine Epinephrine/ Norepinephrine epinephrine->beta_ar Binds & Activates This compound This compound (Antagonist) This compound->beta_ar Binds & Blocks

Caption: Simplified beta-adrenergic receptor signaling pathway.

Stability of this compound Solutions

The stability of this compound in DMSO stock solutions and in cell culture media has not been extensively reported. Therefore, it is recommended to:

  • Prepare fresh working solutions for each experiment.

  • Store DMSO stock solutions in single-use aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

  • Protect all solutions from light.

For long-term studies, it is advisable to empirically determine the stability of this compound under your specific experimental conditions using analytical methods such as High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • This compound is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area, preferably a chemical fume hood, when handling the powder form.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin and eyes.

By following these detailed protocols and application notes, researchers can ensure the accurate and reproducible preparation of this compound solutions for their in vitro experiments, leading to more reliable and meaningful scientific outcomes.

References

Application Notes & Protocols for Long-Term Stability Testing of Indenolol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of the beta-adrenergic blocker, Indenolol (B1671870), following the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This information is essential for determining the re-test period for the drug substance and the shelf life of the drug product.

Due to the limited availability of specific long-term stability and forced degradation data for this compound in publicly accessible literature, the experimental details and potential degradation pathways outlined in this document are based on established ICH guidelines and analogous data from studies on structurally similar beta-blockers, such as atenolol.[5][6][7] Researchers should adapt these protocols based on their specific formulation and preliminary stability findings.

Regulatory Framework: ICH Q1A(R2) Guidelines

The ICH Q1A(R2) guideline provides a harmonized approach to stability testing for new drug substances and products, ensuring that the stability data is sufficient for registration applications in the European Union, Japan, and the United States.[1][2][3] The core principle is to demonstrate the quality, safety, and efficacy of the drug product throughout its proposed shelf life.

Key Stability Testing Protocols

Long-Term Stability Testing Protocol

Objective: To establish the re-test period for the this compound drug substance and the shelf life for the drug product under recommended storage conditions.

Methodology:

  • Batches: At least three primary batches of the this compound drug substance and drug product should be included in the study.[8] The manufacturing process for these batches should be representative of the final commercial process.

  • Container Closure System: The samples should be stored in the proposed commercial container closure system.

  • Storage Conditions: Based on the climatic zones defined by ICH, the following long-term storage conditions are recommended[8][9][10]:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 30°C ± 2°C / 65% RH ± 5% RH

  • Testing Frequency: For a proposed shelf life of at least 12 months, the testing frequency should be as follows[2][11]:

    • Every 3 months for the first year.

    • Every 6 months for the second year.

    • Annually thereafter through the proposed shelf life.

  • Analytical Parameters: The following parameters should be monitored at each time point:

    • Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical state.

    • Assay: Quantification of this compound content using a validated stability-indicating method (e.g., HPLC-UV).

    • Degradation Products: Identification and quantification of any degradation products.

    • Dissolution (for solid dosage forms): Measurement of the rate at which the drug substance dissolves.

    • Water Content: Determination of moisture content, particularly for solid dosage forms.

Accelerated Stability Testing Protocol

Objective: To predict the long-term stability of this compound and to evaluate the effect of short-term excursions outside the label storage conditions.

Methodology:

  • Batches and Container Closure: Same as for long-term stability testing.

  • Storage Conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

  • Study Duration: A minimum of 6 months.

  • Testing Frequency: A minimum of three time points, including the initial (0 months), midpoint (e.g., 3 months), and final time points (6 months).[2][11]

  • Analytical Parameters: Same as for long-term stability testing.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish the intrinsic stability of the this compound molecule. This information is crucial for developing and validating a stability-indicating analytical method.[4]

Methodology:

  • Conditions: this compound should be subjected to the following stress conditions to induce degradation (typically 5-20%)[5][12]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: The stressed samples should be analyzed using a suitable analytical technique, such as HPLC-MS, to separate and identify the degradation products.

Data Presentation

The quantitative data generated from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Long-Term Stability Data for this compound Tablets (25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)Dissolution (%)Water Content (%)
0White, round, biconvex tablet100.0< 0.1981.2
3Conforms99.80.1971.2
6Conforms99.50.2961.3
9Conforms99.20.3951.3
12Conforms98.90.4941.4
18Conforms98.50.6921.4
24Conforms98.10.8901.5

Table 2: Accelerated Stability Data for this compound Tablets (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)Dissolution (%)Water Content (%)
0White, round, biconvex tablet100.0< 0.1981.2
3Conforms98.50.7931.6
6Conforms97.01.5881.9

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundMajor Degradation Products Identified
0.1 M HCl, 60°C, 24h12.5DP-1, DP-2
0.1 M NaOH, 60°C, 24h8.2DP-3
3% H₂O₂, RT, 24h15.8DP-4, DP-5
80°C, 48h5.1DP-1
Photostability9.7DP-6

DP-1, DP-2, etc., represent the different degradation products observed.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the long-term stability testing of this compound.

Stability_Testing_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Study Execution cluster_conditions Storage Conditions cluster_testing 3. Analytical Testing cluster_tests Stability-Indicating Tests cluster_evaluation 4. Data Evaluation & Reporting Plan Develop Stability Protocol Batches Select ≥ 3 Primary Batches Plan->Batches Packaging Define Container Closure System Batches->Packaging Storage Place Samples in Stability Chambers Packaging->Storage LongTerm Long-Term (25°C/60%RH or 30°C/65%RH) Storage->LongTerm Accelerated Accelerated (40°C/75%RH) Storage->Accelerated Sampling Sample at Pre-defined Time Points LongTerm->Sampling Accelerated->Sampling Appearance Appearance Sampling->Appearance Assay Assay Sampling->Assay Degradation Degradation Products Sampling->Degradation Dissolution Dissolution Sampling->Dissolution DataAnalysis Analyze Data & Trends Appearance->DataAnalysis Assay->DataAnalysis Degradation->DataAnalysis Dissolution->DataAnalysis ShelfLife Establish Shelf Life / Re-test Period DataAnalysis->ShelfLife Report Generate Stability Report ShelfLife->Report

Caption: Workflow for ICH-compliant long-term stability testing.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolysis This compound->Photo DP1 Hydrolysis Product 1 Acid->DP1 DP2 Hydrolysis Product 2 Base->DP2 DP3 Oxidative Product 1 Oxidation->DP3 Thermal->DP1 DP4 Photolytic Product 1 Photo->DP4

Caption: Logical relationship of forced degradation pathways.

Conclusion

The provided application notes and protocols offer a robust framework for conducting the long-term stability testing of this compound in alignment with ICH Q1A(R2) guidelines. Adherence to these protocols will ensure the generation of high-quality stability data suitable for regulatory submissions and for establishing a reliable shelf life for the drug product. It is imperative to develop and validate a specific stability-indicating analytical method for this compound to accurately quantify the active pharmaceutical ingredient and its degradation products throughout the study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Indenolol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Indenolol (B1671870) dosage for in vivo animal studies. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it can partially stimulate the beta-adrenergic receptors it blocks.[1][2] This dual action allows it to reduce heart rate and blood pressure while potentially causing less bradycardia or bronchoconstriction compared to beta-blockers without ISA. The primary mechanism involves blocking the effects of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure.[3] It also suppresses the renin-angiotensin-aldosterone system.[3]

Q2: What are the key considerations before starting an in vivo study with this compound?

Before initiating in vivo studies, it is crucial to:

  • Define the research question: The experimental design, including the animal model and dosage regimen, will depend on whether the study aims to investigate cardiovascular, neurological, or other effects of this compound.

  • Select an appropriate animal model: The choice of species and strain should be justified based on the research objectives and the relevance to human physiology. Spontaneously hypertensive rats (SHR) are a common model for cardiovascular studies with beta-blockers.[4]

  • Determine the starting dose: A thorough literature review of similar beta-blockers and any available data on this compound should inform the initial dose selection. A dose-range finding study is highly recommended.

  • Establish a clear protocol for drug administration: The route of administration (e.g., oral gavage, intravenous injection) and the vehicle for dissolving this compound must be defined and validated.

  • Identify key endpoints and monitoring parameters: This includes physiological measurements like heart rate, blood pressure, and any behavioral or clinical observations relevant to the study.

Q3: How do I prepare this compound for administration?

The solubility of this compound in different vehicles should be determined. For oral administration, it can often be suspended in a vehicle like carboxymethylcellulose (CMC). For intravenous administration, sterile saline or another appropriate parenteral vehicle should be used. It is essential to ensure the final formulation is homogenous and the concentration is accurately determined.

Troubleshooting Guide

Issue 1: Unexpected animal mortality.

  • Possible Cause: The administered dose may be too high, leading to acute toxicity.

  • Troubleshooting Steps:

    • Review the dosage: Compare the administered dose to any available LD50 data for this compound or similar beta-blockers. If no LD50 data is available, a pilot study with a wide range of doses is crucial to determine the maximum tolerated dose (MTD).

    • Examine the administration procedure: Ensure the correct volume and concentration were administered and that the administration technique (e.g., oral gavage, IV injection) was performed correctly to avoid accidental overdose or injury.

    • Consider the animal model: The sensitivity to this compound can vary between species and even strains.

Issue 2: No observable effect on cardiovascular parameters (heart rate, blood pressure).

  • Possible Cause: The dose may be too low, or the drug may not be bioavailable.

  • Troubleshooting Steps:

    • Increase the dose: A dose-escalation study should be performed to determine the effective dose range.

    • Check the formulation: Ensure this compound is properly dissolved or suspended in the vehicle. For oral administration, consider factors that might affect absorption.

    • Verify the measurement technique: Ensure that the equipment for measuring heart rate and blood pressure is calibrated and functioning correctly. The timing of measurements relative to drug administration is also critical.

Issue 3: Excessive bradycardia or hypotension.

  • Possible Cause: The dose is too high, or the animal model is particularly sensitive to the negative chronotropic and inotropic effects of this compound.

  • Troubleshooting Steps:

    • Reduce the dose: Titrate the dose downwards to a level that achieves the desired therapeutic effect without causing severe adverse effects.

    • Monitor closely: Implement continuous or frequent monitoring of cardiovascular parameters after drug administration to detect and manage adverse events promptly.

    • Consider the intrinsic sympathomimetic activity (ISA): While ISA can mitigate some of the negative effects, at higher doses, the antagonist effects will dominate.

Data Presentation

Table 1: Reported In Vivo Dosages of this compound and Other Beta-Blockers in Animal Models

DrugAnimal ModelRoute of AdministrationDoseObserved EffectReference
This compoundSpontaneously Hypertensive Rats (SHR)Oral50 mg/kg/dayDecrease in heart rate and plasma renin activity[4]
AtenololRatsIntravenous5 mg/kgReduction of isoprenaline-induced tachycardia[5]
AtenololRatsOral10 mg/kg for 6 weeksReduced elevated blood pressure in diabetic rats[6]
PropranololSpontaneously Hypertensive Rats (SHR)Oral100 mg/kg/dayDecrease in heart rate and plasma renin activity[4]

Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1.5 - 2 hoursHuman data, for reference
Elimination Half-life (t1/2)4 hoursHuman data, for reference

Experimental Protocols

Protocol 1: Determination of Acute Oral LD50 of this compound in Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

  • Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), with an equal number of males and females. Acclimatize the animals for at least one week before the experiment.

  • Dose Preparation: Prepare a range of this compound doses in a suitable vehicle (e.g., 0.5% CMC). The dose range should be selected based on a preliminary range-finding study.

  • Administration: Administer a single oral dose of this compound to each group of animals via gavage. A control group should receive the vehicle only.

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record clinical signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Protocol 2: Evaluation of Cardiovascular Effects of this compound in Rats

  • Animals: Use adult male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Surgical Preparation (for direct blood pressure measurement): Anesthetize the rats and implant a catheter into the carotid artery for direct blood pressure measurement and a catheter in the jugular vein for intravenous drug administration. Allow for a recovery period.

  • Drug Administration:

    • Oral: Administer this compound (e.g., 50 mg/kg) or vehicle by oral gavage.

    • Intravenous: Administer a bolus dose of this compound followed by a continuous infusion.

  • Data Collection: Record baseline heart rate and blood pressure. After drug administration, continuously monitor and record these parameters for a defined period.

  • Data Analysis: Analyze the changes in heart rate and blood pressure over time and compare the effects of different doses of this compound with the control group.

Mandatory Visualizations

Indenolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine/\nNorepinephrine Epinephrine/ Norepinephrine Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor Epinephrine/\nNorepinephrine->Beta-Adrenergic\nReceptor Activates This compound This compound This compound->Beta-Adrenergic\nReceptor Blocks (Partial Agonist) G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic\nReceptor->G-Protein (Gs) Activates Adenylyl\nCyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl\nCyclase Activates cAMP cAMP Adenylyl\nCyclase->cAMP Converts ATP ATP ATP->Adenylyl\nCyclase PKA\n(inactive) PKA (inactive) cAMP->PKA\n(inactive) Activates PKA\n(active) PKA (active) PKA\n(inactive)->PKA\n(active) Cellular Response\n(e.g., decreased heart rate) Cellular Response (e.g., decreased heart rate) PKA\n(active)->Cellular Response\n(e.g., decreased heart rate) Phosphorylates Targets

Caption: this compound's mechanism of action on the beta-adrenergic signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation Define Research\nQuestion Define Research Question Literature Review\n(Dosage of similar drugs) Literature Review (Dosage of similar drugs) Define Research\nQuestion->Literature Review\n(Dosage of similar drugs) Select Animal\nModel Select Animal Model Literature Review\n(Dosage of similar drugs)->Select Animal\nModel Prepare this compound\nFormulation Prepare this compound Formulation Select Animal\nModel->Prepare this compound\nFormulation Dose-Range Finding\nStudy (MTD) Dose-Range Finding Study (MTD) Prepare this compound\nFormulation->Dose-Range Finding\nStudy (MTD) Definitive Study\n(Effective Dose) Definitive Study (Effective Dose) Dose-Range Finding\nStudy (MTD)->Definitive Study\n(Effective Dose) Data Collection\n(Cardiovascular Parameters) Data Collection (Cardiovascular Parameters) Definitive Study\n(Effective Dose)->Data Collection\n(Cardiovascular Parameters) Statistical\nAnalysis Statistical Analysis Data Collection\n(Cardiovascular Parameters)->Statistical\nAnalysis Interpretation\nof Results Interpretation of Results Statistical\nAnalysis->Interpretation\nof Results Conclusion Conclusion Interpretation\nof Results->Conclusion

Caption: A typical experimental workflow for optimizing this compound dosage.

Troubleshooting_Guide Start Experiment Start Experiment Observe Outcome Observe Outcome Start Experiment->Observe Outcome Unexpected Mortality Unexpected Mortality Observe Outcome->Unexpected Mortality Adverse Event No Effect No Effect Observe Outcome->No Effect No Change Excessive Effect Excessive Effect Observe Outcome->Excessive Effect Exaggerated Response Successful Outcome Successful Outcome Observe Outcome->Successful Outcome Desired Effect Action 1 Action 1 Unexpected Mortality->Action 1 Action 2 Action 2 No Effect->Action 2 Action 3 Action 3 Excessive Effect->Action 3 Action 1:\n- Review Dosage\n- Check Administration Action 1: - Review Dosage - Check Administration Action 2:\n- Increase Dose\n- Check Formulation Action 2: - Increase Dose - Check Formulation Action 3:\n- Decrease Dose\n- Monitor Closely Action 3: - Decrease Dose - Monitor Closely

Caption: A troubleshooting decision tree for in vivo this compound studies.

References

Technical Support Center: Troubleshooting Peak Tailing in Indenolol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Indenolol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1] In quantitative analysis, this can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall method precision.[2] For this compound, a basic compound, peak tailing is a common issue that needs to be addressed for reliable analysis.

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A2: The primary cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase.[3][4] Specifically, the basic amine group in this compound can interact strongly with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[3][5] Other contributing factors can include column overload, extra-column volume (dead volume), and inappropriate mobile phase pH.[2][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH plays a critical role in the peak shape of ionizable compounds like this compound. Since this compound is a basic compound, at a mid-range pH, its secondary amine group will be protonated (positively charged), while the residual silanol groups on the column packing can be deprotonated (negatively charged). This leads to strong ionic interactions, causing peak tailing.[5] By adjusting the mobile phase pH to be at least 2 pH units below the pKa of this compound, the secondary interactions with silanols can be minimized, leading to a more symmetrical peak.[3]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. The choice of column is critical. For basic compounds like this compound, it is advisable to use modern, high-purity silica (B1680970) columns that are end-capped. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[5] Columns with novel bonding technologies, such as those with embedded polar groups, can also shield the silanol groups and improve peak shape.

Q5: I'm still observing peak tailing after optimizing the mobile phase and using an end-capped column. What else can I do?

A5: If peak tailing persists, consider the following:

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can help to saturate the active silanol sites and reduce their interaction with this compound.

  • Buffer Concentration: Increasing the buffer concentration in your mobile phase can help to mask the residual silanol groups and improve peak symmetry.[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or diluting your sample.[3][6]

  • Extra-Column Effects: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving peak tailing issues during this compound HPLC analysis.

Guide 1: Initial Assessment of Peak Tailing

Problem: The this compound peak exhibits significant tailing (Asymmetry Factor > 1.2).

Troubleshooting Workflow:

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No, primarily this compound check_all_peaks->no_some_peaks No system_issue Suspect System Issue: - Extra-column volume - Column void/damage - Detector issue yes_all_peaks->system_issue chemical_issue Suspect Chemical Interaction: - Secondary silanol interactions - Mobile phase pH - Sample overload no_some_peaks->chemical_issue check_system Inspect system components system_issue->check_system optimize_method Proceed to Method Optimization chemical_issue->optimize_method

Caption: Initial troubleshooting decision tree for peak tailing.

Actionable Steps:

  • Evaluate all peaks in the chromatogram: If all peaks are tailing, it is likely a system-wide issue such as excessive extra-column volume or a problem with the column itself (e.g., a void).

  • Isolate the problem: If only the this compound peak (and other basic compounds) are tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase.

Guide 2: Optimizing Chromatographic Conditions

Problem: Peak tailing is specific to this compound, suggesting chemical interactions.

Troubleshooting Workflow:

start This compound Peak Tailing step1 Adjust Mobile Phase pH (2-3 units below this compound pKa) start->step1 check1 Tailing Improved? step1->check1 step2 Add Mobile Phase Modifier (e.g., 0.1% TEA or DEA) check1->step2 No end Symmetrical Peak Achieved check1->end Yes check2 Tailing Improved? step2->check2 step3 Increase Buffer Strength (e.g., 25-50 mM) check2->step3 No check2->end Yes check3 Tailing Improved? step3->check3 step4 Reduce Sample Concentration/ Injection Volume check3->step4 No check3->end Yes check4 Tailing Improved? step4->check4 step5 Evaluate Column Chemistry (Use high-purity, end-capped column) check4->step5 No check4->end Yes step5->end Yes persist Issue Persists: Consult further resources step5->persist No

Caption: Step-by-step method optimization for reducing peak tailing.

Actionable Steps:

  • Mobile Phase pH Adjustment: Since this compound is a basic compound, its pKa is likely in the range of 8.5-9.5, similar to other beta-blockers. Start by adjusting the mobile phase pH to a lower value, ideally between 2.5 and 3.5. This will ensure that the silanol groups on the stationary phase are not ionized.[3]

  • Incorporate Mobile Phase Modifiers: If lowering the pH is not sufficient or not desired, add a small concentration (0.05-0.2%) of an amine modifier like triethylamine (TEA) to the mobile phase. These modifiers compete with this compound for the active silanol sites.

  • Optimize Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups.

  • Address Sample Overload: Systematically reduce the concentration of your this compound standard or sample and/or the injection volume to see if the peak shape improves.[3][6]

  • Column Selection: If you are not already using one, switch to a high-purity, end-capped C18 or C8 column.

Data Presentation

The following tables summarize key parameters and their expected impact on this compound peak shape.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected this compound ChargeExpected Silanol ChargePredicted InteractionExpected Peak Shape
2.5 - 3.5Positive (Protonated)NeutralMinimalSymmetrical
5.0 - 7.0Positive (Protonated)Negative (Deprotonated)StrongTailing
> 8.0Approaching NeutralNegative (Deprotonated)ModerateMay improve but retention changes

Table 2: Influence of Mobile Phase Composition on Peak Shape

ParameterTypical RangeRationale for this compound Analysis
Organic Modifier Acetonitrile or Methanol (B129727)Acetonitrile often provides better peak shape for basic compounds.
Buffer Phosphate (B84403), AcetateChoose a buffer with a pKa close to the desired mobile phase pH.
Buffer Concentration 10-50 mMHigher concentrations can improve peak shape by masking silanols.
Amine Modifier 0.05 - 0.2% (v/v) TEA/DEACompetitively binds to active silanol sites.

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare a stock solution of this compound: Dissolve an accurately weighed amount of this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Prepare a series of mobile phases:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 20 mM phosphate buffer

  • Adjust the pH of Mobile Phase B to the following values using phosphoric acid: 2.5, 3.0, 3.5, 4.0, 5.0, and 6.0.

  • Set up the HPLC system:

    • Column: C18, 4.6 x 150 mm, 5 µm (end-capped)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for this compound (e.g., 220-230 nm).

    • Column Temperature: 30 °C

  • Run the analysis: For each pH value, equilibrate the column with a 50:50 mixture of Mobile Phase A and the corresponding pH-adjusted Mobile Phase B for at least 15 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Evaluate the peak asymmetry factor for each pH.

  • Plot the asymmetry factor versus pH to identify the optimal pH for symmetrical peaks.

Protocol 2: Assessing the Impact of an Amine Modifier

Objective: To evaluate the effectiveness of triethylamine (TEA) in reducing peak tailing.

Methodology:

  • Use the mobile phase pH that gave the most tailing in Protocol 1 (e.g., pH 5.0) as the base mobile phase.

  • Prepare a series of the aqueous component (Mobile Phase B) containing increasing concentrations of TEA: 0.0%, 0.05%, 0.1%, and 0.2% (v/v).

  • Follow steps 5-7 from Protocol 1 for each concentration of TEA.

  • Compare the peak asymmetry with and without the amine modifier to determine its effectiveness.

By following these troubleshooting guides and experimental protocols, you can systematically address the common causes of peak tailing in this compound HPLC analysis and achieve robust and reliable chromatographic results.

References

Technical Support Center: Optimizing Indenolol Recovery from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Indenolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of this compound from plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma samples?

A1: The most common methods for extracting beta-blockers like this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] Each method has its advantages and is chosen based on the required sample cleanliness, recovery, and throughput.

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery can stem from several factors, including:

  • Suboptimal pH: The pH of the sample can affect the charge state of this compound and its interaction with extraction materials.

  • Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE or for elution in SPE are critical.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent.

  • Poor Phase Separation (LLE): Emulsion formation can trap the analyte, preventing its transfer to the organic phase.

  • Analyte Binding: this compound might bind to proteins or other plasma components that are not efficiently removed.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis.[2][3] To minimize them:

  • Optimize Sample Cleanup: A more rigorous extraction method (e.g., SPE over PPT) can remove more interfering endogenous components.[4]

  • Chromatographic Separation: Ensure baseline separation of this compound from co-eluting matrix components by optimizing the mobile phase and gradient.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances.

Troubleshooting Guides

Low Recovery with Solid-Phase Extraction (SPE)

Problem: You are observing low and inconsistent recovery of this compound when using a C18 SPE cartridge.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Retention Ensure the pH of the plasma sample is adjusted to be at least 2 pH units above the pKa of this compound to ensure it is in a neutral form for optimal retention on a reverse-phase sorbent.Improved binding of this compound to the C18 sorbent.
Inefficient Washing The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).Removal of interferences without significant loss of the analyte.
Incomplete Elution The elution solvent may not be strong enough. Increase the organic solvent percentage or try a different solvent with higher elution strength. Two-step elution with different solvents can also be effective.[5]Complete desorption of this compound from the SPE cartridge, leading to higher recovery.
Channeling Ensure the sorbent bed does not dry out between steps, unless specified by the protocol. Apply samples and solvents at a consistent and slow flow rate.Uniform flow through the sorbent bed, maximizing interaction between the analyte and the stationary phase.

Workflow for Troubleshooting Low SPE Recovery

spe_troubleshooting start Low this compound Recovery with SPE check_retention Check Sample pH for Retention start->check_retention check_wash Evaluate Wash Step check_retention->check_wash pH optimal solution_retention Adjust Sample pH check_retention->solution_retention pH suboptimal check_elution Optimize Elution Solvent check_wash->check_elution Wash appropriate solution_wash Use Weaker Wash Solvent check_wash->solution_wash Wash too strong check_flow Inspect for Channeling check_elution->check_flow Elution seems complete solution_elution Increase Elution Solvent Strength check_elution->solution_elution Elution incomplete solution_flow Ensure Consistent Flow Rate check_flow->solution_flow Flow rate inconsistent end Improved Recovery solution_retention->end solution_wash->end solution_elution->end solution_flow->end lle_emulsion start Emulsion Formation in LLE assess_mixing Assess Mixing Technique start->assess_mixing gentle_mixing Switch to Gentle Inversion assess_mixing->gentle_mixing Vigorous vortexing assess_centrifugation Optimize Centrifugation assess_mixing->assess_centrifugation Gentle mixing already used end Clear Phase Separation gentle_mixing->end increase_gforce Increase Speed/Time or Chill assess_centrifugation->increase_gforce Suboptimal parameters assess_solvent Evaluate Extraction Solvent assess_centrifugation->assess_solvent Centrifugation is optimal increase_gforce->end change_solvent Try Alternative Solvent/Mixture assess_solvent->change_solvent Solvent may be the issue protein_precip Consider Pre-Precipitation assess_solvent->protein_precip Solvent change ineffective change_solvent->end add_ppt_step Add Protein Precipitation Step protein_precip->add_ppt_step add_ppt_step->end

References

addressing solubility issues of Indenolol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indenolol in aqueous solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound hydrochloride is described as being freely soluble in water. The pH of a 1 in 10 solution of this compound Hydrochloride in water is between 3.5 and 5.5[1]. While the hydrochloride salt is readily soluble, the free base form may exhibit lower aqueous solubility. It is also soluble in DMSO[2].

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

The Biopharmaceutics Classification System (BCS) class for this compound is not definitively established in the reviewed literature. However, based on the high solubility of its hydrochloride salt, it is likely to be a Class I or Class III compound, depending on its permeability. Further experimental data would be required for a definitive classification.

Q3: My this compound hydrochloride, which is supposed to be soluble, is precipitating out of my aqueous solution. What are the possible causes?

Even for a freely soluble compound like this compound hydrochloride, precipitation can occur under certain conditions. Here are some common causes:

  • pH Shift: The solubility of this compound, which is a weakly basic drug, is pH-dependent. If the pH of your solution is adjusted to a more basic range, the equilibrium can shift towards the less soluble free base form, leading to precipitation.

  • Common Ion Effect: If your aqueous solution contains a high concentration of chloride ions from other sources, it could potentially decrease the solubility of this compound hydrochloride due to the common ion effect.

  • Temperature Changes: A significant decrease in temperature can reduce the solubility of most compounds, potentially causing precipitation if the solution is near saturation.

  • Evaporation of Solvent: If the solvent evaporates over time, the concentration of this compound hydrochloride will increase, which could lead to precipitation if the solubility limit is exceeded.

  • Interaction with Other Excipients: Components in your formulation could interact with this compound hydrochloride, leading to the formation of a less soluble complex.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the preparation and handling of this compound aqueous solutions.

Guide 1: Precipitate Formation in Solution

Problem: An unexpected precipitate has formed in my this compound hydrochloride aqueous solution.

Troubleshooting Workflow:

start Precipitate Observed check_ph Measure pH of the solution start->check_ph ph_high Is pH > 6? check_ph->ph_high adjust_ph Adjust pH to 4-5 with dilute HCl ph_high->adjust_ph Yes check_chloride Analyze for high chloride concentration ph_high->check_chloride No check_dissolution Does the precipitate dissolve? adjust_ph->check_dissolution issue_resolved Issue Resolved check_dissolution->issue_resolved Yes check_dissolution->check_chloride No common_ion Consider common ion effect check_chloride->common_ion check_temp Review storage temperature common_ion->check_temp temp_low Was the solution stored at a low temperature? check_temp->temp_low warm_solution Gently warm the solution temp_low->warm_solution Yes check_evaporation Check for solvent evaporation temp_low->check_evaporation No warm_solution->check_dissolution evaporation_present Is there evidence of evaporation? check_evaporation->evaporation_present add_solvent Add fresh solvent to the original volume evaporation_present->add_solvent Yes check_excipients Review formulation for interacting excipients evaporation_present->check_excipients No add_solvent->check_dissolution further_investigation Further Investigation Required check_excipients->further_investigation

Caption: Troubleshooting workflow for precipitate formation.

Part 3: Experimental Protocols for Solubility Enhancement (for this compound Free Base or in Non-Aqueous Systems)

While this compound hydrochloride is water-soluble, researchers may work with the free base or require higher concentrations in specific media where solubility is limited. The following are general protocols for common solubility enhancement techniques.

Protocol 1: Solubility Determination by Shake-Flask Method

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate (B84403) buffer of a specific pH) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully collect a sample from the supernatant. To remove any undissolved particles, filter the sample through a 0.45 µm filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that specific medium.

Protocol 2: pH-Solubility Profile Generation

This protocol helps in understanding the effect of pH on the solubility of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Solubility Determination: Perform the shake-flask method (as described in Protocol 1) for this compound in each of the prepared buffers.

  • Data Plotting: Plot the determined solubility of this compound (on a logarithmic scale) against the corresponding pH of the buffer. This plot represents the pH-solubility profile of the compound.

Protocol 3: Solubility Enhancement using Co-solvents

Co-solvents can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous medium.

Methodology:

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400.

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the solubility of this compound in each of the co-solvent-water mixtures using the shake-flask method.

  • Data Analysis: Plot the solubility of this compound against the percentage of the co-solvent to determine the optimal concentration for solubility enhancement.

Protocol 4: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility.

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.

    • Add an excess amount of this compound to each solution.

    • Equilibrate the mixtures as described in the shake-flask method.

    • Determine the concentration of dissolved this compound in each solution.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex and the extent of solubility enhancement.

Part 4: Data Summary

The following table summarizes the available physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C15H21NO2[3]
Molecular Weight 247.34 g/mol [2]
XLogP3-AA 2.4PubChem
Aqueous Solubility (Hydrochloride Salt) Freely soluble[1]
pH of 1 in 10 Aqueous Solution (Hydrochloride Salt) 3.5 - 5.5[1]
Solubility in DMSO Soluble[2]

Part 5: Visualizations

Diagram 1: General Troubleshooting Logic for Solubility Issues

start Solubility Issue Encountered check_form Verify the form of this compound (Salt vs. Free Base) start->check_form is_salt Is it the Hydrochloride Salt? check_form->is_salt check_conditions Investigate Solution Conditions (pH, Temp, Ions) is_salt->check_conditions Yes consider_enhancement Consider Solubility Enhancement Techniques is_salt->consider_enhancement No salt_path Salt Form check_conditions->salt_path free_base_path Free Base consider_enhancement->free_base_path

Caption: Initial decision logic for addressing this compound solubility.

Diagram 2: Workflow for Solubility Enhancement Strategy Selection

start This compound Free Base Solubility Issue ph_modification pH Adjustment start->ph_modification cosolvency Co-solvency start->cosolvency complexation Complexation (Cyclodextrins) start->complexation solid_dispersion Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension evaluation Evaluate Solubility & Stability ph_modification->evaluation cosolvency->evaluation complexation->evaluation solid_dispersion->evaluation nanosuspension->evaluation select_method Select Optimal Method evaluation->select_method

Caption: Strategy selection for enhancing this compound free base solubility.

References

minimizing matrix effects in LC-MS analysis of Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Indenolol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: I'm observing significant ion suppression for this compound. What are the most common causes in biological matrices?

A: The most common causes of ion suppression in biological matrices like plasma are phospholipids (B1166683) and salts.[1] These endogenous components can co-elute with this compound and compete for ionization in the MS source, leading to a reduced analyte signal.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[1]

Q4: What is the most effective strategy to minimize matrix effects for this compound?

A: A multi-faceted approach is most effective. This includes:

  • Efficient Sample Preparation: To remove interfering matrix components.

  • Optimized Chromatographic Separation: To resolve this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects.[5][6]

Q5: Which sample preparation technique is best for reducing matrix effects for this compound in plasma?

A: While protein precipitation (PPT) is a simple technique, it is often insufficient for removing phospholipids, a major source of matrix effects. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts.[7] For this compound, a reversed-phase SPE protocol is a robust choice for removing polar interferences and phospholipids.

Q6: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A: Yes, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis.[5][6] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar matrix effects.[5][8] This allows for accurate correction of signal variability, leading to more precise and accurate quantification. While a structural analog can be used if a SIL-IS is unavailable, it may not perfectly mimic the behavior of this compound.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape for this compound Matrix components interfering with chromatography.1. Improve sample cleanup using SPE or LLE. 2. Optimize the LC gradient to better separate this compound from interferences. 3. Ensure the sample solvent is compatible with the mobile phase.
High Variability in this compound Signal Inconsistent matrix effects between samples.1. Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. 2. Standardize the sample preparation procedure to ensure consistency.
Low this compound Recovery Suboptimal extraction during sample preparation.1. For SPE, ensure proper conditioning and equilibration of the cartridge. Optimize wash and elution solvents. 2. For LLE, adjust the pH of the sample and the extraction solvent to maximize partitioning of this compound.
Shift in this compound Retention Time Matrix components affecting the column chemistry.[2]1. Employ a more rigorous sample clean-up procedure. 2. Use a guard column to protect the analytical column. 3. Perform a column wash cycle between injections.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed for the extraction of this compound from plasma using a generic C18 SPE cartridge.

Materials:

  • Human plasma sample

  • This compound standard solution

  • This compound-d5 (or other suitable SIL-IS) solution

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of the this compound-d5 internal standard solution.

    • Vortex for 30 seconds.

    • Add 500 µL of 4% formic acid in water and vortex again.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Evaluation of Matrix Effect for this compound

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and IS into the reconstitution solvent at a known concentration (e.g., the mid-point of the calibration curve).

    • Set B (Post-Extraction Spike): Extract six different lots of blank plasma using the established SPE protocol. After the evaporation step, reconstitute the residue with the neat solution from Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and IS into six different lots of blank plasma before the extraction procedure.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Recovery (%RE) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of IS)

Quantitative Data Summary

Table 1: Representative LC-MS/MS Validation Parameters for this compound in Human Plasma

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.99
LLOQ1 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Accuracy (% Bias)-5.8% to +7.2%Within ±15% (±20% for LLOQ)
Precision (%RSD)≤ 8.5%≤ 15% (≤ 20% for LLOQ)
Recovery85.2% - 92.1%Consistent, precise, and reproducible
Matrix Factor (IS-Normalized)0.92 - 1.080.85 - 1.15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound-d5 (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc results Results data_proc->results

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

matrix_effect_logic start Start: Assess Matrix Effect mf_calc Calculate Matrix Factor (MF) start->mf_calc decision Is IS-Normalized MF within 0.85-1.15? mf_calc->decision pass Method Acceptable decision->pass Yes fail Investigate & Optimize decision->fail No optimize_spe Optimize SPE Protocol fail->optimize_spe optimize_lc Optimize LC Method fail->optimize_lc optimize_spe->mf_calc optimize_lc->mf_calc

Caption: Decision tree for evaluating and addressing matrix effects.

References

selecting the appropriate internal standard for Indenolol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Indenolol using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7. A SIL IS is considered the gold standard because it shares nearly identical physicochemical properties with the analyte, including chromatographic retention time, extraction recovery, and ionization efficiency. This allows it to effectively compensate for variations during sample preparation and analysis, including matrix effects.[1]

Q2: I cannot find a commercial source for deuterated this compound. What should I do?

The lack of commercially available deuterated this compound is a common challenge for less common analytes. You have two primary options:

  • Custom Synthesis: For late-stage clinical development or validated trial use, investing in the custom synthesis of a deuterated standard like this compound-d7 is highly recommended. While it has an upfront cost, it significantly increases assay robustness and data reliability, which is often a regulatory expectation.[1]

  • Use a Structural Analog: For earlier-stage research or when custom synthesis is not feasible, a structural analog can be used as an internal standard.[2] The selected analog should be a compound that is structurally and functionally similar to this compound, such as another beta-blocker.

Q3: Which structural analogs are suitable for use as an internal standard for this compound?

Several other beta-blockers can be considered. The best choice will have similar extraction recovery, chromatographic behavior, and ionization response to this compound. Good candidates include:

  • Propranolol: Shares the aryloxypropanolamine core structure and is widely used as an IS for other beta-blockers.[3]

  • Metoprolol (B1676517): Another commonly used beta-blocker that can serve as an effective IS.[4][5][6]

  • Atenolol: While also a beta-blocker, its higher polarity may lead to differences in retention time and extraction efficiency that need to be carefully evaluated.[7]

The chosen analog must be thoroughly validated to ensure it effectively tracks this compound's behavior.[2]

Q4: My structural analog IS has a different retention time from this compound. Is this a problem?

A slight difference in retention time is expected with a structural analog. However, a significant separation can be problematic. If the IS and analyte elute far apart, they may experience different levels of ion suppression or enhancement from the sample matrix, defeating the purpose of the internal standard.[8][9]

  • Best Practice: Aim for the IS to elute as close to the analyte as possible.

  • Validation is Key: During method validation, you must demonstrate that the chosen IS provides acceptable accuracy and precision despite the retention time difference. This is assessed by evaluating matrix effects across different biological samples.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution
High Variability in IS Signal Inconsistent sample preparation (e.g., extraction, evaporation, reconstitution).Ensure precise and consistent liquid handling. Add the IS early in the sample preparation workflow to account for variability in all subsequent steps.
Instability of the IS in the sample or final extract.Perform stability experiments (e.g., freeze-thaw, bench-top, post-preparative) for the IS as you would for the analyte to ensure it is stable under all experimental conditions.
Poor Accuracy/Precision The chosen structural analog IS does not adequately compensate for matrix effects.Re-evaluate the choice of IS. Test other structural analogs (see FAQ Q3) to find one with more similar chromatographic and mass spectrometric behavior to this compound.
Different degrees of ion suppression for the analyte and the IS due to chromatographic separation.[8]Modify the chromatographic gradient to reduce the separation between the analyte and IS. Evaluate different C18 columns or mobile phase compositions.
No Commercially Available SIL IS The compound is not widely studied, so suppliers have not synthesized a deuterated version.As a first step, use a well-validated structural analog IS. For long-term or regulated studies, consider a custom synthesis of this compound-d7.

Internal Standard Selection & Comparison

The selection of an appropriate internal standard is critical for developing a robust and reliable bioanalytical method. The ideal choice is a stable isotope-labeled version of the analyte. When a SIL is unavailable, a structural analog is a viable alternative, but requires more rigorous validation.

Table 1: Comparison of Potential Internal Standards for this compound Quantification
ParameterThis compound-d7 (Ideal IS)Propranolol (Structural Analog)Metoprolol (Structural Analog)
Structure Identical to this compound, with deuterium (B1214612) labelsAryloxypropanolamine, different aromatic ringAryloxypropanolamine, different aromatic ring
Co-elution Expected to co-elute or have minimal separationMay have a slight retention time differenceMay have a slight retention time difference
Ionization Identical ionization efficiencySimilar, but may differ slightlySimilar, but may differ slightly
Matrix Effect Effectively compensates for matrix effectsGenerally good compensation, but must be validatedGenerally good compensation, but must be validated
Availability Requires custom synthesisCommercially availableCommercially available
Recommendation Gold Standard. Recommended for regulated studies.Excellent Alternative. Widely used and suitable for most applications.Good Alternative. A suitable choice if Propranolol is not available or shows issues.
Table 2: Predicted MRM Transitions for this compound and Potential Internal Standards

Note: These are predicted transitions based on the molecular weight and common fragmentation patterns of beta-blockers. Optimal collision energies must be determined experimentally.

CompoundMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)
This compound 247.34[10][11][12][13]248.3116.1 (Isopropylamino side chain)131.1 (Indene ring fragment)
This compound-d7 ~254.4255.4123.1 (Deuterated side chain)131.1 (Indene ring fragment)
Propranolol 259.34260.3116.1 (Isopropylamino side chain)144.1 (Naphthoxy fragment)
Metoprolol 267.36268.3116.1 (Isopropylamino side chain)133.1 (Methoxy-ethyl-phenoxy fragment)

Fragmentation of beta-blockers typically involves cleavage at the ether linkage, resulting in a common fragment from the isopropylamino-propanol side chain (m/z 116.1) and a fragment corresponding to the aromatic portion of the molecule.[14][15][16]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general procedure for the extraction of this compound and the internal standard from human plasma.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL of Propranolol in 50% methanol) to all tubes except for the blank.

  • Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 250 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions

These are starting conditions and should be optimized for your specific instrument and column.

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 10% B

    • 3.1 - 4.0 min: 10% B (Re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM) using transitions from Table 2.

Visualizations

Internal_Standard_Selection_Workflow cluster_start Start: Define Analytical Needs cluster_ideal Ideal Pathway cluster_alternative Alternative Pathway start Quantify this compound in Biological Matrix search_sil Search for Commercial Stable Isotope-Labeled (SIL) IS (e.g., this compound-d7) start->search_sil is_available Is SIL IS Commercially Available? search_sil->is_available purchase_sil Purchase and Use SIL IS is_available->purchase_sil Yes custom_synth Commission Custom Synthesis is_available->custom_synth No, but required for regulated study select_analog Select Structural Analog IS (e.g., Propranolol, Metoprolol) is_available->select_analog No custom_synth->purchase_sil validate_analog Thoroughly Validate Analog IS (Check for matrix effects, cross-interferences, etc.) select_analog->validate_analog use_analog Use Validated Analog IS validate_analog->use_analog Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is precip Protein Precipitation (Acetonitrile, 300 µL) add_is->precip centrifuge Centrifuge precip->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute (Mobile Phase, 100 µL) evap->reconstitute inject Inject (5 µL) reconstitute->inject lc UPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

References

optimizing mobile phase composition for Indenolol HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mobile phase composition for the HPLC separation of Indenolol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when developing an HPLC method for this compound?

A1: The primary consideration is the goal of the analysis. This compound is a chiral compound that exists as a mixture of four enantiomers due to two positional isomers.[1] If the goal is to separate these enantiomers, a chiral HPLC method is necessary. If the objective is to quantify the total amount of this compound without separating the enantiomers, a simpler reversed-phase HPLC (RP-HPLC) method can be employed.

Q2: How does mobile phase pH affect the separation of this compound in RP-HPLC?

A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte.[2] this compound contains a secondary amine group, which is basic. Operating the mobile phase at a pH between 2 and 8 is generally recommended for silica-based columns.[3][4] To ensure good peak shape and reproducible retention, it is advisable to use a buffer and adjust the pH to at least 2 units below the pKa of the amine group, which ensures it is fully protonated.

Q3: What are the common organic solvents used for this compound separation, and how do I choose one?

A3: In reversed-phase HPLC, the most common organic solvents are acetonitrile (B52724) and methanol.[2]

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Methanol can offer different selectivity for certain compounds. The choice between them, and their ratio with the aqueous phase (e.g., buffer), directly impacts the retention time and resolution of the separation.[2] A higher concentration of the organic solvent will typically lead to shorter retention times.

Q4: When is a gradient elution more suitable than an isocratic method for this compound analysis?

A4: The choice depends on the complexity of the sample.

  • Isocratic elution (constant mobile phase composition) is simpler and often sufficient for quantifying this compound in a simple matrix or for separating it from a few impurities with similar retention behavior.

  • Gradient elution (mobile phase composition changes over time) is necessary for complex separations, such as separating all four enantiomers of this compound or analyzing it in the presence of multiple impurities with a wide range of polarities.[1] A gradient allows for the elution of strongly retained compounds in a reasonable time without compromising the resolution of early-eluting peaks.

Q5: Which type of column is recommended for this compound HPLC separation?

A5: The column choice depends on the analytical objective:

  • Chiral Separation (Enantiomers): A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as cellulose (B213188) tris (3,5-dimethylphenyl carbamate) (e.g., Chiralcel OD), have been successfully used to separate all four enantiomers of this compound.[1][5]

  • Reversed-Phase Separation (Total Drug Content): A standard C18 column is the most common choice for analyzing beta-blockers like this compound.[6] These columns provide good retention and separation based on hydrophobicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem: Poor Peak Shape

Q: My this compound peak is tailing in a reversed-phase method. What are the likely mobile phase-related causes and solutions?

A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.[4]

Possible Cause Solution
Inappropriate Mobile Phase pH The mobile phase pH may be too high, causing silanol groups to be ionized. Lower the pH of the mobile phase (e.g., to pH 3) to suppress silanol ionization.[4]
Insufficient Buffer Capacity The buffer concentration may be too low to maintain a consistent pH across the column. Increase the buffer concentration (typically 10-25 mM is sufficient).[4]
Secondary Silanol Interactions Even at low pH, some silanol interactions can persist. Add a competing base , such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active sites.[7]

Q: My this compound peak is fronting. What should I investigate?

A: Peak fronting is less common than tailing and is typically associated with column overload or sample solvent issues.

Possible Cause Solution
Column Overload Too much sample was injected onto the column. Reduce the sample concentration or injection volume.
Sample Solvent Incompatibility The sample is dissolved in a solvent significantly stronger than the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase . If a stronger solvent must be used, reduce the injection volume.
Problem: Poor Resolution

Q: I am not achieving baseline separation between the this compound enantiomers on a chiral column. How can I improve resolution?

A: Chiral separations are highly sensitive to mobile phase composition.

Possible Cause Solution
Incorrect Solvent Ratio The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol) is not optimal. Systematically vary the percentage of the polar modifier . Small changes can have a significant impact on selectivity.
Missing Additive Basic or acidic additives are often required to improve peak shape and resolution in chiral separations. For this compound, an amine like diethylamine (B46881) (DEA) or triethylamine (TEA) is used as a basic modifier to improve peak shape.[1]
Suboptimal Flow Rate or Temperature Lower flow rates can sometimes enhance resolution.[2] Temperature also affects selectivity; try adjusting the column temperature (e.g., 45 °C has been used for beta-blocker separations).[7]
Problem: Inconsistent Retention Times

Q: The retention time for this compound is drifting or changing between runs. What are the potential mobile phase causes?

A: Fluctuating retention times suggest a lack of equilibrium or changes in the mobile phase composition.

Possible Cause Solution
Insufficient Column Equilibration The column was not properly equilibrated with the mobile phase before injection, especially after a gradient run or solvent changeover. Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the sequence.[3]
Mobile Phase Composition Change One of the mobile phase components is evaporating (e.g., volatile organic solvent), or the mixing is inconsistent. Cover solvent reservoirs and prepare fresh mobile phase daily.[3] Ensure the pump's proportioning valves are functioning correctly.
pH Drift The buffer in the mobile phase has degraded or is not stable. Prepare fresh buffer solutions regularly .

Data Presentation: Example HPLC Conditions

The following tables summarize starting conditions for both chiral and reversed-phase separation of this compound and a structurally similar beta-blocker, Atenolol. These serve as a reference for method development.

Table 1: Chiral Separation Conditions for this compound Enantiomers

ParameterConditionReference
Column Chiralcel OD (25 cm x 4.6 mm)[1]
Mobile Phase Solvent A: Hexane:Ethanol (B145695):Diethylamine (99:1:0.2 v/v/v)Solvent B: Ethanol:Diethylamine (100:0.2 v/v)[1]
Gradient Profile 0-20 min: 100% A60 min: 80% A, 20% B[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 250 nm[1]
Temperature 23°C[1]

Table 2: Example Reversed-Phase Conditions for Beta-Blocker Analysis (Atenolol)

ParameterCondition 1Condition 2
Column InertSustain C18 (250 x 4.6 mm, 5 µm)HiQSil C18HS (250 x 4.6 mm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 7.0, 12.5 mM)Acetonitrile and Ammonium (B1175870) Acetate Buffer (pH 5, 20 mM) (20:80 v/v)
Elution Mode Gradient (Acetonitrile from 10% to 35% over 15 min)Isocratic
Flow Rate 1.0 mL/min0.75 mL/min
Detection UV at 224 nmUV at 273 nm
Temperature 35°C25°C
Reference [8][9]

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers

This protocol is based on the method described for the direct HPLC separation of this compound enantiomers.[1]

  • Mobile Phase Preparation:

    • Prepare Solvent A: Mix hexane, ethanol, and diethylamine in a ratio of 99:1:0.2 (v/v/v).

    • Prepare Solvent B: Mix ethanol and diethylamine in a ratio of 100:0.2 (v/v).

    • Degas both solvents using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Configuration:

    • Column: Chiralcel OD (25 cm x 4.6 mm i.d.).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 250 nm.

    • Column Temperature: 23°C.

  • Chromatographic Run:

    • Equilibrate the column with 100% Solvent A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Run the following linear gradient:

      • 0-20 min: Hold at 100% Solvent A.

      • 20-60 min: Linearly increase to 20% Solvent B (80% Solvent A).

    • Allow for a post-run re-equilibration step with 100% Solvent A before the next injection.

Protocol 2: General Reversed-Phase Method Development for this compound

This protocol provides a starting point for developing a quantitative RP-HPLC method, adapted from validated methods for similar compounds.[8][9]

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer solution, such as 20 mM ammonium acetate.

    • Adjust the pH of the buffer to 5.0 using a suitable acid (e.g., acetic acid).

    • Prepare the mobile phase by mixing the buffer with acetonitrile in an 80:20 (v/v) ratio.

    • Filter and degas the final mobile phase mixture.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a concentration within the expected linear range (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Configuration:

    • Column: C18, 5 µm (e.g., 250 mm x 4.6 mm i.d.).

    • Flow Rate: 1.0 mL/min (can be adjusted between 0.75-1.2 mL/min for optimization).

    • Injection Volume: 20 µL.

    • Detector: UV at a suitable wavelength for this compound (e.g., 224 nm or 273 nm).

    • Column Temperature: Ambient or controlled at 30°C.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Inject a series of standards to establish linearity and then inject the samples.

    • Since this is an isocratic method, ensure the run time is sufficient for the this compound peak to elute completely with a stable baseline afterward.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and method optimization.

Mobile_Phase_Optimization_Workflow cluster_opt Optimization Loop start Define Goal (Chiral vs. RP) col_select Select Column (e.g., Chiralcel OD or C18) start->col_select init_cond Select Initial Conditions (Solvent, Buffer, Isocratic/Gradient) col_select->init_cond run_exp Perform Initial Run init_cond->run_exp eval Evaluate Chromatogram (Resolution, Peak Shape, RT) run_exp->eval opt_res Adjust Organic % or Gradient Slope (for Retention/Resolution) eval->opt_res Poor Resolution or Retention opt_ph Adjust pH / Buffer Strength (for Peak Shape) eval->opt_ph Peak Tailing/ Fronting validate Method Validation eval->validate Acceptable opt_res->run_exp opt_ph->run_exp opt_add Add Modifier (TEA, DEA) (for Peak Shape/Selectivity) opt_ph->opt_add opt_add->run_exp

Caption: Workflow for HPLC Mobile Phase Optimization.

HPLC_Troubleshooting_Tree problem Identify Problem peak_shape Poor Peak Shape problem->peak_shape resolution Poor Resolution problem->resolution retention Retention Time Drift problem->retention is_tailing Tailing Peak? peak_shape->is_tailing sol_tail1 Decrease Mobile Phase pH is_tailing->sol_tail1 Yes is_fronting Fronting Peak? is_tailing->is_fronting No sol_tail2 Increase Buffer Strength sol_tail3 Add Competing Base (TEA) sol_front1 Reduce Sample Concentration is_fronting->sol_front1 Yes sol_front2 Dissolve Sample in Mobile Phase sol_res1 Adjust Organic Solvent % resolution->sol_res1 sol_res2 Change Organic Solvent (MeOH <-> ACN) sol_res3 Optimize Gradient Slope sol_rt1 Increase Column Equilibration Time retention->sol_rt1 sol_rt2 Prepare Fresh Mobile Phase sol_rt3 Check Pump & Mixer

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

Technical Support Center: Overcoming Poor Reproducibility in Indenolol In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues with in vitro assays involving Indenolol (B1671870).

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: High Variability Between Replicate Wells in a Single Experiment

  • Question: I'm observing significant differences in the readouts between my replicate wells for the same concentration of this compound. What could be the cause?

  • Answer: High variability within a single plate is often due to technical errors.[1][2] Consider the following potential causes and solutions:

    • Pipetting Inaccuracies: Small errors in pipetting volumes of this compound, cells, or reagents can lead to large variations in results.[1][2]

      • Solution: Ensure your pipettes are properly calibrated. Use the correct size pipette for the volume being dispensed and ensure a good seal with the pipette tip. For critical steps, consider using a multichannel pipette to add reagents simultaneously to replicate wells.[1]

    • Inconsistent Cell Seeding: An uneven distribution of cells across the wells will lead to variability.

      • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling. Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[1]

    • "Edge Effects" in Microplates: Wells on the edge of the plate are more prone to evaporation, which can concentrate solutes and affect cell growth and compound activity.

      • Solution: To minimize evaporation, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data points.[1]

    • Improper Reagent Mixing: Failure to properly mix reagents within the wells can lead to localized concentration differences.

      • Solution: After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing, being careful to avoid cross-contamination.[3]

Issue 2: Inconsistent Results Between Different Experiments (Poor Inter-Assay Reproducibility)

  • Question: My dose-response curves for this compound look different each time I run the assay. Why is there so much variability between experiments?

  • Answer: Poor reproducibility between experiments can stem from both biological and technical factors.[1][4]

    • Cell Line Instability: Cultured cells can change over time due to genetic drift, leading to altered receptor expression levels or signaling pathway components.[5]

      • Solution: Use cells with a low passage number and regularly authenticate your cell line. Maintain consistent cell culture conditions (media, supplements, CO2, temperature).

    • Reagent Quality and Preparation: The purity, stability, and preparation of reagents are critical for reproducible data.[5][6]

      • Solution: Use high-quality reagents and avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.[7] Ensure complete solubilization of this compound, as precipitation can lead to inaccurate concentrations.[7]

    • Variations in Assay Conditions: Minor differences in incubation times, temperatures, or pH can significantly impact results.[5]

      • Solution: Strictly adhere to a detailed, standardized protocol.[1] Use calibrated equipment (incubators, water baths) and ensure all reagents have equilibrated to the assay temperature before use.[3]

Issue 3: Low or No Response to this compound

  • Question: I'm not observing the expected inhibitory effect of this compound in my assay. What should I check?

  • Answer: A lack of response could be due to several factors related to the compound, the cells, or the assay itself.

    • Incorrect Concentration Range: The concentrations of this compound being tested may be too low to elicit a response.

      • Solution: Perform a wider dose-response curve to ensure you are covering the effective concentration range.[5]

    • Low Receptor Expression: The target beta-adrenergic receptors may be expressed at very low levels in your cell model.

      • Solution: Confirm receptor expression using a complementary technique like radioligand binding or western blotting.[5] Consider using a cell line known to have higher receptor expression.[5]

    • Compound Degradation or Precipitation: this compound may have degraded or precipitated out of solution.

      • Solution: Prepare fresh this compound solutions for each experiment. Visually inspect the final working solutions for any precipitate before adding them to the cells.[7]

    • Low Cell Viability: If the cells are not healthy, they may not respond appropriately to stimuli.

      • Solution: Check cell viability using a method like trypan blue exclusion before starting the experiment.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

  • A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[8] This blockade inhibits the effects of stress hormones like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate and blood pressure.[8][9] this compound also exhibits intrinsic sympathomimetic activity (ISA), meaning it has a partial agonist effect, which may contribute to its therapeutic action by causing some vasodilation.[10][11]

  • Q2: What are the most common sources of variability in in-vitro beta-blocker experiments?

  • A2: Variability in in-vitro beta-blocker experiments can arise from several sources, including cell line instability, fluctuations in assay conditions (temperature, pH, incubation times), the quality and purity of reagents, and operator-dependent differences in technique.[5]

  • Q3: How can I be sure my this compound is fully dissolved in the assay medium?

  • A3: Poor solubility can lead to inaccurate final concentrations and inconsistent results.[7] To ensure complete dissolution, you can pre-warm the cell culture medium to 37°C before adding the this compound solution.[7] Also, ensure the final concentration of any organic solvent (like DMSO) used to prepare the stock solution is low (typically <0.5%) to avoid precipitation and cytotoxicity.[7] It is always a good practice to visually inspect your final working solution for any precipitate before adding it to the cells.[7]

  • Q4: My assay is showing a high background signal. What could be the cause?

  • A4: High background can obscure the specific signal and reduce the sensitivity of your assay.[1] Common causes include insufficient washing or blocking steps, cross-contamination between wells, and using reagents at too high a concentration.[1] Ensure you are using an appropriate blocking buffer and that all wash steps are performed thoroughly.[1]

Data Presentation

The following tables are templates for summarizing key quantitative data from your this compound in vitro assays. Populate these with your experimental results for easy comparison.

Table 1: Binding Affinity of this compound at Beta-Adrenergic Receptors

CompoundReceptor SubtypeRadioligand UsedKi (nM)Assay Conditions
This compoundHuman β1[125I]-IodocyanopindololEnter your valuee.g., 25°C, 60 min incubation
This compoundHuman β2[125I]-IodocyanopindololEnter your valuee.g., 25°C, 60 min incubation
Propranolol (Control)Human β1[125I]-IodocyanopindololEnter your valuee.g., 25°C, 60 min incubation
Propranolol (Control)Human β2[125I]-IodocyanopindololEnter your valuee.g., 25°C, 60 min incubation

Table 2: Functional Potency of this compound in a Cell-Based Assay (e.g., cAMP Assay)

CompoundCell LineAssay TypeIC50 (nM)Agonist Used
This compounde.g., HEK293-β1ARcAMP InhibitionEnter your valuee.g., Isoproterenol
This compounde.g., HEK293-β2ARcAMP InhibitionEnter your valuee.g., Isoproterenol
Propranolol (Control)e.g., HEK293-β1ARcAMP InhibitionEnter your valuee.g., Isoproterenol
Propranolol (Control)e.g., HEK293-β2ARcAMP InhibitionEnter your valuee.g., Isoproterenol

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize this compound in vitro.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to β-adrenergic receptors.[12] The amount of radioligand displaced by increasing concentrations of this compound is measured, allowing for the determination of its binding affinity.[12]

Materials:

  • Cell membranes expressing the target β-adrenergic receptor.

  • Radioligand (e.g., [125I]-Iodocyanopindolol).

  • This compound and a reference antagonist (e.g., Propranolol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplate.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the reference compound in assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.[12] Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value for the receptor.[12]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, radioligand, and receptor membranes.[12]

    • Non-specific Binding (NSB): Add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), radioligand, and receptor membranes.[12]

    • Competitive Binding: Add each concentration of this compound, radioligand, and receptor membranes.[12]

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[12]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[5]

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[5]

    • Calculate the Ki value using the Cheng-Prusoff equation.[13]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[14]

Materials:

  • Cells in culture.

  • This compound.

  • Complete culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14] Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.[14]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[14]

Mandatory Visualization

Below are diagrams describing key pathways and workflows relevant to this compound in vitro assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) bAR β-Adrenergic Receptor This compound->bAR Blocks Agonist Agonist (e.g., Epinephrine) Agonist->bAR Activates G_protein Gs Protein bAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway Blocked by this compound.

G prep 1. Prepare Reagents (Membranes, Radioligand, this compound) setup 2. Set up Assay Plate (Total, NSB, Competitive Binding) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate harvest 4. Filter & Wash (Separate Bound from Free Ligand) incubate->harvest count 5. Add Scintillant & Count Radioactivity harvest->count analyze 6. Analyze Data (Calculate Specific Binding, IC50, Ki) count->analyze

Caption: Experimental Workflow for a Radioligand Binding Assay.

G cluster_inter Inter-Assay Variability cluster_intra Intra-Assay Variability start Poor Reproducibility Observed check_cells Check Cell Line (Passage #, Authentication) start->check_cells High variance between experiments? check_pipetting Verify Pipette Calibration & Technique start->check_pipetting High variance in replicates? check_reagents Check Reagents (Fresh Prep, Storage) check_cells->check_reagents check_conditions Standardize Assay Conditions (Temp, Time, pH) check_reagents->check_conditions end Improved Reproducibility check_conditions->end check_seeding Ensure Homogenous Cell Seeding check_pipetting->check_seeding check_edge Mitigate Edge Effects check_seeding->check_edge check_edge->end

Caption: Troubleshooting Logic for Poor Reproducibility in In Vitro Assays.

References

Technical Support Center: Indenolol Administration for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Indenolol (B1671870) in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rats?

While specific dose-response studies for this compound in various animal models are not extensively published, a study in spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and DOCA-salt hypertensive rats (DHR) used a dose of 50 mg/kg/day administered orally.[1] This dose was shown to cause a marked decrease in heart rate and plasma renin activity.[1] Researchers should perform pilot studies to determine the optimal dose for their specific animal model and experimental endpoint.

Q2: What is the expected oral bioavailability of this compound in animal models?

Q3: What are the known pharmacokinetic parameters of this compound in humans?

In human studies, after oral administration, the time to reach maximum plasma levels (Tmax) for this compound is approximately 1.5 to 2 hours, and the elimination half-life is about 4 hours.[5] While these human data can offer a general timeframe, it is crucial to understand that pharmacokinetic parameters can vary significantly between species.

Troubleshooting Guides

Oral Administration (Gavage)

Issue: Difficulty in preparing a stable oral suspension of this compound.

  • Possible Cause: this compound may have poor solubility in aqueous vehicles.

  • Troubleshooting Steps:

    • Vehicle Selection: Consider using a vehicle known to improve the solubility of poorly water-soluble drugs. A common vehicle for oral gavage is 0.5% (w/v) aqueous methylcellulose (B11928114) containing 0.2% (w/v) Tween 80.[6]

    • Co-solvents: For some beta-blockers, co-solvents can be used. However, their effects on absorption and potential toxicity must be considered.

    • Particle Size Reduction: If preparing a suspension, ensure the particle size of the this compound powder is minimized to improve homogeneity and reduce the rate of settling. This can be achieved through trituration.

    • Stability Check: After preparation, visually inspect the suspension for any signs of precipitation or instability over the intended period of use. A short-term stability study of the formulation is recommended.

Issue: High variability in plasma concentrations after oral gavage.

  • Possible Cause: Inconsistent gavage technique, stress affecting gastrointestinal transit, or food effects on drug absorption.

  • Troubleshooting Steps:

    • Standardize Gavage Technique: Ensure all personnel are properly trained and consistent in their gavage technique to minimize stress and prevent accidental administration into the trachea. Improper technique can be a significant source of variability.

    • Fasting: The presence of food in the stomach can affect the absorption of some drugs.[7] Consider a consistent fasting period (e.g., overnight) before dosing, but be mindful of the animal's metabolic needs.

    • Acclimatization: Acclimate the animals to the handling and restraint procedures before the actual study to reduce stress-induced physiological changes.[8]

    • Vehicle Volume: Use a consistent and appropriate gavage volume for the animal's weight. For rats, gavage volumes should generally not exceed 10 mL/kg.[7]

Intravenous Administration

Issue: Precipitation of this compound upon injection.

  • Possible Cause: The formulation is not suitable for intravenous administration, leading to the drug precipitating in the bloodstream. This can be caused by a change in pH or the use of an inappropriate vehicle.

  • Troubleshooting Steps:

    • Formulation for IV Use: The formulation must be a clear, sterile solution. Common vehicles for intravenous injection include sterile saline or phosphate-buffered saline (PBS).

    • Solubility Testing: Before in vivo experiments, determine the solubility of this compound in the intended intravenous vehicle at the desired concentration.

    • Use of Co-solvents: If solubility is an issue, consider using a biocompatible co-solvent such as polyethylene (B3416737) glycol (PEG) 300 or 400, or propylene (B89431) glycol.[][10][11] However, the concentration of the co-solvent should be kept to a minimum to avoid toxicity. A small percentage of DMSO can also be used, but its potential pharmacological effects should be considered.

    • pH Adjustment: The pH of the final solution should be close to physiological pH (around 7.4) to prevent irritation and precipitation.

    • Filtration: Filter the final sterile solution through a 0.22 µm filter before injection to remove any potential particulates.

Issue: Adverse effects observed during or immediately after IV injection (e.g., respiratory distress, seizures).

  • Possible Cause: The injection was administered too rapidly, the concentration of the drug was too high, or the vehicle itself is causing a reaction.

  • Troubleshooting Steps:

    • Slow Injection Rate: Administer the intravenous injection slowly over a consistent period (e.g., 1-2 minutes) to allow for dilution of the drug in the bloodstream and to minimize acute toxic effects.

    • Dose and Concentration: Review the dose and concentration of the this compound solution. A lower concentration administered at a larger volume (within acceptable limits for the animal) may be better tolerated.

    • Vehicle Toxicity: Ensure the vehicle and any co-solvents are well-tolerated at the administered volume and concentration. Conduct a vehicle-only control injection to rule out vehicle-related adverse effects.

    • Animal Monitoring: Closely monitor the animal during and immediately after the injection for any signs of distress.

Data Presentation

Table 1: Pharmacokinetic Parameters of Related Beta-Blockers in Animal Models (for reference)

Disclaimer: The following data is for related beta-blockers and should be used for estimation purposes only. Actual pharmacokinetic parameters for this compound may vary.

CompoundAnimal ModelAdministration RouteDoseTmax (h)t1/2 (h)Bioavailability (%)Reference
Atenolol (B1665814) DogOral (solution)400 mg1-25-6~100%[2]
Atenolol DogIntravenous200 mg-~4.5100%[2]
Atenolol RatIntravenous10 mg/kg--100%[12]
Pindolol (B1678383) Mouse, Rat, DogOral---Very good absorption[13]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rats
  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

    • Mortar and pestle

    • Graduated cylinder and beaker

    • Magnetic stirrer and stir bar

    • Scale

    • Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for adult rats)

    • Syringes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the rats.

    • Weigh the this compound powder accurately.

    • If preparing a suspension, triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously.

    • Transfer the suspension to a beaker and place it on a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Draw up the calculated volume of the suspension into a syringe fitted with a gavage needle.

    • Gently restrain the rat, ensuring the head and body are in a straight line.

    • Carefully insert the gavage needle into the esophagus and slowly administer the suspension.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Preparation and Administration of this compound via Intravenous Injection in Mice
  • Materials:

    • This compound powder

    • Sterile vehicle (e.g., sterile saline, PBS, or a solution with a low percentage of a co-solvent like PEG 400)

    • Sterile vials

    • Scale

    • Vortex mixer

    • 0.22 µm sterile syringe filters

    • Insulin (B600854) syringes with a 27-30 gauge needle

    • Restraining device for mice

    • Heat lamp (optional)

  • Procedure:

    • Aseptically prepare the this compound solution in a sterile vial. Weigh the required amount of this compound and add the sterile vehicle to achieve the desired concentration.

    • Vortex the solution until the this compound is completely dissolved.

    • Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.

    • Place the mouse in a restraining device.

    • To aid in vein visualization, the tail can be warmed using a heat lamp or by immersing it in warm water.

    • Swab the tail with 70% ethanol.

    • Using an insulin syringe, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Experimental_Workflow_Oral_Gavage cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound triturate Triturate Powder with Vehicle weigh->triturate vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) vehicle->triturate mix Mix to Homogeneous Suspension triturate->mix restrain Restrain Animal mix->restrain gavage Administer via Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor

Caption: Workflow for Oral Gavage Administration of this compound.

Experimental_Workflow_IV_Injection cluster_prep Solution Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in Sterile Vehicle (e.g., Saline) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter restrain Restrain Animal filter->restrain inject Inject into Lateral Tail Vein restrain->inject monitor Monitor Animal inject->monitor

Caption: Workflow for Intravenous Injection of this compound.

Beta_Blocker_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Blocks GProtein G-protein BetaReceptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Contraction ↑ Heart Rate & Contractility Calcium->Contraction Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->BetaReceptor Activates

Caption: Simplified Signaling Pathway of Beta-Blocker Action.

References

Technical Support Center: Managing Side Effects of Indenolol in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of Indenolol in long-term animal studies.

Troubleshooting Guide: Potential Side Effects and Management

The following table summarizes potential side effects associated with long-term administration of this compound, a non-selective beta-blocker, in animal studies. The suggested monitoring parameters and management strategies are based on the known pharmacological effects of beta-adrenergic antagonists.

Potential Side Effect Clinical Signs in Animals Monitoring Parameters & Frequency Management & Mitigation Strategies
Cardiovascular
BradycardiaLethargy, weakness, reduced activity, fainting (syncope) in severe cases.[1][2]Heart Rate: Continuous monitoring via telemetry if possible, or at least daily measurement using appropriate techniques for the species (e.g., tail-cuff for rodents, auscultation).[3]- Dose Adjustment: Consider a dose reduction if the heart rate falls below a pre-defined threshold. - Pharmacological Intervention (in severe cases): Administration of a positive chronotropic agent like atropine (B194438) may be considered, but this should be a last resort and carefully justified in the study protocol as it can confound results.[4]
HypotensionLethargy, weakness, pale mucous membranes, collapse in severe cases.[1][2]Blood Pressure: Regular monitoring (e.g., daily or weekly) using non-invasive methods (e.g., tail-cuff plethysmography for rodents) or telemetry.[3][5]- Dose Adjustment: Lower the dose of this compound if hypotension is persistent and clinically significant. - Fluid Support: In cases of acute, severe hypotension, intravenous fluid therapy may be necessary to maintain blood pressure.[1]
Respiratory
BronchoconstrictionIncreased respiratory rate (tachypnea), difficulty breathing (dyspnea), wheezing, exaggerated respiratory effort.[1]Respiratory Rate & Effort: Daily observation of breathing patterns. Pulmonary Function Tests (if feasible): Whole-body plethysmography can be used to non-invasively assess respiratory function in rodents.[6]- Careful Subject Selection: Avoid using animals with pre-existing respiratory conditions. - Dose Reduction: Lowering the this compound dose may alleviate bronchoconstrictive effects. - Bronchodilator Therapy (as a rescue measure): In acute respiratory distress, administration of a beta-2 agonist bronchodilator could be considered, though this will interfere with the primary study aims.
Metabolic
HypoglycemiaWeakness, lethargy, seizures in severe cases. Beta-blockers can mask the typical signs of hypoglycemia.[7][8]Blood Glucose: Periodic monitoring (e.g., weekly or bi-weekly), especially in the initial phase of the study or after dose adjustments.- Regular Feeding Schedule: Ensure consistent access to food to prevent drops in blood glucose. - Glucose Supplementation: In cases of symptomatic hypoglycemia, oral or intravenous glucose may be administered.
Altered Lipid ProfileChanges in serum cholesterol and triglyceride levels.[8]Serum Lipid Panel: Blood collection for analysis at baseline and at pre-determined intervals during the study (e.g., monthly or quarterly).- Dietary Control: Maintain a consistent and well-defined diet for all study animals. - Data Stratification: Analyze data based on any observed changes in lipid profiles.
Other
Central Nervous System (CNS) EffectsSedation, lethargy, decreased activity.[9]Behavioral Assessments: Regular observation of general activity levels and any changes in behavior.- Environmental Enrichment: Provide adequate enrichment to encourage normal activity levels. - Dose-Response Evaluation: If CNS effects are significant, a lower dose of this compound may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to these side effects?

A1: this compound is a non-selective beta-adrenergic receptor antagonist.[7] This means it blocks both beta-1 and beta-2 adrenergic receptors.

  • Blockade of beta-1 receptors , primarily located in the heart, leads to a decrease in heart rate (bradycardia), reduced force of cardiac contraction, and consequently, a drop in blood pressure (hypotension).

  • Blockade of beta-2 receptors , found in the smooth muscle of the airways, can lead to bronchoconstriction, particularly in susceptible animals.[10] Beta-2 receptor blockade can also affect metabolic processes by inhibiting glycogenolysis and gluconeogenesis, which can lead to hypoglycemia.[7]

Q2: How can I non-invasively monitor cardiovascular parameters in small rodents during a long-term study?

A2: For long-term studies in rodents, several non-invasive methods are available:

  • Tail-Cuff Plethysmography: This is a common method for measuring blood pressure and heart rate in conscious rats and mice. It involves placing a small cuff on the animal's tail.

  • Radiotelemetry: This is considered the gold standard for continuous monitoring of cardiovascular parameters like blood pressure and heart rate in freely moving animals.[5] It involves the surgical implantation of a small transmitter. While initially more invasive, it provides high-quality, continuous data without the stress of restraint.

Q3: What are the key considerations for managing bronchoconstriction in animals receiving this compound?

A3: The primary concern with non-selective beta-blockers like this compound is the potential for bronchoconstriction due to the blockade of beta-2 receptors in the lungs.

  • Animal Selection: It is crucial to use animals that are free from any underlying respiratory diseases.

  • Monitoring: Regular observation of respiratory rate and effort is essential. For more quantitative data, whole-body plethysmography can be employed to measure parameters like tidal volume and respiratory frequency in conscious animals.[6]

  • Management: If signs of respiratory distress occur, the first step should be to consider reducing the dose of this compound. In severe, acute cases, a rescue intervention with a beta-2 agonist might be necessary, but it's important to document this as it can affect the study's outcome.

Q4: Can long-term this compound administration affect the metabolic state of the animals?

A4: Yes, long-term administration of beta-blockers can have metabolic consequences.

  • Glucose Metabolism: Beta-blockers can impair the body's response to hypoglycemia by inhibiting glycogenolysis.[7] They can also mask the adrenergic warning signs of low blood sugar. Therefore, regular monitoring of blood glucose is advisable, especially if the animals are fasted for any procedures.

  • Lipid Metabolism: Some studies on beta-blockers have shown alterations in lipid profiles, such as changes in cholesterol and triglycerides.[8] It is recommended to monitor these parameters at baseline and throughout the study.

Experimental Protocols

Protocol 1: Non-Invasive Blood Pressure and Heart Rate Monitoring in Rodents using Tail-Cuff Plethysmography

Objective: To serially measure systolic blood pressure, diastolic blood pressure, and heart rate in conscious rodents.

Materials:

  • Tail-cuff plethysmography system (including a restraining device, cuff, and pulse sensor)

  • Heating pad or chamber to warm the animal

Procedure:

  • Acclimatization: Acclimate the animals to the restraining device for several days before the first measurement to minimize stress-induced variations in blood pressure.

  • Warming: Gently warm the animal for 10-15 minutes to increase blood flow to the tail, which is necessary for detecting the pulse.

  • Restraint: Carefully place the animal in the restraining device.

  • Cuff and Sensor Placement: Secure the appropriate size cuff and pulse sensor around the base of the animal's tail.

  • Measurement: Initiate the automated measurement cycle on the system. The cuff will inflate and then gradually deflate, and the system will record the pressure at which the pulse reappears (systolic) and disappears (diastolic), along with the heart rate.

  • Data Collection: Obtain at least 3-5 stable readings and calculate the average for each animal at each time point.

  • Release: Gently release the animal back into its home cage.

Protocol 2: Assessment of Respiratory Function in Rodents using Whole-Body Plethysmography

Objective: To non-invasively measure respiratory parameters such as respiratory rate, tidal volume, and minute volume in conscious, unrestrained rodents.

Materials:

  • Whole-body plethysmograph chamber

  • Pressure transducer

  • Data acquisition and analysis software

Procedure:

  • System Calibration: Calibrate the plethysmograph system according to the manufacturer's instructions.

  • Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate for a period of 20-30 minutes until it is calm.

  • Recording: Seal the chamber and record the pressure changes generated by the animal's breathing for a defined period (e.g., 5-10 minutes).

  • Data Analysis: The software will analyze the pressure signals to calculate various respiratory parameters.

  • Data Interpretation: Compare the respiratory parameters of the this compound-treated group to the control group to identify any significant changes indicative of bronchoconstriction or respiratory depression.

Visualizations

Indenolol_Mechanism_of_Action cluster_drug This compound cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects This compound This compound Beta1 Beta-1 Receptors (Heart) This compound->Beta1 Blocks Beta2 Beta-2 Receptors (Lungs, Blood Vessels) This compound->Beta2 Blocks HeartRate Decreased Heart Rate (Bradycardia) Beta1->HeartRate Leads to BloodPressure Decreased Blood Pressure (Hypotension) Beta1->BloodPressure Leads to Bronchoconstriction Bronchoconstriction Beta2->Bronchoconstriction Leads to Troubleshooting_Workflow Start Adverse Event Observed (e.g., Lethargy, Dyspnea) Assess Assess Vital Signs (Heart Rate, Blood Pressure, Respiration) Start->Assess Cardiovascular Cardiovascular Issue? (Bradycardia/Hypotension) Assess->Cardiovascular Yes Respiratory Respiratory Issue? (Bronchoconstriction) Assess->Respiratory No Cardiovascular->Respiratory No DoseReduction Reduce this compound Dose Cardiovascular->DoseReduction Yes Respiratory->DoseReduction Yes Monitor Continue Close Monitoring Respiratory->Monitor No SupportiveCare Provide Supportive Care (e.g., Fluids, Oxygen) DoseReduction->SupportiveCare SupportiveCare->Monitor End Resolution Monitor->End

References

Validation & Comparative

A Comparative Analysis of Indenolol and Metoprolol on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between beta-adrenergic antagonists is critical for advancing cardiovascular therapies. This guide provides a comparative study of indenolol (B1671870) and metoprolol (B1676517), focusing on their impact on cardiac function, supported by available experimental data.

Executive Summary

This compound and metoprolol are both beta-adrenergic antagonists used in the management of hypertension; however, they exhibit distinct pharmacological profiles that influence their effects on cardiac function. A key differentiator is this compound's possession of intrinsic sympathomimetic activity (ISA), or partial agonism, a property not shared by the cardioselective beta-blocker, metoprolol. This distinction leads to varied hemodynamic consequences.

While direct, extensive quantitative comparisons are limited in publicly available literature, a notable double-blind, crossover study provides qualitative insights into their differential effects. This compound has been shown to be a more effective antihypertensive agent at rest compared to metoprolol.[1] Both drugs effectively reduce cardiac output primarily by decreasing heart rate, with minimal impact on stroke volume and ejection fraction.[1] However, the underlying mechanisms contributing to their blood pressure-lowering effects appear to differ, largely attributable to this compound's partial agonist activity.

Comparative Hemodynamic Effects

A head-to-head comparison in hypertensive patients revealed that while both drugs lower blood pressure, this compound was found to be significantly more effective than metoprolol in reducing resting blood pressure.[1]

Key Findings from a Comparative Crossover Study:

  • Blood Pressure: this compound demonstrated a more potent effect in lowering resting blood pressure values compared to metoprolol.[1]

  • Cardiac Output: Both this compound and metoprolol induce a significant reduction in cardiac output.[1]

  • Heart Rate: The decrease in cardiac output for both drugs is primarily mediated by a reduction in heart rate.[1]

  • Stroke Volume and Ejection Fraction: Neither drug was observed to cause a significant reduction in stroke volume, left ventricle circumferential fiber shortening velocity, or ejection fraction.[1]

Unfortunately, the specific quantitative data from this direct comparative study is not publicly available, precluding the creation of a detailed comparative data table.

Mechanism of Action and Signaling Pathways

The differing effects of this compound and metoprolol on cardiac function can be attributed to their distinct mechanisms of action at the beta-adrenergic receptor level.

Metoprolol: A Cardioselective Beta-1 Antagonist

Metoprolol is a cardioselective beta-1 adrenergic receptor antagonist, meaning it primarily targets beta-1 receptors located in the heart.[2] By blocking these receptors, metoprolol competitively inhibits the binding of catecholamines like norepinephrine (B1679862) and epinephrine.[2][3] This blockade leads to a downstream reduction in the activation of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[2] The physiological consequences of this action include:

  • Negative Chronotropy: Decreased heart rate.[2]

  • Negative Inotropy: Reduced force of myocardial contraction.[2][3]

  • Reduced Cardiac Output: The combined effect of decreased heart rate and contractility.[3]

  • Lowered Blood Pressure: A consequence of reduced cardiac output and inhibition of renin release from the kidneys.[3]

cluster_Metoprolol Metoprolol Signaling Pathway Metoprolol Metoprolol Beta1_Receptor β1-Adrenergic Receptor Metoprolol->Beta1_Receptor Blocks AC Adenylyl Cyclase Beta1_Receptor->AC Inhibits Activation cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Reduces Activation Cardiac_Effects Decreased Heart Rate Decreased Contractility PKA->Cardiac_Effects Leads to

Metoprolol's inhibitory action on the β1-adrenergic signaling cascade.
This compound: A Non-Selective Beta-Blocker with Partial Agonism

This compound is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors.[4] A crucial feature of this compound is its intrinsic sympathomimetic activity (ISA), also known as partial agonism.[4] This means that while it blocks the effects of potent endogenous catecholamines, it can also weakly stimulate the beta-adrenergic receptors itself. This dual action results in a different hemodynamic profile compared to pure antagonists like metoprolol. The partial agonism of this compound, particularly at vascular beta-adrenoceptors, can lead to vasodilation, which contributes to its antihypertensive effect.[4]

The signaling pathway for this compound is more complex due to its dual antagonist and partial agonist properties. It blocks the strong signal from catecholamines but provides a weaker, baseline stimulation of the receptor.

cluster_this compound This compound Signaling Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor (β1 & β2) This compound->Beta_Receptor Blocks & Partially Activates AC Adenylyl Cyclase Beta_Receptor->AC Modulates Activation cAMP cAMP AC->cAMP Modulates Production PKA Protein Kinase A cAMP->PKA Modulates Activation Cardiac_Vascular_Effects Decreased Heart Rate Vasodilation PKA->Cardiac_Vascular_Effects Leads to Catecholamines Catecholamines Catecholamines->Beta_Receptor Blocked by this compound

This compound's dual antagonist and partial agonist action on β-adrenergic receptors.

Experimental Protocols

A representative experimental design for comparing this compound and metoprolol is a double-blind, crossover, randomized study.[1]

General Protocol Outline:

  • Patient Population: Hypertensive patients are recruited for the study.

  • Washout Period: A placebo period (e.g., two weeks) precedes the active treatment phases to eliminate the effects of any prior medications.

  • Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., this compound then metoprolol, or metoprolol then this compound).

  • Treatment Periods: Each active treatment (e.g., a four-week course of this compound or metoprolol) is administered.

  • Crossover: Following the first treatment period and another washout (placebo) period, patients are switched to the alternate treatment.

  • Blinding: Neither the patients nor the investigators are aware of the treatment being administered during each phase.

  • Data Collection: Hemodynamic parameters such as blood pressure, heart rate, and cardiac output (often measured via echocardiography) are assessed at baseline and at the end of each treatment period.[1]

Start Patient Recruitment (Hypertensive) Washout1 Placebo Washout (2 weeks) Start->Washout1 Randomization Randomization Washout1->Randomization GroupA Group A Randomization->GroupA Sequence 1 GroupB Group B Randomization->GroupB Sequence 2 TreatmentA1 This compound (4 weeks) GroupA->TreatmentA1 TreatmentB1 Metoprolol (4 weeks) GroupB->TreatmentB1 Washout2 Placebo Washout (2 weeks) TreatmentA1->Washout2 TreatmentB1->Washout2 TreatmentA2 Metoprolol (4 weeks) Washout2->TreatmentA2 Crossover TreatmentB2 This compound (4 weeks) Washout2->TreatmentB2 Crossover End Final Assessment TreatmentA2->End TreatmentB2->End

Workflow of a double-blind, crossover comparative study.

Conclusion

The available evidence suggests that this compound and metoprolol, while both effective antihypertensive agents, exert their effects on cardiac function through distinct mechanisms. Metoprolol's cardioselectivity and pure antagonism contrast with this compound's non-selectivity and intrinsic sympathomimetic activity. This leads to a more potent resting blood pressure reduction with this compound, potentially due to its vasodilatory action mediated by partial agonism. For drug development professionals, these differences highlight the importance of considering the complete pharmacological profile of a beta-blocker to predict its clinical utility in various cardiovascular conditions. Further research providing detailed quantitative data from direct comparative studies would be invaluable for a more definitive assessment of their relative impacts on cardiac function.

References

A Comparative Guide to the Validation of an HPLC Method for Indenolol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Indenolol, in accordance with United States Food and Drug Administration (FDA) guidelines. The performance of the HPLC method is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and Analytical Method Validation

This compound is a beta-adrenergic blocking agent used in the management of hypertension. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy. The FDA, in line with the International Council for Harmonisation (ICH) guidelines, requires that analytical methods for pharmaceutical analysis be validated to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

High-Performance Liquid Chromatography (HPLC) Method for this compound

A common approach for the analysis of this compound is reversed-phase HPLC. This method offers excellent resolution, sensitivity, and specificity.

Experimental Protocol: HPLC Method

A foundational HPLC method for the determination of this compound is detailed below.

  • Chromatographic System:

    • Column: µBondapak CN (30 cm x 3.9 mm)

    • Mobile Phase: A mixture of methanol (B129727) and 0.01 M potassium dihydrogen phosphate (B84403) (50:50 v/v).

    • Flow Rate: 1.5 mL/min

    • Detection: Fluorescence detector

  • Sample Preparation:

    • For plasma or urine samples, perform a liquid-liquid extraction with chloroform (B151607) at a basic pH.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject a suitable aliquot into the HPLC system.

HPLC Method Validation Data

The following tables summarize the validation parameters for the HPLC method for this compound. Due to the limited availability of recent and complete public validation data for this compound, representative data from a validated HPLC method for Atenolol, a structurally similar beta-blocker, is included to provide a comprehensive overview of expected performance characteristics.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Performance
Tailing Factor≤ 21.2
Theoretical Plates> 20004500
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%< 1.0%
Table 2: Method Validation Parameters
ParameterFDA/ICH GuidelineHPLC Method Performance for this compound/Atenolol (Representative)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from excipients or degradation products observed.
Linearity (r²) ≥ 0.9950.999
Range The range over which the method is linear, accurate, and precise.10 - 100 µg/mL
Accuracy (% Recovery) Typically 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.5%
- Intermediate Precision (Inter-day)≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.3 µg/mL
Robustness The method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on results with minor changes in mobile phase composition, pH, and flow rate.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of this compound and other beta-blockers. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like beta-blockers, a derivatization step is typically required to increase their volatility.

Experimental Protocol: GC-MS (General for Beta-Blockers)

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent.

  • Derivatization: Derivatize the extracted analyte to make it amenable to gas chromatography.

  • GC Separation: Separate the derivatized analyte on a capillary column.

  • MS Detection: Detect and quantify the analyte using a mass spectrometer.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices and for achieving very low detection limits.

Experimental Protocol: LC-MS/MS (General for Beta-Blockers)

  • Sample Preparation: Minimal sample preparation, often involving protein precipitation or solid-phase extraction.

  • LC Separation: Separate the analyte on a reversed-phase column.

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer for highly selective and sensitive detection using multiple reaction monitoring (MRM).

Table 3: Comparison of Analytical Methods for Beta-Blocker Analysis
ParameterHPLC-FluorescenceGC-MSLC-MS/MS
Specificity Good to ExcellentExcellentExcellent
Sensitivity (LOD) ng/mL rangeng/mL rangepg/mL to ng/mL range
Precision (% RSD) < 2%< 15%< 10%
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required NoYesNo
Instrumentation Cost ModerateModerate to HighHigh
Primary Application Routine quality control, formulation analysisConfirmatory analysis, forensic toxicologyBioanalysis, trace level quantification

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between different analytical techniques for this compound analysis.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_reporting Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: Workflow for HPLC Method Validation according to FDA Guidelines.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods Indenolol_Analysis This compound Analysis HPLC HPLC-Fluorescence Indenolol_Analysis->HPLC Routine QC GC_MS GC-MS Indenolol_Analysis->GC_MS Confirmatory LC_MS_MS LC-MS/MS Indenolol_Analysis->LC_MS_MS High Sensitivity

Caption: Comparison of Analytical Techniques for this compound.

Conclusion

The validation of an HPLC method for this compound according to FDA guidelines ensures the generation of accurate, reliable, and reproducible data, which is fundamental for regulatory compliance and patient safety. While HPLC with fluorescence detection provides a robust and suitable method for routine analysis, alternative techniques such as GC-MS and LC-MS/MS offer enhanced specificity and sensitivity, respectively, for more demanding applications. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the required limits of detection and quantification, and the available resources.

A Comparative Guide to the In Vitro Potency of Indenolol and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two notable beta-adrenergic receptor antagonists: Indenolol and Propranolol. Both compounds are non-selective beta-blockers, however, they exhibit distinct pharmacological profiles. Propranolol acts as a pure antagonist, while this compound possesses intrinsic sympathomimetic activity (ISA), functioning as a partial agonist.[1][2][3] This fundamental difference in their interaction with the beta-adrenergic receptor signaling pathway is critical for researchers in pharmacology and drug development.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available in vitro potency data for this compound and Propranolol at beta-1 (β1) and beta-2 (β2) adrenergic receptors. Potency is expressed in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

CompoundReceptorKᵢ (nM)IC₅₀ (nM)
Propranolol β₁0.02 - 2.69[4]18 - 251.19[5]
β₂0.01 - 0.61[4]-
This compound β₁Not ReportedNot Reported
β₂Not ReportedNot Reported

Mechanism of Action: A Tale of Two Beta-Blockers

Propranolol is a competitive antagonist at beta-adrenergic receptors. It binds to the receptor, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting the downstream signaling cascade.

This compound, in contrast, is a partial agonist. It also binds to beta-adrenergic receptors and prevents the binding of more potent endogenous agonists. However, it possesses a degree of intrinsic activity, meaning it can partially activate the receptor, albeit to a much lesser extent than full agonists. This intrinsic sympathomimetic activity can be observed as a slight stimulation of the receptor in the absence of a full agonist.

Signaling Pathways

The interaction of this compound and Propranolol with the beta-adrenergic signaling pathway is depicted below. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, a second messenger, then activates Protein Kinase A (PKA), leading to various cellular responses.

cluster_propranolol Propranolol (Antagonist) cluster_this compound This compound (Partial Agonist) Propranolol Propranolol Beta-Adrenergic Receptor_P Beta-Adrenergic Receptor Propranolol->Beta-Adrenergic Receptor_P Binds and Blocks G-Protein_P G-Protein Adenylyl Cyclase_P Adenylyl Cyclase cAMP_P cAMP PKA_P PKA Cellular Response_P Cellular Response Agonist_P Agonist (e.g., Epinephrine) Agonist_P->Beta-Adrenergic Receptor_P Binding Blocked This compound This compound Beta-Adrenergic Receptor_I Beta-Adrenergic Receptor This compound->Beta-Adrenergic Receptor_I Binds and Partially Activates G-Protein_I G-Protein Beta-Adrenergic Receptor_I->G-Protein_I Weak Activation Adenylyl Cyclase_I Adenylyl Cyclase G-Protein_I->Adenylyl Cyclase_I Weak Activation cAMP_I cAMP Adenylyl Cyclase_I->cAMP_I Low Level Production PKA_I PKA cAMP_I->PKA_I Weak Activation Cellular Response_I Cellular Response PKA_I->Cellular Response_I Partial Response Agonist_I Agonist (e.g., Epinephrine) Agonist_I->Beta-Adrenergic Receptor_I Binding Competitively Inhibited

Beta-Adrenergic Signaling: Propranolol vs. This compound

Experimental Protocols

The in vitro potency of beta-blockers like this compound and Propranolol is typically determined using two key types of experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound and Propranolol for β₁ and β₂ adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing either human β₁ or β₂ adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Unlabeled ligands: this compound, Propranolol.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Propranolol).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing beta-receptors B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Measure radioactivity of bound ligand C->D E Calculate IC50 and Ki values D->E

Workflow for Radioligand Binding Assay.
Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to either stimulate (agonist/partial agonist) or inhibit (antagonist) the production of the second messenger cAMP in response to receptor activation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Propranolol in a functional context.

Materials:

  • Whole cells expressing either human β₁ or β₂ adrenergic receptors.

  • Agonist: Isoproterenol (a potent non-selective beta-agonist).

  • Test compounds: this compound, Propranolol.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound or Propranolol).

  • Stimulation: Add a fixed concentration of the agonist (Isoproterenol) to stimulate the receptors.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC₅₀ value for inhibition of the agonist-induced response. For this compound, its partial agonist activity can be assessed by measuring cAMP production in the absence of a full agonist.

cluster_workflow cAMP Functional Assay Workflow A Plate cells expressing beta-receptors B Pre-incubate cells with test compound A->B C Stimulate cells with an agonist B->C D Measure intracellular cAMP levels C->D E Determine IC50 for antagonistic activity D->E

Workflow for cAMP Functional Assay.

References

A Guide to Inter-Laboratory Cross-Validation of Indenolol Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the beta-blocker Indenolol between different laboratories. Ensuring method consistency and reliability across sites is paramount for accurate and reproducible results in research and development. This document outlines common analytical techniques, presents their performance characteristics, and offers a general protocol for conducting an inter-laboratory comparison.

Comparative Analysis of Analytical Methods for Beta-Blocker Quantification

While specific inter-laboratory validation data for this compound is not extensively published, this section summarizes the performance of common analytical methods used for the quantification of beta-blockers, including this compound, in biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most frequently employed techniques.[1][2][3]

Analytical MethodCommon DetectorSample MatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC UVTablets125 - 375 µg/mL-99.80%< 2%[4]
UVBulk Drug5 - 40 µg/mL0.23 µg/mL98.02 - 99.80%< 1.3%[5]
UVPlasma5 - 150 ng/mL5 ng/mL> 94.5%< 6.1%[6]
GC-MS MSUrine50 - 750 ng/mL50 ng/mL> 93%< 5.0%[7]
FID/MSPharmaceutical Preparations12.5 - 500 ng/mL (MS)12.5 ng/mL (MS)-< 5.8%[8]
LC-MS/MS MS/MSPlasma250 pg/mL - 250 ng/mL250 pg/mL90.0 - 106%< 10.4%[9]
QqQ-MS/MSPostmortem Specimens-0.1 - 0.5 ng/mL-14.4 to 14.1% (RE%)1.7 - 12.3%[10]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. Below are generalized protocols for the analysis of beta-blockers, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical formulations and biological fluids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[1][2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.[5] The exact ratio should be optimized for adequate separation.

  • Flow Rate: Typically set between 0.75 and 1.5 mL/min.[5]

  • Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of this compound. For similar beta-blockers like Atenolol (B1665814), wavelengths around 226 nm or 275 nm have been used.[4]

  • Sample Preparation:

    • Tablets: Crush tablets, dissolve in a suitable solvent (e.g., methanol), sonicate, filter, and dilute to the desired concentration.

    • Biological Fluids (e.g., Plasma, Urine): Sample preparation often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.[1][2][6]

  • Validation Parameters: According to ICH guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is often used for the analysis of beta-blockers in biological matrices, particularly in forensic and doping control contexts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, such as one with a crosslinked methyl siloxane stationary phase, is typically used.[12]

  • Carrier Gas: Helium is a common carrier gas.[12]

  • Derivatization: Beta-blockers are often derivatized to increase their volatility and improve their chromatographic properties.[7][8] Common derivatizing agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]

  • Injection: Splitless injection is often employed for trace analysis.[12]

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

  • Sample Preparation: LLE is a common technique for extracting beta-blockers from aqueous samples like urine.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of low concentrations of drugs and their metabolites in complex biological matrices.[13][14]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for beta-blockers.[9]

  • Column: A C18 or similar reversed-phase column is typically employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a formic acid or ammonium formate (B1220265) additive) and an organic phase (acetonitrile or methanol) is common.[15]

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: Due to the high sensitivity of the method, a simple "dilute-and-shoot" approach may be feasible for some matrices, though protein precipitation, LLE, or SPE are more common to minimize matrix effects.[14]

Visualizations

This compound Signaling Pathway

This compound is a non-selective beta-adrenergic antagonist.[16] It primarily acts by blocking beta-1 and beta-2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[17] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[17] Additionally, by blocking beta-receptors in the kidneys, this compound can reduce the release of renin, which in turn downregulates the renin-angiotensin-aldosterone system (RAAS), further contributing to its antihypertensive effect.[17]

Indenolol_Signaling_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G-Protein Beta_Receptor->G_Protein Activates Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks Kidney Kidney This compound->Kidney Acts on Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (Increased Heart Rate, Contractility, etc.) PKA->Cellular_Response Leads to Reduced_BP Reduced Blood Pressure Cellular_Response->Reduced_BP Contributes to RAAS Renin-Angiotensin- Aldosterone System (RAAS) RAAS->Reduced_BP Affects Kidney->RAAS Regulates

Caption: Mechanism of action of this compound.

Inter-Laboratory Cross-Validation Workflow

A systematic approach is necessary for the cross-validation of an analytical method between two or more laboratories.[18] The following workflow outlines the key steps.

Cross_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Acceptance Define_Protocol Define a detailed validation protocol Select_Labs Select participating laboratories Define_Protocol->Select_Labs Prepare_Samples Prepare and distribute identical sample sets (QCs and real samples) Select_Labs->Prepare_Samples LabA_Analysis Laboratory A - Analyze samples - Report results Prepare_Samples->LabA_Analysis LabB_Analysis Laboratory B - Analyze samples - Report results Prepare_Samples->LabB_Analysis Compare_Data Compare data from all labs LabA_Analysis->Compare_Data LabB_Analysis->Compare_Data Statistical_Analysis Perform statistical analysis (e.g., t-test, regression) Compare_Data->Statistical_Analysis Acceptance_Criteria Evaluate against pre-defined acceptance criteria Statistical_Analysis->Acceptance_Criteria Conclusion Conclusion on method equivalency Acceptance_Criteria->Conclusion

Caption: Workflow for inter-laboratory method cross-validation.

References

A Comparative Guide to the Dose-Response Analysis of Indenolol and Alternative Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced dose-response relationships of adrenergic receptor modulators is paramount for preclinical and clinical success. This guide provides a statistical and mechanistic comparison of Indenolol, a beta-blocker with intrinsic sympathomimetic activity, against established alternatives such as Propranolol, Metoprolol, Carvedilol, and Betaxolol.

Quantitative Comparison of Beta-Blocker Potency

DrugTarget(s)ParameterValueReceptor SelectivityIntrinsic Sympathomimetic Activity (ISA)
This compound β-adrenergic receptorsN/ADose-dependent vasodilationNon-selectiveYes
Propranolol β1 and β2ED508 ± 1 ng/mL (inhibition of exercise tachycardia)Non-selectiveNo
Metoprolol β1-log ED507.04 ± 0.16 (S-enantiomer)β1 selectiveNo
Ki-log Ki 7.73 ± 0.10 (β1), 6.28 ± 0.06 (β2)
Carvedilol β1, β2, α1-log KB9.02 ± 0.07 (β1), 10.13 ± 0.08 (β2)Non-selective (higher potency at β2)No
Betaxolol β1IC506 µMβ1 selectiveNo

Note: ED50 (Median Effective Dose), IC50 (Median Inhibitory Concentration), Ki (Inhibitory constant), and KB (Equilibrium dissociation constant of an antagonist) are all measures of a drug's potency. Lower values generally indicate higher potency. The data is compiled from multiple sources.[2][3][4][5]

Experimental Protocols

The determination of dose-response curves and the resultant potency values (EC50, IC50) for beta-blockers relies on robust and reproducible experimental methodologies. Two common approaches are detailed below.

Radioligand Binding Assay (for IC50/Ki Determination)

This method assesses the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

a. Membrane Preparation:

  • Culture cells expressing the target beta-adrenergic receptor subtype (e.g., CHO-β1 or CHO-β2).

  • Harvest the cells and homogenize them in a suitable buffer to create a cell membrane preparation.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

b. Binding Reaction:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol).

  • Add a range of concentrations of the unlabeled test compound (the "competitor").

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist like propranolol).

  • Incubate the plate to allow the binding to reach equilibrium.

c. Data Analysis:

  • Separate the bound from free radioligand via filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cellular Assay (for EC50 Determination)

This assay measures the biological response of cells to an agonist in the presence of an antagonist.

a. Cell Culture and Treatment:

  • Plate cells expressing the target beta-adrenergic receptor in a suitable multi-well plate.

  • Pre-incubate the cells with varying concentrations of the beta-blocker (antagonist).

  • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol).

b. Measurement of Cellular Response:

  • The cellular response is typically a change in the level of a second messenger, such as cyclic AMP (cAMP).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA or HTRF).

c. Data Analysis:

  • Plot the measured response (e.g., cAMP concentration) against the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response curve.

  • The EC50 value is the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.

Visualizing Mechanisms and Workflows

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway of beta-adrenergic receptors and the point of intervention for beta-blockers like this compound.

G cluster_membrane Cell Membrane Adrenergic_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Epinephrine Epinephrine/ Norepinephrine (Agonist) Epinephrine->Adrenergic_Receptor Binds to Beta_Blocker This compound (Antagonist) Beta_Blocker->Adrenergic_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Dose-Response Analysis

This diagram outlines the general workflow for determining the dose-response curve of a beta-blocker.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with β-receptor expression Incubation Incubate Cells with Compounds & Agonist Cell_Culture->Incubation Compound_Prep Prepare Serial Dilutions of this compound & Controls Compound_Prep->Incubation Measurement Measure Cellular Response (e.g., cAMP) Incubation->Measurement Data_Plotting Plot Response vs. Log[Concentration] Measurement->Data_Plotting Curve_Fitting Fit Sigmoidal Dose-Response Curve Data_Plotting->Curve_Fitting EC50_Determination Determine EC50/IC50 Curve_Fitting->EC50_Determination

Caption: General experimental workflow for dose-response curve analysis of beta-blockers.

References

A Comparative Guide to Assessing the Specificity of Analytical Methods for Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the specificity of analytical methods for the beta-blocker Indenolol. Specificity is a critical validation parameter that ensures an analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Due to a lack of specific published data for this compound, this guide presents a generalized approach based on established principles for similar beta-blockers like Atenolol (B1665814) and regulatory guidelines.[2][3][4][5][6]

The Importance of Specificity in Pharmaceutical Analysis

The specificity of an analytical method guarantees that the signal measured is solely from the drug substance of interest, free from interference from other compounds.[1] This is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. A lack of specificity can lead to inaccurate quantification of the active pharmaceutical ingredient (API), potentially masking the presence of harmful impurities or degradation products.

Forced degradation studies are a key component of assessing specificity.[7][8] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[7][8][9] A stability-indicating method is one that can separate and accurately quantify the active ingredient in the presence of these degradants.[7]

Experimental Protocols for Specificity Assessment

A robust assessment of specificity involves a multi-faceted approach, including forced degradation studies and analysis of the drug substance in the presence of its potential impurities and excipients.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating power of an analytical method.[7][10][11] The goal is to achieve 5-20% degradation of the drug substance to ensure that a variety of degradation products are formed without completely destroying the molecule.[8]

General Protocol for Forced Degradation of this compound:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared.[8] Aliquots of this solution are then subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1 M to 1.0 M hydrochloric acid (HCl) at room temperature or elevated temperatures (e.g., 60-80°C) for a specified period.[8][9]

  • Base Hydrolysis: Treat the drug solution with 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH) at room temperature or elevated temperatures.[8][9]

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[9]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C) for several hours.[9]

  • Photolytic Degradation: Expose the drug solution to a combination of UV and visible light, as per ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[8][9]

Following exposure, the stressed samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a high-performance liquid chromatography (HPLC) method.

Chromatographic Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of beta-blockers.[1][2][4]

Illustrative RP-HPLC Method for this compound Analysis:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 226 nm for Atenolol).

  • Temperature: Ambient or controlled column temperature (e.g., 25°C).[4]

The specificity of the method is demonstrated if the peaks corresponding to the degradation products are well-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the this compound peak is spectrally pure and free from co-eluting impurities.

Data Presentation: Comparative Specificity Assessment

The following table summarizes the expected outcomes of a specificity study for an analytical method for this compound, comparing it with a hypothetical alternative method.

Parameter Method A (Optimized RP-HPLC) Method B (Non-Optimized RP-HPLC)
Resolution (this compound and nearest degradant) > 2.0< 1.5
Peak Purity (this compound Peak) Pass (> 990)Fail (< 950)
Interference from Placebo No interference observedSignificant interference
Interference from known impurities No interference observedCo-elution with one impurity
Separation of all degradation peaks Baseline separation achievedMultiple co-eluting peaks

Workflow for Specificity Assessment

The following diagram illustrates the logical workflow for assessing the specificity of an analytical method for this compound.

Specificity_Assessment_Workflow Workflow for Specificity Assessment of an Analytical Method for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Specificity Evaluation cluster_conclusion Conclusion Indenolol_API This compound API and Placebo HPLC_Analysis RP-HPLC Analysis Indenolol_API->HPLC_Analysis Stressed_Samples Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) Stressed_Samples->HPLC_Analysis Peak_Resolution Assess Peak Resolution HPLC_Analysis->Peak_Resolution Peak_Purity Evaluate Peak Purity HPLC_Analysis->Peak_Purity Placebo_Interference Check for Placebo Interference HPLC_Analysis->Placebo_Interference Method_Specific Method is Specific Peak_Resolution->Method_Specific Resolution > 2 Method_Not_Specific Method is Not Specific (Requires Optimization) Peak_Resolution->Method_Not_Specific Resolution < 1.5 Peak_Purity->Method_Specific Purity > 990 Peak_Purity->Method_Not_Specific Purity < 990 Placebo_Interference->Method_Specific No Interference Placebo_Interference->Method_Not_Specific Interference

Caption: Logical workflow for assessing the specificity of an analytical method.

Conclusion

References

Navigating the Labyrinth of Interspecies Pharmacokinetics: A Comparative Guide on Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from preclinical evaluation to clinical application is fraught with challenges, a significant one being the extrapolation of pharmacokinetic (PK) data from animal models to humans. Understanding the inter-species differences in how a drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount for predicting its safety and efficacy. This guide focuses on Indenolol, a beta-adrenergic blocker, and explores the landscape of its inter-species pharmacokinetic profiles.

A Note on Data Availability: Publicly available, direct comparative pharmacokinetic studies of this compound across different preclinical species and humans are notably scarce. To provide a valuable comparative framework, this guide presents the available human pharmacokinetic data for this compound. Furthermore, to illustrate the typical inter-species variations observed within the beta-blocker class, a comparative analysis of the well-studied beta-blocker, Atenolol, is included. This serves as a surrogate to highlight the principles and potential magnitudes of pharmacokinetic differences that researchers may encounter.

This compound Pharmacokinetics in Humans

Clinical studies in humans have provided some key pharmacokinetic parameters for this compound. Following oral administration, the time to reach maximum plasma concentration (Tmax) is observed to be between 1.5 to 2 hours. The drug is eliminated from the body with a half-life (t1/2) of approximately 4 hours[1]. This relatively short half-life suggests that the drug would be cleared from the systemic circulation in a moderate timeframe.

Illustrative Interspecies Comparison: The Case of Atenolol

To exemplify the pharmacokinetic variability across species for a beta-blocker, the following table summarizes key PK parameters for Atenolol in humans, dogs, and cats.

Pharmacokinetic ParameterHumanDogCat
Elimination Half-life (t1/2) 6 - 9 hours~4.5 hours (IV), 5 - 6 hours (oral)~3.5 hours
Oral Bioavailability (F%) ~50%Almost complete~90%

Data compiled from multiple sources.

This comparison for Atenolol underscores significant inter-species differences. For instance, the oral bioavailability of Atenolol is considerably higher in dogs and cats compared to humans, which would have profound implications for dose selection in preclinical toxicity studies. The elimination half-life also varies, being shorter in the animal models compared to humans. These differences are often attributable to variations in drug metabolizing enzymes and transporter proteins across species.

Experimental Protocols: A Blueprint for Preclinical Pharmacokinetic Studies

Detailed and standardized experimental protocols are the bedrock of reliable pharmacokinetic data. Below is a generalized protocol for a single-dose pharmacokinetic study of a beta-blocker in a preclinical model, such as the dog, based on common practices in the field.

Objective: To determine the pharmacokinetic profile of a novel beta-blocker following a single oral and intravenous (IV) administration in Beagle dogs.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for oral and IV administration

  • Beagle dogs (male and female, specific pathogen-free)

  • Catheters for blood collection

  • Centrifuge

  • Analytical instruments (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Housing: Healthy, adult Beagle dogs are acclimatized to the laboratory conditions for at least one week. They are housed in individual cages with controlled temperature, humidity, and light-dark cycles, and provided with standard diet and water ad libitum.

  • Dose Administration:

    • Intravenous (IV): A single dose of the drug is administered via a cephalic vein catheter over a fixed period (e.g., 2 minutes).

    • Oral (PO): Following an overnight fast, a single oral dose is administered via gavage. Food is returned at a specified time post-dosing (e.g., 4 hours).

  • Blood Sampling: Serial blood samples (e.g., 0.5 mL) are collected from a jugular vein catheter at predefined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Plasma Concentration (Cmax)

    • Time to Maximum Plasma Concentration (Tmax)

    • Elimination Half-life (t1/2)

    • Volume of Distribution (Vd)

    • Clearance (CL)

    • Oral Bioavailability (F%) calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and potential metabolic fate of beta-blockers, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal_Acclimatization Dose_Administration Dose Administration (Oral or IV) Animal_Acclimatization->Dose_Administration Dose_Preparation Dose_Preparation Dose_Preparation->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Preparation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Parent Drug) Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Enzymes N_dealkylation N-dealkylation This compound->N_dealkylation CYP450 Enzymes O_demethylation O-demethylation This compound->O_demethylation CYP450 Enzymes Excretion Excretion (Urine, Feces) This compound->Excretion Unchanged Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs N_dealkylation->Glucuronidation UGTs N_dealkylation->Sulfation SULTs O_demethylation->Glucuronidation UGTs O_demethylation->Sulfation SULTs Glucuronidation->Excretion Sulfation->Excretion

Caption: General metabolic pathways for beta-blockers like this compound.

Conclusion

The study of inter-species differences in pharmacokinetics is a critical component of drug development. While specific comparative data for this compound is limited, the available human data and illustrative comparisons from other beta-blockers like Atenolol provide a valuable framework for understanding the potential for species-specific variations. The provided experimental protocol and diagrams offer a foundational understanding of how such data is generated and the metabolic processes that drive these differences. For drug development professionals, a thorough investigation into the comparative ADME of a new chemical entity is not just a regulatory requirement but a scientific necessity to ensure the successful translation of preclinical findings to human clinical trials.

References

A Comparative Guide to the Antihypertensive Efficacy of Indenolol and Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indenolol (B1671870), a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), has been shown in some studies to be more effective than metoprolol (B1676517) in reducing blood pressure. Atenolol (B1665814), a cardioselective beta-1 blocker, has demonstrated efficacy in reducing blood pressure compared to placebo and other antihypertensive agents. This guide presents the available quantitative data on their efficacy, details of the experimental protocols from key studies, and visual representations of their signaling pathways and a typical clinical trial workflow to aid in the understanding of their pharmacological profiles.

Introduction

This compound and atenolol are both beta-adrenergic receptor antagonists used in the management of hypertension. They exert their antihypertensive effects primarily by blocking the effects of catecholamines (adrenaline and noradrenaline) at beta-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. However, they differ in their receptor selectivity and intrinsic sympathomimetic activity, which may influence their overall hemodynamic effects and side-effect profiles. This guide aims to provide a comprehensive comparison based on available scientific evidence.

Quantitative Data on Antihypertensive Efficacy

As no direct comparative studies between this compound and atenolol were identified, the following tables summarize the antihypertensive effects of each drug from separate clinical trials.

Table 1: Antihypertensive Efficacy of this compound from Clinical Studies

ComparatorDosageDurationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)Reference
Metoprolol This compound: Not specified4 weeksThis compound was significantly more effective than metoprolol in decreasing blood pressure values at rest (P < .05).This compound was significantly more effective than metoprolol in decreasing blood pressure values at rest (P < .05).Both drugs induced a significant decrease in heart rate.[1]
Propranolol (B1214883) This compound: Not specified28 daysBoth drugs decreased mean blood pressure.Both drugs decreased mean blood pressure.Both drugs decreased heart rate.[2]
Placebo This compound: 30 mg or 60 mg twice daily14 daysThis compound decreased systolic arterial pressure.This compound decreased diastolic arterial pressure.This compound decreased heart rate.[3]

Table 2: Antihypertensive Efficacy of Atenolol from Clinical Studies

ComparatorDosageDurationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (beats/min)Reference
Placebo Atenolol: 200 mg dailyNot specifiedAtenolol caused a statistically significant and clinically relevant reduction of blood pressure.Atenolol caused a statistically significant and clinically relevant reduction of blood pressure.Not specified[4][5]
Propranolol Atenolol: 100 mg once daily4 weeksAtenolol was superior to propranolol in reducing blood pressure. Mean supine SBP: 164 mmHg (Atenolol) vs. 173 mmHg (Propranolol).Atenolol was superior to propranolol in reducing blood pressure. Mean supine DBP: 100 mmHg (Atenolol) vs. 109 mmHg (Propranolol).Mean heart rates: 62 bpm (Atenolol) vs. 63 bpm (Propranolol).[6]
Metoprolol Atenolol: 50-200 mg once dailyNot specifiedA maximal fall in blood pressure was achieved with 50 mg atenolol once daily.A maximal fall in blood pressure was achieved with 50 mg atenolol once daily.Significant reductions in heart rate were observed with 50 mg atenolol.[7]
Metoprolol SA Atenolol: 100 mg once dailyNot specifiedBlood pressure control was similar with both drugs, except at 2 hours post-dose where systolic blood pressure was significantly lower with atenolol.Blood pressure control was similar with both drugs.Not specified[8]

Experimental Protocols

Study Comparing this compound and Metoprolol
  • Study Design: A double-blind, crossover, randomized study.

  • Participants: Eighteen hypertensive patients.

  • Treatment Protocol: Two four-week courses with either this compound or metoprolol, preceded and followed by a two-week placebo period. The total duration of the study was 14 weeks.

  • Efficacy Assessment: Blood pressure values were measured at rest. Hemodynamic effects were investigated using echocardiography.[1]

Study Comparing Atenolol and Propranolol
  • Study Design: A crossover study.

  • Participants: Eighteen patients whose clinic blood pressure remained over 95 mmHg despite treatment with captopril (B1668294) 50 mg twice daily plus frusemide 40 mg twice daily.

  • Treatment Protocol: Patients were randomized to four weeks of treatment with once-daily atenolol 100 mg, slow-release propranolol 160 mg, or placebo.

  • Efficacy Assessment: Supine blood pressure and heart rate were measured 24 hours post-dosing.[6]

Study Comparing Atenolol and Placebo
  • Study Design: A double-blind, randomized trial.

  • Participants: 45 patients with essential hypertension.

  • Treatment Protocol: Patients were randomly assigned to receive either a placebo or atenolol. The optimal daily dose of atenolol for moderately severe hypertension was determined to be 200 mg.

  • Efficacy Assessment: Blood pressure was monitored. Side effects were recorded using a checklist.[4][5]

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound and Atenolol

The following diagrams illustrate the mechanisms of action of this compound and atenolol.

Indenolol_Signaling_Pathway cluster_effects Physiological Effects beta1 β1 Receptor (Heart, Kidney) hr Decrease Heart Rate contractility Decrease Myocardial Contractility renin Decrease Renin Release beta2 β2 Receptor (Lungs, Vasculature) vasodilation Vasodilation (due to ISA) This compound This compound (Non-selective antagonist with ISA) This compound->beta1 Blocks This compound->beta2 bp Decrease Blood Pressure hr->bp contractility->bp renin->bp vasodilation->bp

Caption: Signaling pathway of this compound.

Atenolol_Signaling_Pathway cluster_effects Physiological Effects beta1 β1 Receptor (Heart, Kidney) hr Decrease Heart Rate contractility Decrease Myocardial Contractility renin Decrease Renin Release beta2 β2 Receptor (Lungs, Vasculature) atenolol Atenolol (Cardioselective β1 antagonist) atenolol->beta1 bp Decrease Blood Pressure hr->bp contractility->bp renin->bp

Caption: Signaling pathway of Atenolol.

Generalized Experimental Workflow for an Antihypertensive Clinical Trial

The following diagram outlines a typical workflow for a clinical trial comparing two antihypertensive drugs.

Antihypertensive_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_washout Phase 2: Washout & Baseline cluster_treatment Phase 3: Randomized Treatment cluster_followup Phase 4: Follow-up & Data Collection cluster_analysis Phase 5: Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Patient Enrollment screening->enrollment washout Washout Period (Discontinuation of prior antihypertensive meds) enrollment->washout baseline Baseline Measurements (BP, HR, etc.) washout->baseline randomization Randomization baseline->randomization groupA Group A Receives Drug 1 (e.g., this compound) randomization->groupA groupB Group B Receives Drug 2 (e.g., Atenolol) randomization->groupB followup Follow-up Visits (Regular intervals) groupA->followup groupB->followup data_collection Data Collection (BP, HR, Adverse Events) followup->data_collection analysis Statistical Analysis of Efficacy & Safety Data data_collection->analysis

Caption: Generalized workflow of a comparative antihypertensive clinical trial.

Discussion

The absence of direct comparative clinical trials between this compound and atenolol necessitates an indirect comparison based on their performance against other agents. The available data suggests that both are effective antihypertensive agents.

A study comparing this compound to metoprolol found this compound to be significantly more effective at reducing resting blood pressure.[1] Another study showed that long-term treatment with this compound resulted in reduced total peripheral resistance, a hemodynamic profile attributed to its intrinsic sympathomimetic activity.[2]

Atenolol has been shown to be effective in reducing blood pressure compared to placebo.[4][5] In a comparison with propranolol in patients poorly controlled on other medications, atenolol demonstrated superior blood pressure reduction.[6] When compared to metoprolol, the results are more varied, with some studies showing similar efficacy and others suggesting atenolol may have a more prolonged effect on blood pressure over 24 hours.[7][8]

The key difference in their pharmacological profiles lies in this compound's non-selective beta-blockade and intrinsic sympathomimetic activity, versus atenolol's cardioselectivity for beta-1 receptors. The clinical implications of these differences, particularly regarding side effects and efficacy in specific patient populations, warrant further investigation through direct comparative trials.

Conclusion

References

A Comparative Guide to the Bioanalytical Method Validation of Indenolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective analysis of chiral drugs like Indenolol is critical in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles. Validating a bioanalytical method for the individual enantiomers of this compound, a non-selective beta-adrenergic antagonist, is essential for accurate pharmacokinetic and pharmacodynamic studies. This compound possesses two positional isomers, resulting in a total of four enantiomers, which adds complexity to its chiral separation.

This guide provides a comparative overview of bioanalytical methods applicable to the validation of this compound enantiomers. Due to the limited availability of recent, comprehensive validation reports specifically for this compound, this guide draws upon established methods for other structurally similar beta-blockers, such as propranolol (B1214883) and atenolol (B1665814). The principles and techniques described herein are directly relevant and adaptable for the successful validation of a bioanalytical method for this compound enantiomers in compliance with regulatory guidelines like the ICH M10.

Comparison of Bioanalytical Methods

The separation and quantification of beta-blocker enantiomers in biological matrices are predominantly achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors. The key to successful enantioseparation lies in the use of a chiral stationary phase (CSP) or a chiral derivatizing agent.

Here, we compare two common approaches: Chiral HPLC with UV detection and Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterChiral HPLC-UVChiral LC-MS/MS
Principle Chromatographic separation on a chiral stationary phase followed by ultraviolet detection.Chromatographic separation on a chiral stationary phase coupled with highly selective and sensitive mass spectrometric detection.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, based on precursor and product ion transitions, minimizing matrix effects and interferences.
Sensitivity (LLOQ) Typically in the low ng/mL range (e.g., 10-25 ng/mL).High, often reaching sub-ng/mL levels (e.g., 0.1-1 ng/mL).
Linearity Range Generally narrower, e.g., 25-2500 ng/mL.Wide dynamic range, e.g., 0.2-200 ng/mL.
Precision (%RSD) Intra-day: <10%, Inter-day: <15%Intra-day: <10%, Inter-day: <10%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Sample Volume Typically requires a larger volume of plasma or urine (e.g., 0.5-1 mL).Requires smaller sample volumes (e.g., 50-100 µL).
Run Time Can be longer to achieve adequate chiral resolution.Generally faster due to the high efficiency of UHPLC systems.
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis.

Method 1: Chiral HPLC with UV Detection for Atenolol Enantiomers in Human Plasma (Adapted as a model for this compound)

This method involves derivatization of the enantiomers followed by separation on a standard achiral column.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

plasma 1. Plasma Sample (1 mL) is 2. Add Internal Standard (IS) plasma->is alkalinize 3. Alkalinize with Na2CO3 is->alkalinize extract1 4. Liquid-Liquid Extraction with Ethyl Acetate alkalinize->extract1 evaporate 5. Evaporate Organic Layer extract1->evaporate derivatize 6. Derivatize with (-)-Menthyl Chloroformate evaporate->derivatize extract2 7. Extract Diastereomers with Chloroform derivatize->extract2 analyze 8. HPLC-UV Analysis extract2->analyze

Fig. 1: Sample preparation workflow for chiral HPLC-UV analysis.
  • Internal Standard: Methoxamine.

  • Extraction Solvent: Ethyl Acetate.

  • Derivatizing Agent: (-)-Menthyl Chloroformate.

  • Final Extraction Solvent: Chloroform.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: Water:Acetonitrile:Methanol (B129727).

  • Detection: Fluorescence detector.

  • Principle: The derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column.

Method 2: Chiral LC-MS/MS for Propranolol Enantiomers in Human Plasma (Adapted as a model for this compound)

This method utilizes a chiral stationary phase for direct enantiomeric separation.

1. Sample Preparation (Protein Precipitation)

plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (IS) plasma->is precipitate 3. Protein Precipitation with Acetonitrile is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Fig. 2: Sample preparation workflow for chiral LC-MS/MS analysis.
  • Internal Standard: A stable isotope-labeled analog of the analyte is preferred (e.g., Propranolol-d7).

  • Precipitating Agent: Acetonitrile.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: A chiral stationary phase column (e.g., Chiralcel OD, Chirobiotic V).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with additives like acetic acid and triethylamine (B128534) to improve peak shape and resolution.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each enantiomer and the internal standard.

Bioanalytical Method Validation Parameters (Based on ICH M10 Guidelines)

A comprehensive validation of a bioanalytical method should assess the following parameters for each enantiomer.[1][2][3]

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and internal standard in blank biological matrix.
Linearity & Range To demonstrate the relationship between the instrument response and the known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99. The calibration curve should cover the expected concentration range.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.Precision: ≤ 20% RSD. Accuracy: Within ±20% of the nominal concentration.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal concentration for QC samples (±20% at LLOQ).
Precision The degree of scatter between a series of measurements.≤ 15% RSD for QC samples (≤ 20% at LLOQ).
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Logical Workflow for Method Validation

The validation of a bioanalytical method follows a structured logical flow to ensure its suitability for the intended purpose.

cluster_dev Method Development cluster_val Method Validation (ICH M10) cluster_app Sample Analysis dev_obj Define Analytical Requirements select_method Select Analytical Technique (e.g., LC-MS/MS) dev_obj->select_method optimize Optimize Sample Prep & Chromatography select_method->optimize selectivity Selectivity optimize->selectivity linearity Linearity & Range selectivity->linearity lloq LLOQ linearity->lloq accuracy_precision Accuracy & Precision lloq->accuracy_precision recovery Recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability sample_analysis Analysis of Study Samples stability->sample_analysis isr Incurred Sample Reanalysis sample_analysis->isr

Fig. 3: Logical workflow for bioanalytical method validation.

References

A Head-to-Head Comparison of Indenolol and Other Non-Selective Beta-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological and clinical profiles of Indenolol (B1671870) in comparison to other non-selective beta-adrenergic receptor blockers, including Propranolol (B1214883) and Pindolol, reveals a landscape of nuanced differences in receptor affinity, intrinsic sympathomimetic activity, and hemodynamic effects. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

This compound is a non-selective beta-adrenergic receptor antagonist characterized by the presence of intrinsic sympathomimetic activity (ISA).[1][2] Investigated extensively in the 1980s, its clinical profile in the management of hypertension has been compared with established non-selective beta-blockers like propranolol and the cardioselective beta-blocker metoprolol (B1676517).[2][3][4] This guide delves into the available preclinical and clinical data to draw a head-to-head comparison, focusing on quantitative measures of receptor interaction and physiological responses.

Pharmacological Profile: A Quantitative Comparison

A direct comparison of the preclinical binding affinities (Ki) and functional potencies (IC50) for this compound with other non-selective beta-blockers is challenging due to the limited availability of public domain data for this compound. However, by compiling data for the widely studied comparators, Propranolol and Pindolol, we can establish a baseline for evaluating the characteristics of a non-selective beta-blocker with ISA.

Parameter This compound Propranolol Pindolol Reference
Receptor Selectivity Non-selectiveNon-selectiveNon-selective[5][6]
Intrinsic Sympathomimetic Activity (ISA) PresentAbsentPresent[1][2][7]
β1 Receptor Binding Affinity (Ki, nM) Data not available1.2 - 2.40.25 - 2.6[4][8][9][10]
β2 Receptor Binding Affinity (Ki, nM) Data not available0.6 - 0.80.40 - 4.8[8][11]
β1 Functional Potency (IC50, nM) Data not available18.0 - 251.192.5[10][12]
Intrinsic Activity (Emax relative to Isoproterenol) Data not available0~0.55 (β1), ~0.75 (β2)[10][13]

Clinical and Hemodynamic Effects: A Comparative Overview

Clinical studies provide valuable insights into the comparative effects of this compound in humans.

Blood Pressure Control

In a double-blind, crossover, randomized study involving hypertensive patients, this compound was found to be significantly more effective than the cardioselective beta-blocker metoprolol in reducing resting blood pressure.[3] Another study comparing this compound with propranolol in healthy volunteers showed that both drugs produced a similar maximum attenuation of exercise-induced tachycardia and systolic blood pressure, although this compound appeared to have a greater response at lower doses.[4]

Hemodynamic Profile

The intrinsic sympathomimetic activity of this compound results in a distinct hemodynamic profile compared to non-ISA beta-blockers like propranolol. In a double-blind, crossover randomized trial with hypertensive patients, acute administration of both this compound and propranolol led to a decrease in mean blood pressure, heart rate, and cardiac output, with an increase in total peripheral resistance.[2] However, during long-term treatment, patients on this compound exhibited a normal cardiac output and reduced total peripheral resistance, a pattern attributed to its strong ISA.[2] In contrast, long-term treatment with propranolol was characterized by sustained cardiodepression and unchanged peripheral resistance.[2] This vasodilatory effect of this compound, mediated by its partial agonist activity at vascular beta-adrenoceptors, has been demonstrated in humans.[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare beta-blockers.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound, Propranolol, and Pindolol for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells, or tissue homogenates).

  • Radioligand (e.g., [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol).

  • Unlabeled beta-blockers (this compound, Propranolol, Pindolol) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug (this compound, Propranolol, or Pindolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Potency (IC50) and Intrinsic Sympathomimetic Activity (Emax)

This assay measures the functional consequence of receptor binding, such as the inhibition or stimulation of second messenger production (e.g., cAMP).

Objective: To determine the functional potency (IC50) of the beta-blockers to inhibit agonist-induced cAMP production and to quantify the intrinsic sympathomimetic activity (Emax) of this compound and Pindolol.

Materials:

  • Intact cells expressing β1 or β2-adrenergic receptors.

  • A full beta-adrenergic agonist (e.g., Isoproterenol).

  • This compound, Propranolol, and Pindolol at various concentrations.

  • cAMP assay kit (e.g., ELISA, HTRF, or fluorescence/luminescence-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere.

  • Antagonist Mode (for IC50):

    • Pre-incubate the cells with varying concentrations of the beta-blocker for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of the full agonist (e.g., Isoproterenol at its EC80) in the presence of a PDE inhibitor for 10-15 minutes.

  • Agonist Mode (for Emax of ISA):

    • Incubate the cells with varying concentrations of the beta-blocker with ISA (this compound or Pindolol) in the presence of a PDE inhibitor for 10-15 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration according to the instructions of the chosen assay kit.

  • Data Analysis:

    • IC50: Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the beta-blocker concentration to determine the IC50 value.

    • Emax: Plot the cAMP concentration against the logarithm of the concentration of the beta-blocker with ISA. The maximal response (Emax) is expressed as a percentage of the maximal response induced by the full agonist (Isoproterenol).

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided.

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Blocker Beta-Blocker Beta-Receptor Beta-Receptor Beta-Blocker->Beta-Receptor Blocks Agonist Agonist Agonist->Beta-Receptor Activates G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G-Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates substrates leading to Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Competitor Prepare_Membranes->Incubate Filter Separate Bound & Free Ligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End Functional_Assay_Workflow Start Start Culture_Cells Culture Cells Expressing Beta-Receptors Start->Culture_Cells Add_Compound Add Beta-Blocker (and Agonist for IC50) Culture_Cells->Add_Compound Incubate Incubate to Allow Cellular Response Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Quantify cAMP Levels Lyse_Cells->Measure_cAMP Analyze Analyze Data (IC50, Emax) Measure_cAMP->Analyze End End Analyze->End

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug discovery and development, ensuring the safe and compliant disposal of investigational compounds like Indenolol is a critical responsibility. Adherence to proper disposal protocols is paramount for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, aligning with the highest standards of laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of solid this compound or its concentrated solutions should be performed in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, a beta-adrenergic antagonist, must be managed as regulated pharmaceutical waste.[1][2] Improper disposal, such as drain disposal or mixing with general trash, can lead to environmental contamination and is a violation of regulations set forth by agencies like the Environmental Protection Agency (EPA).[1][3]

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams: This includes unused or expired pure compound, contaminated labware (e.g., vials, pipette tips, syringes), contaminated PPE, and solutions containing this compound.

  • Segregate at the point of generation: this compound waste must be kept separate from other waste streams, such as general, biohazardous, or radioactive waste, to prevent dangerous chemical reactions.[4] Use dedicated, clearly labeled waste containers.

Step 2: Waste Collection and Containerization

  • Use appropriate containers: Collect this compound waste in containers that are chemically compatible, leak-proof, and have secure, tight-fitting lids.[3] For sharps waste contaminated with this compound, use designated puncture-resistant sharps containers.[5]

  • Proper labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[6]

Step 3: On-site Storage

  • Designated storage area: Store sealed this compound waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Adhere to storage time limits: Follow institutional and regulatory time limits for the accumulation of hazardous waste.[3]

Step 4: Professional Disposal

  • Engage a licensed waste contractor: The disposal of this compound waste must be handled by a licensed and reputable hazardous or pharmaceutical waste disposal company.[6][7]

  • Incineration is the preferred method: The generally accepted and most effective method for the destruction of pharmaceutical waste is high-temperature incineration at a permitted facility.[7][8] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Obtain and retain all documentation from the waste contractor, including waste manifests, as proof of proper disposal and to maintain a clear chain-of-custody.[5][7]

Quantitative Data Summary

ParameterValue (for Atenolol)Significance
Predicted Environmental Concentration (PEC) 0.49 µg/LEstimated concentration in the aquatic environment.[9]
Predicted No Effect Concentration (PNEC) 148 µg/LThe concentration below which no adverse effects on aquatic organisms are expected.[9]
PEC/PNEC Ratio 0.0033A ratio significantly less than 1 suggests an insignificant environmental risk from typical use.[9]
Log KOW (Octanol-Water Partition Coefficient) 0.16Indicates a low potential for bioaccumulation in organisms.[10]
Biodegradability Not readily biodegradableSuggests that the compound may persist in the environment if not properly disposed of.[9]

Experimental Protocols

The primary "experimental protocol" in the context of this topic is the procedural workflow for safe disposal.

This compound Waste Disposal Workflow

This workflow outlines the critical steps from the point of waste generation to its final, compliant disposal.

Indenolol_Disposal_Workflow cluster_0 Step 1: In the Laboratory cluster_1 Step 2: On-Site Management cluster_2 Step 3: Final Disposal A Generation of this compound Waste (Unused compound, contaminated labware, PPE) B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->C D Segregate this compound Waste from other waste streams A->D E Collect in Labeled, Compatible, Leak-Proof Containers D->E F Store in Designated Secure Area E->F G Adhere to Storage Time Limits F->G H Arrange Pickup by Licensed Waste Contractor G->H I Transport to Permitted Facility H->I J High-Temperature Incineration I->J K Obtain & Retain Certificate of Destruction J->K

Caption: A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound waste in a laboratory setting.

Logical Relationships

The decision-making process for handling laboratory chemical waste involves a clear, hierarchical logic to ensure safety and compliance.

Caption: A decision tree outlining the logical steps for segregating this compound waste based on its physical form.

References

Essential Safety and Logistics for Handling Indenolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential guidance for the safe operational use and disposal of Indenolol, a non-selective beta-adrenergic blocker.

Personal Protective Equipment (PPE)

Given that specific occupational exposure limits for this compound are not established, a conservative approach based on the precautionary principle is recommended. The following PPE should be utilized to minimize exposure when handling this compound powder:

  • Gloves: Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound.[1]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne particles.[2]

  • Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of the powder, especially when weighing or transferring the substance.[2]

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs should be worn to protect skin and clothing.[1]

Operational Plan

A structured operational plan is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly labeled and access restricted to authorized personnel.

2. Handling and Use:

  • All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the generation and dispersal of dust.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • After handling, wash hands thoroughly with soap and water.[4]

3. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material to avoid raising dust. Carefully collect the spilled material into a sealed container for disposal.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][4]

Disposal Plan

All this compound waste, including empty containers and contaminated PPE, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[5]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[5]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₁NO₂[6]
Molecular Weight 247.33 g/mol [6]
Melting Point 147-148 °C[5][7]
Toxicity (LD₅₀) 26 mg/kg (intravenous, mouse)[5]

Visual Workflow: this compound Spill Response

Indenolol_Spill_Response cluster_Initial_Actions Immediate Response cluster_PPE Don PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Spill This compound Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Wear: - Double Nitrile Gloves - Safety Goggles/Face Shield - N95 Respirator - Disposable Lab Coat Assess->PPE Contain Cover with Absorbent Material (Avoid Raising Dust) PPE->Contain Collect Carefully Collect Material into a Labeled, Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste as Hazardous Chemical Waste Decontaminate->Dispose RemovePPE Remove & Dispose of Contaminated PPE Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for a safe and effective response to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.